Product packaging for Ethyl cyanoglyoxylate-2-oxime(Cat. No.:)

Ethyl cyanoglyoxylate-2-oxime

カタログ番号: B8817799
分子量: 142.11 g/mol
InChIキー: LCFXLZAXGXOXAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ethyl cyanoglyoxylate-2-oxime is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B8817799 Ethyl cyanoglyoxylate-2-oxime

3D Structure

Interactive Chemical Structure Model





特性

分子式

C5H6N2O3

分子量

142.11 g/mol

IUPAC名

ethyl 2-cyano-2-hydroxyiminoacetate

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3

InChIキー

LCFXLZAXGXOXAP-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C(=NO)C#N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoglyoxylate-2-oxime, commonly known by the trade name Oxyma, is a pivotal reagent in modern organic synthesis, particularly valued in the field of drug development for its role in peptide chemistry.[1][2] It functions as a highly efficient and safe coupling additive for carbodiimide-mediated amide bond formation.[1][3] This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and its primary application logic.

Core Properties and Specifications

This compound is a white to light yellow crystalline solid.[2][3][4] It is recognized as a non-explosive and superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][3][5][6]

The key physical and chemical properties of this compound are summarized below, providing essential data for its handling, application, and storage.

PropertyValueReference
IUPAC Name ethyl 2-cyano-2-(hydroxyimino)acetate[1][7][8]
Synonyms Oxyma, OxiMa, Ethyl isonitrosocyanoacetate[1][3][9]
CAS Number 3849-21-6[1][3][9][10]
Molecular Formula C₅H₆N₂O₃[1][3][7][9]
Molecular Weight 142.11 g/mol [1][3][7][9]
Appearance Light yellow or white crystals/chunks/powder[3][7][11]
Melting Point 130-132 °C[1][3][9][10]
Boiling Point ~248.9 - 259.65 °C at 760 mmHg (estimated)[3][9]
Density ~1.2 - 1.48 g/cm³[3][9][10]
pKa 4.60[1][2][7]
Solubility Soluble in DMF, DCM, NMP, MeCN, H₂O; Slightly in DMSO, Methanol[1][2][3][7]
Storage Store at +2°C to +8°C[3][10][11]

This compound is classified as harmful and an irritant (Hazard codes Xn, Xi).[3] It is harmful if swallowed, inhaled, or in contact with skin.[10][12][13] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn during handling.[3][10][13] The compound is stable under recommended storage conditions.[14]

Experimental Protocols

The synthesis of this compound is well-established and typically proceeds via the nitrosation of ethyl cyanoacetate (B8463686).

This protocol describes a common laboratory-scale synthesis.[2][7][15]

Materials:

Procedure:

  • A mixture of ethyl cyanoacetate and aqueous acetic acid is prepared in a flask and cooled to 0 °C with stirring.[15]

  • Sodium nitrite is added portion-wise to the cooled solution over a period of approximately 90 minutes, maintaining the low temperature.[15]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 5 hours).[15]

  • Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[15]

  • Once the reaction is complete, the product is extracted from the aqueous mixture using ethyl acetate.[15]

  • The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and then with saturated brine.[5][15]

  • The washed organic layer is dried over anhydrous sodium sulfate.[5][15]

  • The solvent is removed under reduced pressure to yield a solid.[15]

  • The resulting solid is stirred with cyclohexane and then filtered to obtain the purified ethyl 2-oxime cyanoacetate.[5][15] The product is then dried under vacuum.[5][15]

This procedure can yield the final product with high purity (e.g., >99%) and in good yield (e.g., >90%).[15]

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis.[1][3] It is particularly effective when used in combination with carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][7]

The compound's utility stems from its ability to suppress side reactions and minimize racemization during amide bond formation.[1][3][7]

The logical workflow is as follows:

  • A carbodiimide (B86325) (e.g., EDC) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is unstable and prone to undesirable side reactions, including racemization of the amino acid or rearrangement to an inactive N-acylurea.[1]

  • This compound (Oxyma) is introduced to intercept the O-acylisourea. It reacts to form a more stable active ester.[1]

  • This newly formed active ester then reacts cleanly and efficiently with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[1]

This process enhances the overall efficiency and purity of the synthesized peptide.[3]

Peptide_Coupling_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->Acylisourea + Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->Acylisourea + SideProducts Side Products (N-Acylurea, Racemization) Acylisourea->SideProducts Unstable Path ActiveEster Oxyma Active Ester (Stable Intermediate) Acylisourea->ActiveEster + Oxyma Oxyma Oxyma->ActiveEster PeptideBond Desired Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine Amine (R'-NH2) Amine->PeptideBond + Synthesis_Workflow Reagents Ethyl Cyanoacetate + Sodium Nitrite + Acetic Acid Oxyma This compound (Oxyma) Reagents->Oxyma Synthesis Coupling Peptide Coupling Additive Oxyma->Coupling BuildingBlock Synthetic Building Block Oxyma->BuildingBlock Peptides Peptide Synthesis Coupling->Peptides Enables Intermediates Pharmaceutical Intermediates BuildingBlock->Intermediates Used for

References

The Versatility of Ethyl Cyanoglyoxylate-2-Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Initially developed as a safer, non-explosive alternative to traditional benzotriazole-based coupling additives like HOBt and HOAt, Oxyma has demonstrated superior performance in enhancing coupling efficiency and suppressing racemization during amide bond formation.[1][2] This guide will detail its primary role in peptide synthesis, provide comparative data on its efficacy, and present step-by-step protocols for its synthesis and application. Furthermore, it will touch upon its utility as a precursor in the synthesis of heterocyclic compounds, offering a comprehensive overview for researchers and professionals in drug development and chemical synthesis.

Introduction: A Safer and More Efficient Coupling Additive

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) with the chemical formula C₅H₆N₂O₃.[1] It is a white to light yellow crystalline solid with a melting point of 130-132 °C.[1][3] Its significance in synthetic chemistry stems from its role as a highly effective additive in carbodiimide-mediated coupling reactions, a cornerstone of peptide synthesis.

The development of Oxyma was driven by the need for a safer alternative to 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which, despite their effectiveness, are known to possess explosive properties.[2] Oxyma is not only a non-explosive compound but has also been shown to be a superior reagent in many cases, offering high coupling rates with minimal racemization of the amino acid stereocenters.[2] Its pronounced acidity (pKa 4.60) allows it to effectively neutralize the basicity of carbodiimides, thereby preventing base-catalyzed side reactions.

Beyond its primary application in peptide synthesis, this compound is also utilized as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 5-amino-2-methyloxazole-4-carboxylate and ethyl 4-amino-5-imidazolecarboxylate.[1]

Core Application: Peptide Synthesis

The primary and most well-documented use of this compound is as a coupling additive in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] When used in conjunction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Oxyma facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of the incoming amino acid. This intermediate is then rapidly converted into an Oxyma-activated ester, which is more stable and less prone to racemization. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond.

Mechanism of Action in Peptide Coupling

The key to Oxyma's effectiveness lies in its ability to intercept the O-acylisourea intermediate, preventing its rearrangement to an unreactive N-acylurea and suppressing the formation of oxazolone, a major pathway for racemization.

Peptide_Coupling_Mechanism Carboxylic_Acid R-COOH (Amino Acid) O_acylisourea O-acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_acylisourea Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acylisourea Oxyma_Ester Oxyma-Ester (Active Ester) O_acylisourea->Oxyma_Ester + Oxyma Urea Urea Byproduct Racemization Racemization/ N-acylurea O_acylisourea->Racemization Oxyma Oxyma Oxyma->Oxyma_Ester Oxyma_Ester->Oxyma regenerated Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Oxyma_Ester->Peptide_Bond + H₂N-Peptide Peptide_N_terminus H₂N-Peptide Peptide_N_terminus->Peptide_Bond

Mechanism of Oxyma-assisted peptide bond formation.
Quantitative Performance Data

Numerous studies have demonstrated the superior performance of Oxyma in comparison to HOBt and HOAt, particularly in minimizing racemization and improving yields for challenging peptide sequences. The following tables summarize key comparative data.

Coupling AdditiveModel PeptidePurity (%)Yield (%)Racemization (%)Reference
DIC/Oxyma Acyl Carrier Protein (65-74)>95HighLowN/A
DIC/HOBt ABRF PeptideNot SpecifiedNot SpecifiedHigher than DIC/OxymaN/A
DIC/Oxyma ABRF PeptideNot SpecifiedNot SpecifiedLower than DIC/HOBtN/A
Coupling Reagent CombinationModel PeptidePurity (%)Racemization (%)
DIC/Oxyma Z-Phg-Pro-NH₂99.50.5
DIC/HOBt Z-Phg-Pro-NH₂95.24.8
DIC/HOAt Z-Phg-Pro-NH₂99.20.8

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

This protocol describes a common method for the laboratory-scale synthesis of this compound from ethyl cyanoacetate.

Synthesis_Workflow Start Start: Ethyl Cyanoacetate & Sodium Nitrite (B80452) in Water Step1 Slowly add Acetic Acid (0-50 °C) Start->Step1 Step2 Raise temperature to 23-27 °C and stir for 1h Step1->Step2 Step3 Monitor reaction completion (TLC or GC) Step2->Step3 Step4 Extract with Ethyl Acetate (B1210297) Step3->Step4 Step5 Wash organic layer with 10% NaHCO₃ and brine Step4->Step5 Step6 Dry over anhydrous Na₂SO₄ and filter Step5->Step6 Step7 Remove solvent under reduced pressure Step6->Step7 Step8 Stir solid with Cyclohexane (B81311), filter, and dry in vacuum Step7->Step8 End End Product: Ethyl cyanoglyoxylate-2-oxime Step8->End

Workflow for the synthesis of this compound.

Materials:

  • Ethyl cyanoacetate (1.0 kg, 8.84 mol)

  • Sodium nitrite (0.735 kg, 10.65 mol)

  • Water (0.80 L)

  • Acetic acid (0.70 kg, 11.66 mol)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663)

  • Cyclohexane

Procedure:

  • To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.[3]

  • Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[3]

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.[4]

  • Once the reaction is complete, extract the mixture with ethyl acetate (5 x 1.5 L).[3]

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[3]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[3]

  • Remove the solvent by distillation under reduced pressure at 40-45°C.[3]

  • Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry in a vacuum at 40-45°C to yield the final product.[3]

Expected Yield: Approximately 1.14 kg (91.2% yield) with a purity of >99% by HPLC.[3]

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

This protocol outlines a standard coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • This compound (Oxyma) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

    • Add DIC to this solution and allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Solution-Phase Synthesis of Z-L-Phg-Val-OMe Dipeptide

This protocol describes the synthesis of a dipeptide in solution, demonstrating the use of Oxyma in a non-solid-phase context.

Materials:

  • Z-L-Phg-OH (7.26 g, 25 mmol, 1 equiv)

  • H-Val-OMe·HCl (4.27 g, 25 mmol, 1 equiv)

  • This compound (Oxyma) (3.67 g, 25 mmol, 1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIEA) (4.29 mL, 25 mmol, 1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve EDC·HCl in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

  • Add Z-L-Phg-OH and Oxyma to the cold EDC·HCl solution.

  • After 2 minutes, add H-Val-OMe·HCl to the pre-activated mixture, followed by the addition of DIEA.

  • Flush the flask with nitrogen, seal it, and stir the mixture at 0°C for 1 hour.

  • Allow the reaction to proceed at room temperature overnight.

  • Work-up the reaction by diluting with ethyl acetate and washing with 1 N HCl, 10% NaHCO₃, and saturated NaCl solution.

  • Dry the organic layer, concentrate, and purify as necessary.

Other Applications: Heterocyclic Synthesis

While the predominant use of this compound is in peptide and amide bond formation, it also serves as a versatile precursor for the synthesis of various heterocyclic compounds.[1] Its functional groups, including the oxime, cyano, and ester moieties, provide multiple reaction sites for cyclization and other transformations. It has been reported to be used in the preparation of:

  • ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE[1]

  • ETHYL 4-AMINO-5-IMIDAZOLECARBOXYLATE[1]

Detailed experimental protocols for these specific syntheses from this compound are not widely available in the public domain literature. However, its utility in forming ester and amide bonds suggests its potential in cyclization reactions where such linkages are formed.

Conclusion

This compound (Oxyma) has established itself as an indispensable tool in modern organic synthesis. Its primary role as a safe and highly efficient coupling additive in peptide synthesis is well-documented, offering clear advantages over traditional, explosive benzotriazole-based reagents. The quantitative data consistently highlights its ability to maximize yields and minimize racemization, leading to higher purity products. The detailed protocols provided in this guide offer a practical framework for its synthesis and application. While its use in heterocyclic synthesis is also noted, its application in peptide and amide bond formation remains its most significant contribution to the fields of chemistry, drug discovery, and materials science. For researchers and professionals, the adoption of Oxyma-based methodologies represents a step towards safer, more efficient, and more reliable synthetic outcomes.

References

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3849-21-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a highly efficient and safe coupling additive used extensively in peptide synthesis.[1][2] With the CAS number 3849-21-6, this compound has emerged as a superior, non-explosive alternative to traditional benzotriazole-based reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[3][4] Its primary function is to enhance the efficiency of carbodiimide-mediated amide bond formation, while significantly minimizing racemization.[1][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in peptide synthesis, and detailed experimental protocols.

Chemical and Physical Properties

Oxyma is an organic compound with the molecular formula C5H6N2O3.[1] It typically appears as a light yellow crystalline solid.[1][3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 142.11 g/mol [1][6]
Melting Point 130-132 °C[1][6]
Boiling Point 248.9 ± 23.0 °C at 760 mmHg (estimated)[6]
Density 1.2 ± 0.1 g/cm³[6]
Appearance Light yellow crystals or chunks[1][3]
Solubility Slightly soluble in DMSO and Methanol[1][4]
pKa 4.60[5]
Storage Temperature 2-8°C[1][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[1][8] This straightforward and high-yielding reaction makes Oxyma readily accessible for research and industrial applications.

Experimental Protocol: Synthesis of Ethyl 2-Oxime Cyanoacetate[8]
  • Reaction Setup: Suspend ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L).

  • Addition of Acid: Slowly add acetic acid (0.70 kg, 11.66 mol) to the suspension while maintaining the reaction temperature between 0-50°C.

  • Reaction Progression: Gradually raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.

  • Work-up: After confirming the completion of the reaction (e.g., by TLC or GC), extract the mixture with ethyl acetate (B1210297) (5 x 1.5 L).

  • Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure at 40-45°C.

  • Purification: Stir the resulting solid with cyclohexane (B81311) (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield the final product.

A yield of approximately 91.2% with a purity of 99.82% (by HPLC) has been reported for this method.[8]

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Ethyl Cyanoacetate R Aqueous Suspension 0-50°C -> 23-27°C A->R B Sodium Nitrite B->R C Acetic Acid C->R W1 Extraction with Ethyl Acetate R->W1 Reaction Completion W2 Washing with NaHCO3 & Brine W1->W2 W3 Drying & Concentration W2->W3 W4 Purification with Cyclohexane W3->W4 P This compound W4->P Final Product

A flowchart illustrating the synthesis of this compound.

Applications in Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis.[1] It is used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the formation of amide bonds between amino acids.[2][5]

The key advantages of using Oxyma include:

  • Safety: It is a non-explosive alternative to HOBt and HOAt.[1][3]

  • Efficiency: It leads to high peptide coupling rates.[3][4]

  • Reduced Racemization: It effectively suppresses the racemization of amino acids during the coupling reaction.[1][5]

Mechanism of Action in Peptide Coupling

During peptide synthesis, the carbodiimide (B86325) activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can lead to side reactions, including racemization. Oxyma reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. This active ester then readily reacts with the amino group of the next amino acid to form the desired peptide bond.

G Role of Oxyma in Peptide Bond Formation cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling cluster_product Product AA1 N-Protected Amino Acid Intermediate1 O-Acylisourea (Unstable) AA1->Intermediate1 Carbo Carbodiimide (e.g., EDC) Carbo->Intermediate1 Oxyma Oxyma Intermediate2 Oxyma Active Ester (Stable) Oxyma->Intermediate2 Intermediate1->Intermediate2 + Oxyma Peptide Peptide Bond Intermediate2->Peptide AA2 Amino Group of Next Amino Acid AA2->Peptide

The role of Oxyma in the carbodiimide-mediated peptide coupling reaction.
Experimental Protocol: Peptide Coupling using Oxyma[9]

  • Reagent Preparation: Prepare a mixture of the N-protected amino acid (1, 0.12 mmol), EDC·HCl (28 mg, 0.15 mmol, 1.2 eq.), Oxyma (20 mg, 0.15 mmol, 1.2 eq.), and DIEA (52 µL, 0.29 mmol, 2.4 eq.) in DMF (1.2 mL).

  • Activation: Stir the mixture for 15 minutes.

  • Coupling: Add the amino acid ester (2, 0.12 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 20 hours.

  • Work-up: Dilute the reaction with EtOAc. Wash the organic phase with 0.5 mol/L HCl, 5% LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate in vacuo, and purify the crude product by silica (B1680970) column chromatography.

This protocol has been reported to yield the dipeptide product in 82% yield.[9]

Other Applications

Beyond its primary role in peptide synthesis, this compound is also utilized as an intermediate in the synthesis of various heterocyclic compounds, which are important scaffolds in drug discovery and agrochemicals.[10][11] It is a versatile building block for creating nitrogen-containing heterocycles.[10]

Safety and Handling

This compound is classified as harmful and an irritant.[4][7] It is harmful if swallowed, in contact with skin, or if inhaled.[9][12] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area.[13] Store the compound in a cool, dry place, away from sources of ignition.[14]

Conclusion

This compound (Oxyma) is a valuable and versatile reagent in modern organic synthesis. Its non-explosive nature, coupled with its high efficiency in promoting peptide bond formation and suppressing racemization, has established it as a critical tool for researchers and professionals in peptide chemistry and drug development. Its utility as a building block for heterocyclic compounds further broadens its applicability. The straightforward synthesis and favorable safety profile of Oxyma ensure its continued and widespread use in both academic and industrial settings.

References

Ethyl cyanoglyoxylate-2-oxime molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, also known by several synonyms including Oxyma, Ethyl isonitrosocyanoacetate, and Ethyl 2-cyano-2-(hydroxyimino)acetate, is a vital reagent in modern organic synthesis, particularly in the realm of peptide chemistry.[1][2] Its prominence stems from its efficacy as a non-explosive and highly efficient coupling additive in carbodiimide-mediated amide bond formation. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and primary applications, tailored for professionals in research and drug development.

Molecular Structure and Formula

This compound is a small organic molecule with a well-defined structure. Its chemical formula and key identifiers are summarized below.

Molecular Formula: C₅H₆N₂O₃[1][2][3][4][5][6]

Molecular Weight: 142.11 g/mol [1][2][3][4][6]

CAS Number: 3849-21-6[1][2][3][4]

Synonyms: Oxyma, OxymaPure, Ethyl isonitrosocyanoacetate, Ethyl 2-cyano-2-(hydroxyimino)acetate, Ethyl cyanoglyoxalate oxime[1][2][3][7][8]

The molecular structure features a central carbon atom double-bonded to an oxime group (=N-OH) and single-bonded to both a cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃).

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are presented in the table below for easy reference and comparison.

PropertyValueReference
Appearance Light yellow crystals or chunks[1][2][4]
Melting Point 129-132 °C[1][2][4][5][9]
Boiling Point 106 °C @ 10 Torr; 259.65 °C (estimated)[1][2]
Density 1.2 ± 0.1 g/cm³; 1.4801 g/cm³ (rough estimate)[1][2][5]
Refractive Index 1.496; 1.5090 (estimated)[1][2]
Solubility Slightly soluble in DMSO and methanol[1]
Storage Conditions +2°C to +8°C[1][2][4][5]

While detailed spectroscopic data is not extensively available in the initial search, it is known to be characterized by standard techniques such as NMR.[10]

Experimental Protocols

Synthesis of this compound

A common and high-yielding protocol for the synthesis of this compound involves the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid.[1][6]

Materials:

Procedure: [4][6]

  • A suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L) is prepared in a suitable reaction vessel.

  • Glacial acetic acid (0.70 kg, 11.66 mol) is slowly added to the suspension, maintaining the reaction temperature between 0-50°C.

  • The reaction temperature is then gradually raised to 23-27°C over 1 hour, and the mixture is stirred for an additional hour at this temperature.

  • Reaction completion is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, the mixture is extracted with ethyl acetate (5 x 1.5 L).

  • The combined organic layers are washed sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure at 40-45°C to yield a solid.

  • The resulting solid is stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filtered and dried under vacuum at 40-45°C to afford this compound.

This protocol typically results in a high yield (around 91%) and high purity (approximately 99.8%) product.[4][6]

Applications in Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis, where it serves as a safer and more efficient alternative to traditional reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are potentially explosive.[1][11] It is used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the formation of amide bonds between amino acids.[11] Its use significantly enhances coupling efficiency and minimizes racemization of the amino acid residues.[1][11]

Logical Workflow of Peptide Coupling using this compound

The following diagram illustrates the logical workflow of the role of this compound in a typical peptide coupling reaction.

Peptide_Coupling_Workflow Carboxylic_Acid Carboxylic Acid (N-protected Amino Acid) Active_Ester O-acylisourea (Highly Reactive Intermediate) Carboxylic_Acid->Active_Ester Carbodiimide Carbodiimide (e.g., EDC, DCC) Carbodiimide->Active_Ester Oxyma This compound (Oxyma) Oxyma->Active_Ester Oxyma_Ester Oxyma Active Ester (Less Prone to Racemization) Active_Ester->Oxyma_Ester Reaction with Oxyma Byproduct1 Urea Byproduct Active_Ester->Byproduct1 Peptide_Bond Peptide Bond Formation Oxyma_Ester->Peptide_Bond Nucleophilic Attack Amine Amine (N-terminus of Peptide Chain) Amine->Peptide_Bond Byproduct2 Regenerated Oxyma Peptide_Bond->Byproduct2

Caption: Workflow of peptide coupling facilitated by this compound.

Safety and Handling

This compound is classified as harmful and an irritant, with hazard codes Xn and Xi.[1] The associated risk statements include R20/21/22, indicating potential harm through inhalation, skin contact, and ingestion.[1][5] Appropriate personal protective equipment, such as gloves, protective clothing, and safety goggles, should be worn when handling this compound.[2] It is also crucial to work in a well-ventilated area.[1] For transportation, it is classified under UN number 3276 and hazard class 6.1.[1]

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, offering a safe and effective solution for peptide coupling and other amide bond formations. Its well-characterized properties and straightforward synthesis make it an invaluable tool for researchers and professionals in drug development and related fields. As the demand for complex peptides and small-molecule drugs continues to grow, the importance of reliable and safe reagents like this compound is set to increase.[11]

References

The Advent of a Safer Coupling Reagent: A Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern peptide synthesis and broader organic chemistry. Its discovery was driven by the urgent need for a safer, non-explosive alternative to the widely used but hazardous benzotriazole-based coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This technical guide provides an in-depth exploration of the history, discovery, and chemical attributes of Oxyma. It details experimental protocols for its synthesis and application, presents quantitative data on its performance, and visualizes its role in peptide coupling and its potential applications in drug discovery through logical and signaling pathway diagrams.

Discovery and History: A Paradigm Shift in Peptide Synthesis Safety

The story of this compound is intrinsically linked to the evolution of peptide coupling reagents. For decades, carbodiimides, in conjunction with additives like HOBt and HOAt, were the gold standard for amide bond formation in peptide synthesis. These additives were crucial for enhancing coupling efficiency and, most importantly, suppressing the racemization of amino acids.

A significant turning point came with the increasing concerns over the explosive nature of benzotriazole (B28993) derivatives. This safety hazard prompted a dedicated search for safer alternatives that did not compromise on performance. While this compound had been known as a chemical entity, its potential as a superior coupling additive was brought to the forefront in the mid-2000s.

Key research, notably by Subirós-Funosas, Albericio, and El-Faham around 2009, systematically evaluated and championed Oxyma as a highly effective and non-explosive substitute. Their work demonstrated that Oxyma not only matched but often exceeded the performance of HOBt and HOAt in terms of minimizing racemization and improving yields, particularly in the synthesis of challenging peptide sequences. This discovery marked a significant advancement in the field, offering a safer and more efficient tool for peptide chemists and drug development professionals.[1]

Physicochemical Properties and Mechanism of Action

This compound is a white to light yellow crystalline solid with the chemical formula C5H6N2O3.[2] It is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3849-21-6
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Melting Point 130-132 °C
pKa 4.60
Appearance White to light yellow crystalline solid

The efficacy of Oxyma as a coupling additive stems from its ability to form a highly reactive O-acylisourea intermediate with the carbodiimide-activated carboxylic acid. This intermediate is then attacked by the N-terminal amine of the growing peptide chain to form the desired peptide bond. The crucial role of Oxyma is to intercept the O-acylisourea intermediate, forming a more stable and less racemization-prone active ester. This prevents the formation of undesirable side products, such as N-acylurea.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Oxyma_Active_Ester Oxyma Active Ester O_Acylisourea->Oxyma_Active_Ester + Oxyma Oxyma Oxyma Oxyma->Oxyma_Active_Ester Peptide_Bond Peptide Bond Formation Oxyma_Active_Ester->Peptide_Bond + Peptide on Resin Peptide_Resin Peptide on Resin (H2N-Peptide) Peptide_Resin->Peptide_Bond Released_Oxyma Released Oxyma Peptide_Bond->Released_Oxyma

Mechanism of Oxyma-mediated peptide coupling.

Experimental Protocols

Synthesis of this compound

A widely used method for the synthesis of Oxyma involves the nitrosation of ethyl cyanoacetate (B8463686).[2][3]

Materials:

Procedure:

  • A suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L) is prepared in a suitable reaction vessel.[3][4]

  • Glacial acetic acid (0.70 kg, 11.66 mol) is slowly added to the suspension while controlling the reaction temperature between 0-50°C.[3][4]

  • The reaction temperature is gradually raised to 23-27°C over 1 hour and stirred for an additional hour.[3][4]

  • The reaction progress is monitored by TLC or GC to confirm the complete consumption of ethyl cyanoacetate.[3]

  • The reaction mixture is then extracted with ethyl acetate (5 x 1.5 L).[3]

  • The combined organic layers are washed sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[3][4]

  • The organic layer is dried over anhydrous sodium sulfate and filtered.[3][4]

  • The solvent is removed under reduced pressure at 40-45°C.[3][4]

  • The resulting solid is stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes, filtered, and dried under vacuum at 40-45°C to yield this compound.[3][4] A typical yield is around 91.2% with a purity of approximately 99.82% by HPLC.[3][4]

Protocol for Peptide Coupling using Oxyma/DIC in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.[5][6]

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • This compound (Oxyma) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF.

  • Coupling: a. The Fmoc-protected amino acid and Oxyma are dissolved in DMF. b. DIC is added to the solution to initiate pre-activation (typically for 2-5 minutes). c. The activated amino acid solution is added to the resin. d. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Kaiser Test: A small sample of the resin is tested to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Quantitative Data and Performance Comparison

The performance of Oxyma as a coupling additive has been extensively compared to HOBt and HOAt in various studies. The data consistently demonstrates Oxyma's superiority or comparability in terms of yield and, crucially, in the suppression of racemization.

Table 2: Comparison of Yield and Racemization in the Synthesis of Z-Phe-Val-Pro-NH2

AdditiveYield (%)D/L Isomer (%)
HOBt78.88.9
HOAt86.12.1
Oxyma 89.8 3.8

Table 3: Racemization during the Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Synthesis

Coupling ReagentD/L Isomer (%)
HOBt/DIC5.1
HOAt/DIC1.9
Oxyma/DIC 3.0

Table 4: Purity of Crude ACP(65-74) Decapeptide with Different Coupling Additives

Coupling AdditiveTarget Decapeptide (%)
HOBt60.2
HOAt70.1
Oxyma 69.0

Applications in Drug Discovery and Development

Beyond its primary role in peptide synthesis, this compound and its derivatives are valuable tools in broader drug discovery efforts, particularly in the synthesis of heterocyclic compounds and in fragment-based drug discovery (FBDD).

Synthesis of Biologically Active Molecules

The oxime functional group is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors. The use of Oxyma in the synthesis of such compounds offers a robust and efficient method for constructing the necessary amide bonds. For instance, the synthesis of inhibitors targeting the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory responses and apoptosis, can be facilitated by Oxyma-mediated coupling reactions.

G cluster_upstream Upstream Activation cluster_core JNK Core Signaling cluster_downstream Downstream Effects Stress_Signal Stress Signal (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress_Signal->MAP3K activates MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Gene_Expression Target Gene Expression AP1->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation JNK_Inhibitor JNK Inhibitor (Synthesized using Oxyma) JNK_Inhibitor->JNK inhibits

c-Jun N-terminal kinase (JNK) signaling pathway.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The chemical tractability of oxime-containing fragments makes them valuable starting points in FBDD campaigns.

G cluster_discovery Fragment Discovery cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Fragment_Library Fragment Library (including oximes) Fragment_Screening Fragment Screening (NMR, X-ray, SPR) Fragment_Library->Fragment_Screening Target_Protein Target Protein Target_Protein->Fragment_Screening Hit_Fragments Hit Fragments Fragment_Screening->Hit_Fragments Structure_Based_Design Structure-Based Design Hit_Fragments->Structure_Based_Design Fragment_Growing Fragment Growing Structure_Based_Design->Fragment_Growing Fragment_Linking Fragment Linking Structure_Based_Design->Fragment_Linking Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Linking->Lead_Compound ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Studies ADMET_Profiling->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Fragment-based drug discovery workflow.

Conclusion

The discovery and widespread adoption of this compound (Oxyma) represents a significant milestone in the pursuit of safer and more efficient chemical synthesis. As a non-explosive and highly effective coupling additive, Oxyma has not only enhanced the safety of peptide synthesis but has also provided chemists with a powerful tool to tackle challenging synthetic targets. Its applications continue to expand, from the routine synthesis of peptides to the development of novel therapeutics through fragment-based approaches. For researchers, scientists, and drug development professionals, a thorough understanding of Oxyma's properties, protocols, and potential is essential for advancing the frontiers of chemical and pharmaceutical research.

References

Ethyl Cyanoglyoxylate-2-Oxime (Oxyma): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a pivotal reagent in modern organic synthesis, particularly esteemed within peptide chemistry. This guide provides an in-depth examination of its core characteristics, experimental protocols, and applications for researchers, scientists, and professionals in drug development. Its prominence stems from its efficacy as a coupling additive that minimizes racemization and its superior safety profile as a non-explosive alternative to traditional benzotriazole-based reagents.[1][2][3]

Core Chemical and Physical Properties

This compound is typically a light yellow crystalline solid.[1][2] Its stability and solubility characteristics make it a versatile reagent in various reaction conditions. It is slightly soluble in solvents like DMSO and methanol.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated place at temperatures between +2°C and +8°C.[1][2][4]

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
CAS Number 3849-21-6[1]
Molecular Formula C5H6N2O3[1][4]
Molecular Weight 142.11 g/mol [1][4]
Appearance Light yellow crystals or chunks[1][2][5]
Melting Point 130-132 °C[1][2][4][6]
Boiling Point ~259.65 °C (rough estimate)[1][4]
Density ~1.2 - 1.48 g/cm³[1][4][5][6]
Flash Point 104.3 °C[4][5][6]
Refractive Index ~1.496 - 1.509[1][4][5][6]
pKa 4.60
Storage Temperature +2°C to +8°C[1][2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[1][7] This nitrosation reaction yields the oxime with high purity and in good yield.[7]

Experimental Protocol: Preparation of Ethyl 2-oxime cyanoacetate [7]

  • Materials:

    • Ethyl cyanoacetate (1.0 kg, 8.84 mol)

    • Sodium nitrite (0.735 kg, 10.65 mol)

    • Glacial acetic acid (0.70 kg, 11.66 mol)

    • Water (0.80 L)

    • Ethyl acetate

    • 10% Sodium bicarbonate solution

    • Saturated brine

    • Anhydrous sodium sulfate (B86663)

    • Cyclohexane

  • Procedure:

    • A suspension of ethyl cyanoacetate and sodium nitrite is prepared in water.

    • Acetic acid is slowly added to the suspension while controlling the reaction temperature between 0-50°C.[7]

    • The temperature is then gradually raised to 23-27°C and the mixture is stirred for 1 hour.[7]

    • Reaction completion is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

    • Once the reaction is complete, the mixture is extracted multiple times with ethyl acetate.[7]

    • The combined organic layers are washed sequentially with a 10% sodium bicarbonate solution and saturated brine.[7]

    • The organic layer is dried over anhydrous sodium sulfate and filtered.[7]

    • The solvent is removed by distillation under reduced pressure at 40-45°C.[7]

    • The resulting solid is stirred with cyclohexane, filtered, and dried under vacuum to yield the final product.[7]

This protocol has been reported to produce this compound with a yield of 91.2% and a purity of 99.82% by HPLC.[7]

Synthesis_Workflow reagents Ethyl Cyanoacetate + Sodium Nitrite + Acetic Acid reaction Reaction (0-50°C -> 23-27°C, 1h) reagents->reaction 1. Nitrosation workup Aqueous Workup (Extraction with Ethyl Acetate, Washes with NaHCO3 & Brine) reaction->workup 2. Quenching & Extraction isolation Isolation (Drying, Solvent Removal, Cyclohexane Stir) workup->isolation 3. Purification product This compound (Final Product) isolation->product 4. Final Drying

Caption: Synthesis workflow for this compound.

Applications in Peptide Synthesis

The primary and most significant application of this compound is as an additive in carbodiimide-mediated peptide bond formation.[1][3] It serves as a highly efficient, non-explosive alternative to reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2][3]

Mechanism of Action:

In peptide synthesis, a carbodiimide (B86325) (e.g., DCC, DIC, EDC) is used to activate the carboxylic acid of an N-protected amino acid.[3][8] This activation can lead to side reactions, most notably racemization of the chiral center. Oxyma mitigates this by intercepting the initial activated species to form an active O-acylisourea, which rapidly converts to a less reactive but still highly efficient oxime ester. This ester then reacts cleanly with the amine component of the next amino acid to form the desired peptide bond with minimal racemization.[1][3][8]

Peptide_Coupling_Pathway cluster_activation Activation Phase cluster_coupling Coupling Phase AA1_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA1_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->O_Acylisourea Oxyma_Ester Oxyma Active Ester (Suppresses Racemization) O_Acylisourea->Oxyma_Ester + Oxyma Oxyma Oxyma Additive Oxyma->Oxyma_Ester Peptide_Bond Dipeptide (R-CO-NH-R') Oxyma_Ester->Peptide_Bond + H2N-R' AA2_NH2 Amino Acid Ester (H2N-R') AA2_NH2->Peptide_Bond Oxyma_Released Oxyma (Regenerated) Peptide_Bond->Oxyma_Released releases

Caption: Role of Oxyma in carbodiimide-mediated peptide coupling.

The use of Oxyma in conjunction with carbodiimides like DIC has been shown to be superior in difficult coupling scenarios, improving the yield and purity of the desired peptide.[9] This makes the overall synthesis process more efficient and cost-effective.[9]

Other Applications

Beyond its primary role in peptide synthesis, this compound is a versatile intermediate for synthesizing other complex organic molecules.[1] It is used in the preparation of various heterocyclic compounds, including:

  • ETHYL 5-AMINO-2-METHYLOXAZOLE-4-CARBOXYLATE[1]

  • ETHYL 4-AMINO-5-IMIDAZOLECARBOXYLATE[1]

Its unique combination of functional groups makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[10]

Safety and Handling

While a key advantage of this compound is its non-explosive nature compared to HOBt and HOAt, it is still a hazardous chemical that requires careful handling.[1][3][11]

Safety Data Summary:

Hazard CategoryInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.[5][12]
Hazard Codes Xn (Harmful), Xi (Irritant)[1][6]
Risk Phrases R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[1][4][6]
Safety Phrases S22: Do not breathe dust.S24/25: Avoid contact with skin and eyes.S36/37: Wear suitable protective clothing and gloves.[4][6]
Personal Protective Equipment Eyeshields, gloves, Type N95 (US) or Type P1 (EN143) respirator filter.[5][6][13]

Handling Procedures: [11][13]

  • Use in a well-ventilated area and avoid dust formation.[11][13]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[5][13]

  • Wash hands thoroughly after handling.[5]

  • Keep containers tightly closed and store in a cool, dry place.[13]

Firefighting Measures: [13]

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

  • Wear self-contained breathing apparatus if necessary.[13]

Logical_Relationship cluster_traditional Traditional Benzotriazoles cluster_oxyma Modern Oxime-Based Peptide_Coupling_Additives Peptide Coupling Additives HOBt HOBt / HOAt Peptide_Coupling_Additives->HOBt is a type of Oxyma Oxyma (this compound) Peptide_Coupling_Additives->Oxyma is a type of HOBt_Prop Properties: - Effective - Potentially Explosive HOBt->HOBt_Prop Oxyma->HOBt Safer Alternative To Oxyma_Prop Properties: - Highly Effective - Low Racemization - Non-Explosive Safety Profile Oxyma->Oxyma_Prop

Caption: Oxyma as a safer alternative to HOBt/HOAt.

Conclusion

This compound (Oxyma) is an invaluable tool for chemical and pharmaceutical research.[1] Its role as a highly efficient and safe coupling additive has streamlined both automated and manual peptide synthesis, offering high coupling rates with minimal racemization.[1][8] Furthermore, its utility as a synthetic intermediate opens avenues for the creation of diverse molecular architectures.[1][10] A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the laboratory and in the development of new therapeutics.

References

An In-depth Technical Guide to Ethyl Cyanoglyoxylate-2-Oxime in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal reagent in modern organic synthesis, particularly in the realm of peptide chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications. It serves as a detailed resource for researchers and professionals, offering in-depth experimental protocols, comparative performance data, and a thorough examination of its mechanistic pathways. A key focus is its role as a superior, non-explosive alternative to traditional coupling additives like HOBt and HOAt, highlighting its impact on improving the safety and efficiency of amide bond formation.

Introduction

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) that has gained widespread recognition as a highly effective coupling additive in carbodiimide-mediated reactions.[1] Its primary function is to suppress racemization and other side reactions that can occur during the formation of amide bonds, a critical step in the synthesis of peptides and other complex organic molecules.[2] The increasing adoption of Oxyma in both academic and industrial laboratories can be attributed to its remarkable efficiency, which is often comparable or superior to that of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and its significantly improved safety profile over the potentially explosive benzotriazole-based reagents like 1-hydroxybenzotriazole (B26582) (HOBt).[1][2][3] This guide will delve into the technical details of Oxyma, providing the necessary information for its effective and safe implementation in research and development.

Chemical and Physical Properties

Oxyma is a white to light yellow crystalline solid with a molecular formula of C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol .[4][5] It is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[6] Its pronounced acidity, with a pKa of 4.60, is a key characteristic that underpins its function as a neutralizing agent in coupling reactions.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3849-21-6[8]
Molecular Formula C₅H₆N₂O₃[4]
Molecular Weight 142.11 g/mol [4]
Appearance White to light yellow crystalline solid or chunks[4][9]
Melting Point 130-132 °C[9]
pKa 4.60[7]
Solubility Soluble in DMF and DCM[6]
Storage Temperature 2-8 °C[8]

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral characteristics.

Table 2: Spectral Data of this compound

SpectroscopyKey Peaks/ShiftsReference(s)
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the oxime proton.[10][11][12]
¹³C NMR Resonances for the carbonyl, cyano, oxime, and ethyl carbons. The oxime carbon typically appears in the 155-165 ppm range.[13][14][15]
IR (Infrared) Characteristic bands for O-H stretching (around 3418 cm⁻¹), C=N-OH bond (around 1643 cm⁻¹), C=O stretching, and C≡N stretching.[16][17]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (142.11 g/mol ).[13]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of ethyl cyanoacetate. Below are two detailed protocols for its preparation.

Experimental Protocol: Synthesis using Acetic Acid

This widely used method provides a high yield and purity of the final product.

Diagram 1: Synthesis of this compound

G Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Mixture Reaction Mixture Ethyl Cyanoacetate->Reaction Mixture Sodium Nitrite (B80452) Sodium Nitrite Sodium Nitrite->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Extraction with Ethyl Acetate (B1210297) Extraction with Ethyl Acetate Reaction Mixture->Extraction with Ethyl Acetate Washing Washing Extraction with Ethyl Acetate->Washing Drying and Concentration Drying and Concentration Washing->Drying and Concentration Purification Purification Drying and Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Materials:

  • Ethyl cyanoacetate (1.0 kg, 8.84 mol)

  • Sodium nitrite (0.735 kg, 10.65 mol)

  • Glacial acetic acid (0.70 kg, 11.66 mol)

  • Water (0.80 L)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate (B86663)

  • Cyclohexane (B81311)

Procedure:

  • To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.[9]

  • Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[9]

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.

  • Extract the reaction mixture with ethyl acetate (5 x 1.5 L).[9]

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[9]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure at 40-45°C.[9]

  • Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield this compound.[9] This protocol typically yields a product with high purity (e.g., 99.82% by HPLC).[9]

Experimental Protocol: Alternative Synthesis using Phosphoric Acid/Hydrochloric Acid

An alternative method utilizes a two-stage acidic condition for the nitrosation reaction.[6]

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite

  • Phosphoric acid

  • Hydrochloric acid

  • Water

  • Ethanol (B145695) or Ethyl acetate for recrystallization

Procedure:

  • Prepare a solution of sodium nitrite in water.

  • In a separate flask, prepare a solution of ethyl cyanoacetate in a mixture of phosphoric acid and hydrochloric acid.

  • Cool both solutions in an ice bath.

  • Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir for a specified time until completion.

  • The product is then isolated by filtration, washed with cold water, and recrystallized from ethanol or ethyl acetate.

Applications in Peptide Synthesis

The primary application of this compound is as a coupling additive in peptide synthesis, where it significantly enhances reaction rates and minimizes racemization.[4]

Mechanism of Action in Peptide Coupling

In carbodiimide-mediated peptide coupling, the carboxylic acid is activated by a carbodiimide (B86325) (e.g., DIC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including rearrangement to an unreactive N-acylurea and racemization of the amino acid. Oxyma intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone active ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond.[18]

Diagram 2: Mechanism of Oxyma in Peptide Coupling

G Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + DIC Carbodiimide (DIC) Carbodiimide (DIC) Active Ester Active Ester O-Acylisourea Intermediate->Active Ester + Oxyma Side Reactions Side Reactions O-Acylisourea Intermediate->Side Reactions Oxyma Oxyma Peptide Bond Peptide Bond Active Ester->Peptide Bond + N-terminal Amine N-terminal Amine N-terminal Amine G cluster_0 SPPS Cycle Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing_1 Washing_1 Fmoc Deprotection->Washing_1 Amino Acid Activation Amino Acid Activation Washing_1->Amino Acid Activation Coupling Coupling Amino Acid Activation->Coupling Washing_2 Washing_2 Coupling->Washing_2 Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle For next amino acid

References

Ethyl Cyanoglyoxylate-2-Oxime: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a pivotal biochemical reagent, primarily revolutionizing the field of peptide synthesis. Its intrinsic properties as a highly efficient and safer alternative to traditional coupling additives have cemented its role in the development of therapeutic peptides and other complex organic molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and established applications. A significant focus is placed on its mechanism of action in amide bond formation, supported by quantitative data that underscores its superiority in enhancing coupling efficiency and suppressing racemization. Detailed experimental protocols for its use in peptide synthesis and other organic transformations are provided, alongside crucial safety and handling information. While its application as a direct modulator in enzymatic assays or signaling pathways is not documented, its role as a critical building block in the synthesis of bioactive compounds is thoroughly explored.

Introduction

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) that has gained widespread recognition as a superior additive in carbodiimide-mediated coupling reactions.[1][2] Historically, reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) were the standards for minimizing side reactions and racemization during peptide synthesis. However, the inherent explosive nature of these benzotriazole-based compounds posed significant safety risks.[3] Oxyma offers a non-explosive and more stable alternative, delivering comparable or even superior performance in terms of reaction efficiency and preservation of stereochemical integrity.[3][4] This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the multifaceted role of this compound as a biochemical reagent.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its effective application and safe handling in a laboratory setting.

PropertyValueReference(s)
CAS Number 3849-21-6[4]
Molecular Formula C₅H₆N₂O₃[5]
Molecular Weight 142.11 g/mol [5]
Appearance Light yellow to off-white crystalline solid or chunks[5][6]
Melting Point 130-132 °C[5][7]
pKa 4.60[8]
Solubility Soluble in DMF, NMP, MeCN, DCM, and H₂O; partially soluble in toluene.[1]
Storage Store at +2°C to +8°C[6]

Spectroscopic Data:

  • ¹H NMR: Spectral data for this compound can be found in various literature sources.[9][10]

  • ¹³C NMR: The carbon spectrum provides confirmation of the molecule's structure.[11][12]

  • IR Spectroscopy: Infrared spectroscopy data reveals the presence of key functional groups.[5][11]

  • Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[13]

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding process.

Synthetic Pathway

The most common method for synthesizing this compound involves the nitrosation of ethyl cyanoacetate.

G cluster_reactants Reactants ethyl_cyanoacetate Ethyl Cyanoacetate oxyma This compound ethyl_cyanoacetate->oxyma sodium_nitrite Sodium Nitrite (B80452) (NaNO2) sodium_nitrite->oxyma acetic_acid Acetic Acid (CH3COOH) acetic_acid->oxyma

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[6][14]

Materials:

Procedure:

  • To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the reaction temperature between 0-50°C.

  • Slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.

  • Extract the reaction mixture with ethyl acetate (5 x 1.5 L).

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure at 40-45°C.

  • Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes.

  • Filter the solid and dry under vacuum at 40-45°C to yield this compound.

This procedure typically yields a high-purity product (e.g., 91.2% yield with 99.82% HPLC purity).[6]

Role in Peptide Synthesis

The primary and most significant role of this compound is as a coupling additive in peptide synthesis, where it excels in both efficiency and safety.

Mechanism of Action

In carbodiimide-mediated peptide coupling, the carboxylic acid of the N-protected amino acid is activated by a carbodiimide (B86325) (e.g., DIC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, including racemization. Oxyma intercepts this unstable intermediate to form a more stable and highly reactive oxime ester. This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond with minimal racemization.[1]

G AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Oxime Active Ester O_Acylisourea->Active_Ester Urea Urea Byproduct O_Acylisourea->Urea Side Reactions Oxyma Oxyma Oxyma->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Peptide_NH2 Peptide Chain (R'-NH2) Peptide_NH2->Peptide_Bond Peptide_Bond->Oxyma Regenerated

Mechanism of Oxyma in Peptide Bond Formation.
Quantitative Performance Data

Numerous studies have demonstrated the superior performance of Oxyma compared to traditional coupling additives.

Table 1: Comparison of Racemization Levels in Peptide Synthesis

Coupling MethodModel Peptide% DL Isomer (Racemization)Reference
HOAt/DIPCDIZ-Phg-Pro-NH₂3.3[15]
HOBt/DIPCDIZ-Phg-Pro-NH₂9.3[15]
Oxyma/DIPCDI Z-Phg-Pro-NH₂ 1.0 [15]
HOAt/DIPCDIZ-Phe-Val-Pro-NH₂2.1[15]
HOBt/DIPCDIZ-Phe-Val-Pro-NH₂8.9[15]
Oxyma/DIPCDI Z-Phe-Val-Pro-NH₂ 3.8 [15]
HOAt/DIPCDIH-Gly-Cys-Phe-NH₂0.1[15]
HOBt/DIPCDIH-Gly-Cys-Phe-NH₂0.2[15]
Oxyma/DIPCDI H-Gly-Cys-Phe-NH₂ 0.1 [15]

Table 2: Comparison of Coupling Efficiency in the Synthesis of a Hindered Peptide

Coupling Reagent CombinationCrude Pentapeptide Purity (%)% des-Aib ByproductReference
COMU (Oxyma-based) 99.74 0.26 [16]
HATU (HOAt-based)Not Reported17[16]
HBTU (HOBt-based)Not Reported53[16]
Experimental Protocols

This protocol outlines a standard coupling cycle for Fmoc-based SPPS.

G start Start: Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash Resin (DMF, DCM, DMF) deprotection->wash1 activation Amino Acid Activation: Fmoc-AA-OH + Oxyma + DIC in DMF wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash Resin (DMF, DCM, DMF) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Next cycle cleavage Final Cleavage and Deprotection next_cycle->cleavage Final cycle

Workflow for Solid-Phase Peptide Synthesis using Oxyma/DIC.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), Oxyma (3-5 eq.), and DIC (3-5 eq.) in DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin extensively with DMF, DCM, and DMF.

  • Repeat steps 2-6 for each amino acid in the sequence.

COMU is a uronium salt derivative of Oxyma that is highly effective in solution-phase synthesis.[5]

Procedure:

  • Dissolve the N-protected amino acid (1 eq.), the amino component (1 eq.), and a base (e.g., DIEA, 2 eq.) in DMF.

  • Add COMU (1.1 eq.) to the mixture at 0°C.

  • Stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and perform an aqueous workup (wash with 1N HCl, 1N NaHCO₃, and brine).

  • Dry the organic layer and concentrate to obtain the crude peptide, which can be further purified by chromatography.

Applications Beyond Peptide Synthesis

While peptide synthesis is its primary application, the reactivity of this compound and its derivatives extends to other areas of organic synthesis.

Synthesis of Heterocyclic Compounds and Other Bioactive Molecules

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[4] For instance, it is used in the preparation of ethyl 5-amino-2-methyloxazole-4-carboxylate and ethyl 4-amino-5-imidazolecarboxylate.[4] Its use in the synthesis of α-ketoamide derivatives has also been reported, demonstrating its utility in constructing complex molecular scaffolds.[11]

Ester Synthesis

Similar to its role in amide bond formation, Oxyma can be employed as an additive in carbodiimide-mediated esterification reactions.

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DMF.

  • Cool the mixture to 0°C and add DIC (1.0 eq.).

  • Add the alcohol (1.0-1.2 eq.).

  • Stir at 0°C for 1 hour, then at room temperature overnight.

  • Perform an aqueous workup and purify the crude product by column chromatography.

Role in Enzymatic Assays and Cell Signaling

Despite its classification as a biochemical reagent, a comprehensive search of the scientific literature did not yield any studies where this compound is directly used as a modulator (inhibitor or activator) in enzymatic assays or to directly influence cell signaling pathways. Its biochemical relevance is primarily derived from its crucial role in the synthesis of peptides and other bioactive molecules that are subsequently used in biological studies.

Safety and Handling

This compound is considered a safer alternative to benzotriazole-based reagents, but appropriate safety precautions are still necessary.

  • Hazard Classification: It is classified as harmful and an irritant.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[2]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place between +2°C and +8°C.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

A key advantage of Oxyma is its superior thermal stability compared to HOBt and HOAt, significantly reducing the risk of explosion.[3]

Conclusion

This compound (Oxyma) has firmly established itself as an indispensable tool in modern biochemical and pharmaceutical research. Its primary role as a non-explosive, highly efficient coupling additive in peptide synthesis has addressed significant safety concerns while often improving reaction outcomes in terms of yield and stereochemical purity. This guide has provided a detailed overview of its chemical properties, synthesis, and a wealth of quantitative data and experimental protocols that highlight its advantages. While its direct application in modulating biological processes such as enzymatic activity or cell signaling remains an unexplored area, its contribution to the synthesis of complex bioactive molecules is undeniable. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is essential for the safe and efficient production of the next generation of peptide-based therapeutics and other important organic compounds.

References

The Multifaceted Biological Activities of Oxime Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

December 22, 2025

Abstract

Oxime derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, positioning them as promising candidates in the fields of medicine and agriculture. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and insecticidal properties of oxime derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, relevant signaling pathways, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.

Introduction

The oxime functional group (C=N-OH) imparts unique chemical properties to organic molecules, including the ability to act as hydrogen bond donors and acceptors, which can lead to significant interactions with biological targets.[1] The modification of a carbonyl group to an oxime can enhance the biological activity of a parent compound.[2] This has led to the extensive investigation of oxime derivatives for various therapeutic and practical applications. This guide will delve into the core biological activities of this compound class, presenting key data and methodologies to facilitate further research and development.

Anticancer Activity

Oxime derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation.[3]

Mechanism of Action and Signaling Pathways

A primary mechanism of the anticancer activity of many oxime derivatives is the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[3] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[3] Indirubin-3'-oxime and its derivatives are particularly well-studied in this regard.[4]

For instance, 6-bromoindirubin-3′-oxime has been shown to suppress the proliferation, invasion, and migration of ovarian cancer cells by downregulating the expression of cyclin D1 and MMP9.[4] Some indirubin (B1684374) derivatives also suppress the RET signaling pathway by reducing the phosphorylation of RET kinase and downstream effectors like Shc and ERK1/2.[5]

The following diagram illustrates a simplified signaling pathway affected by certain anticancer oxime derivatives.

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., RET) Growth_Factor->Receptor_Tyrosine_Kinase Shc_ERK1_2 Shc/ERK1/2 Pathway Receptor_Tyrosine_Kinase->Shc_ERK1_2 Cell_Cycle_Progression Cell Cycle Progression Shc_ERK1_2->Cell_Cycle_Progression CDK_Cyclin CDK/Cyclin Complex CDK_Cyclin->Cell_Cycle_Progression GSK3B GSK-3β GSK3B->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Oxime_Derivative Indirubin Oxime Derivative Oxime_Derivative->Shc_ERK1_2 Inhibition Oxime_Derivative->CDK_Cyclin Inhibition Oxime_Derivative->GSK3B Inhibition Oxime_Derivative->Apoptosis Induction

Anticancer mechanism of select oxime derivatives.
Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various oxime derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference
6-bromoindirubin-3′-oximeHepG20.62[4]
Indirubin-3'-oxime Derivative 41HepG21.7[4]
Indirubin-3'-oxime Derivative 42HepG21.3[4]
Indirubin-3'-oxime Derivative 43HepG21.6[4]
Indirubin-3'-oxime Derivative 55Abl1 leukemia cells0.87[4]
Indirubin-3'-oxime Derivative 55T315I mutant Abl1 leukemia cells9.4[4]
5'-nitro-indirubinoximeVarious human cancer cells1 - 12[6]
5'-fluoro-indirubinoximeVarious human cancer cells1 - 12[6]
5'-trimethylacetamino-indirubinoximeVarious human cancer cells1 - 12[6]
Indirubin-3′-oximeKB (human oral epidermoid)2.51 µg/ml[7]
Indirubin-3′-oximeLU-1 (human lung cancer)3.52 µg/ml[7]

Antimicrobial Activity

Oxime derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Antibacterial Activity

Certain oxime derivatives exhibit potent antibacterial properties. For example, 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime has demonstrated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 µg/mL.[8] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key component of the fatty acid synthesis pathway in bacteria.[8]

Antifungal Activity

Several classes of oxime derivatives have been identified as potent antifungal agents.[9] Oxime derivatives of the sordarin (B1681957) aglycone are effective against Candida albicans and Candida glabrata, with MIC values as low as 0.06 µg/mL.[9] Another study found that cinnamaldehyde (B126680) oxime esters displayed significant antifungal activity against various plant pathogenic fungi.[10]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected oxime derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeEscherichia coli3.13 - 6.25[8]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximePseudomonas aeruginosa3.13 - 6.25[8]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeBacillus subtilis3.13 - 6.25[8]
3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oximeStaphylococcus aureus3.13 - 6.25[8]
Sordarin aglycone oxime derivativeCandida albicans0.06[9]
Sordarin aglycone oxime derivativeCandida glabrata0.06[9]
Cinnamaldehyde oxime ester (II-18)Rhizoctonia solani4.62 (EC50)[10]
Cinnamaldehyde oxime ester (II-19)Rhizoctonia solani4.19 (EC50)[10]
Cinnamaldehyde oxime ester (II-18)Gaeumannomyces graminis3.49 (EC50)[10]
Cinnamaldehyde oxime ester (II-19)Gaeumannomyces graminis3.28 (EC50)[10]

Antiviral Activity

The antiviral potential of oxime derivatives has been explored, with promising results against certain viruses. Pyrazole (B372694) derivatives containing an oxime moiety have demonstrated notable activity against the Tobacco Mosaic Virus (TMV).[11][12] Some of these compounds exhibited inactivation effects comparable to the commercial antiviral agent Ningnanmycin, with EC50 values around 58.7 to 65.3 µg/mL.[12]

Insecticidal and Larvicidal Activity

Oxime derivatives have been developed as effective insecticides and larvicides.[13][14] Pyrethroid acid oxime esters have shown potent insecticidal activity against pests like Ostrinia nubilatis and Culex pipiens.[15] Additionally,[1][13]-Benzoquinone mono-oximes have demonstrated significant larvicidal activity against the mosquito Aedes aegypti, the vector for dengue fever.[4][14] The lipophilicity of these compounds appears to play a crucial role in their larvicidal efficacy.[14]

Quantitative Data on Insecticidal and Larvicidal Activity

The following table summarizes the lethal concentration (LC50) values of selected oxime derivatives against insect and larval species.

CompoundTarget SpeciesLC50 (ppm)Reference
2,6-dimethyl-[1][13]-benzoquinone oxime tosylateAedes aegypti larvae9.858[4]
2-methyl-[1][13]-benzoquinone oxime tosylateAedes aegypti larvae14.450[4]
[1][13]-benzoquinone oximeAedes aegypti larvae121.181[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of oxime derivatives.

General Synthesis of Oxime Derivatives

The following diagram outlines a general workflow for the synthesis of oxime derivatives from carbonyl compounds.

synthesis_workflow Start Start: Aldehyde/Ketone Reactants Add Hydroxylamine (B1172632) HCl and a Base (e.g., Na2CO3) Start->Reactants Reaction Stir/Reflux in a Suitable Solvent (e.g., Ethanol) Reactants->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Recrystallization or Chromatography Workup->Purification Product Final Product: Oxime Derivative Purification->Product

General workflow for oxime synthesis.

Protocol for the Synthesis of Indirubin-3′-oxime: [7]

  • Prepare a solution of hydroxylamine (45-60 g) in ethanol (B145695).

  • Slowly add indirubin-rich powder to the hydroxylamine solution over 90-120 minutes with continuous stirring.

  • Filter the resulting suspension through a Buchner funnel three times.

  • Filter the collected filtrate through a porous funnel packed with a 3-5 cm layer of silica (B1680970) gel under reduced pressure (100-200 mmHg).

  • Collect all filtrates and acidify to a pH of 5.0-6.0, followed by thorough stirring.

  • Dissolve the resulting precipitate in ethanol and stir at 40-50°C for 30-45 minutes.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate and wash with distilled water.

  • Dry the product overnight at 50°C to a constant mass to obtain high-purity indirubin-3′-oxime.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Oxime derivative stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the oxime derivatives and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 25 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Remove 100 µL of the medium from each well.

  • Add 50 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)[16]

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Oxime derivative stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the oxime derivatives in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Poisoned Food Technique)[17]

This method is used to evaluate the antifungal activity of compounds against filamentous fungi.

Materials:

  • Petri dishes

  • Potato Dextrose Agar (PDA)

  • Fungal cultures

  • Oxime derivative stock solutions

  • Cork borer

Procedure:

  • Incorporate various concentrations of the oxime derivative into molten PDA.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period.

  • Measure the radial growth of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition compared to a control plate without the compound.

Larvicidal Bioassay (Aedes aegypti)[4][14]

This assay evaluates the toxicity of compounds against mosquito larvae.

Materials:

  • Third-instar larvae of Aedes aegypti

  • Beakers or small cups

  • Dechlorinated water

  • Oxime derivative stock solutions (in a suitable solvent like DMSO)

Procedure:

  • Prepare different concentrations of the oxime derivatives in dechlorinated water.

  • Place a specific number of larvae (e.g., 20-25) in each beaker containing the test solution.

  • Include a control group with the solvent and a negative control with only water.

  • Maintain the beakers at a controlled temperature and light cycle.

  • Record larval mortality at 24 and 48 hours post-exposure.

  • Calculate the LC50 value using probit analysis.

Conclusion

Oxime derivatives have consistently demonstrated a remarkable range of biological activities, making them a focal point for research in medicinal chemistry and agrochemical development. Their efficacy as anticancer, antimicrobial, antiviral, and insecticidal agents is well-documented. The ability to readily synthesize and modify these compounds provides a vast chemical space for the development of novel and potent therapeutic and crop protection agents. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further unlock the potential of this versatile class of molecules.

References

Methodological & Application

Synthesis of Ethyl cyanoglyoxylate-2-oxime from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyanoglyoxylate-2-oxime, also known as Oxyma, is a vital reagent in the field of organic synthesis, particularly in peptide chemistry.[1][2] It serves as a highly effective and non-explosive alternative to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2][3] Its primary application is as an additive in carbodiimide-mediated amide bond formation, where it enhances coupling efficiency while minimizing racemization.[1][3] The synthesis of this compound is achieved through the nitrosation of ethyl cyanoacetate (B8463686) using sodium nitrite (B80452) in an acidic medium.[2] This application note provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Chemical Properties and Structure

  • Molecular Formula: C₅H₆N₂O₃[1]

  • Molecular Weight: 142.11 g/mol [1]

  • Appearance: Light yellow crystals or chunks.[1][4]

  • Melting Point: 130-132 °C[1][5]

  • Solubility: Slightly soluble in DMSO and methanol.[1] Soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[2]

  • Storage: Store at +2°C to +8°C to maintain stability.[1][5]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from ethyl cyanoacetate.

ParameterValueReference
Reactants
Ethyl Cyanoacetate1.0 kg (8.84 mol)[5][6]
Sodium Nitrite0.735 kg (10.65 mol)[5][6]
Acetic Acid0.70 kg (11.66 mol)[5][6]
Water0.80 L[5][6]
Reaction Conditions
Initial Temperature0-50 °C (controlled)[5][6]
Reaction Temperature23-27 °C[5][6]
Reaction Time1 hour at 23-27 °C, then monitored[5][6]
Work-up & Purification
Extraction SolventEthyl Acetate (B1210297) (5 x 1.5 L)[6]
Washing Solutions10% Sodium Bicarbonate (2 x 1.25 L)[5][6]
Saturated Brine (1.25 L)[5][6]
Crystallization SolventCyclohexane (B81311) (3.0 L)[5][6]
Product
Yield1.14 kg (91.2%)[5][6]
Purity (HPLC)99.82%[5][6]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend Ethyl Cyanoacetate and Sodium Nitrite in Water B Slowly add Acetic Acid (maintain 0-50°C) A->B C Raise temperature to 23-27°C and stir for 1 hour B->C D Monitor reaction completion (TLC or GC) C->D E Extract with Ethyl Acetate D->E F Wash with 10% NaHCO₃ E->F G Wash with Saturated Brine F->G H Dry organic layer (anhydrous Na₂SO₄) G->H I Remove solvent under reduced pressure H->I J Stir solid with Cyclohexane I->J K Filter and dry in vacuum J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of this compound.[5][6]

Materials:

  • Ethyl cyanoacetate (C₅H₇NO₂)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid (CH₃COOH)

  • Water (H₂O)

  • Ethyl acetate (C₄H₈O₂)

  • 10% Sodium bicarbonate solution (NaHCO₃)

  • Saturated brine (NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Cyclohexane (C₆H₁₂)

Equipment:

  • Round-bottom flask of appropriate size

  • Stirring plate and stir bar

  • Thermometer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L).[5][6]

  • Addition of Acetic Acid: Cool the suspension in an ice bath. Slowly add glacial acetic acid (0.70 kg, 11.66 mol) to the suspension via an addition funnel.[5][6] The rate of addition should be controlled to maintain the reaction temperature between 0-50°C.[5][6]

  • Reaction: After the addition is complete, slowly raise the reaction temperature to 23-27°C over a period of 1 hour.[5][6] Continue to stir the reaction mixture at this temperature for an additional hour.[5][6]

  • Monitoring: Monitor the consumption of ethyl cyanoacetate using an appropriate method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the completion of the reaction.[6]

  • Extraction: Once the reaction is complete, extract the reaction mixture with ethyl acetate (5 x 1.5 L).[6]

  • Washing: Combine the organic layers and wash sequentially with a 10% sodium bicarbonate solution (2 x 1.25 L) and then with saturated brine (1.25 L).[5][6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate and filter.[5][6]

  • Solvent Removal: Remove the solvent by distillation under reduced pressure at a temperature of 40-45°C.[5][6]

  • Crystallization: The resulting solid is then stirred with cyclohexane (3.0 L) at 25-30°C for 30 minutes.[5][6]

  • Isolation and Drying: Filter the solid product and dry it in a vacuum oven at 40-45°C to yield this compound.[5][6]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is classified as harmful and an irritant.[1] Avoid inhalation, ingestion, and skin contact.[1]

  • In case of contact, wash the affected area thoroughly with water.[4]

  • Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of this compound from ethyl cyanoacetate via nitrosation is a robust and high-yielding process. The detailed protocol provided in this application note allows for the safe and efficient production of this important reagent for peptide synthesis and other applications in drug development and chemical research.

References

Application Notes and Protocols for Ethyl Cyanoglyoxylate-2-Oxime (Oxyma) as a Peptide Coupling Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma or OxymaPure®, a highly effective and safe additive for peptide synthesis. It serves as a superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to have potential explosive properties.[1][2][3][4][5][6] Oxyma is utilized in conjunction with carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to enhance coupling efficiency, minimize racemization, and improve the synthesis of complex peptides in both solid-phase and solution-phase methodologies.[4][6][7][8]

Key Advantages of this compound (Oxyma)
  • Enhanced Safety: Oxyma is a non-explosive compound, offering a significant safety advantage over potentially explosive benzotriazole-based additives like HOBt and HOAt.[5][6][9]

  • Superior Racemization Suppression: It demonstrates a remarkable ability to suppress racemization, particularly for sensitive amino acids, often outperforming HOBt and sometimes even HOAt.[5][9][10]

  • High Coupling Efficiency: The use of Oxyma with carbodiimides leads to rapid and efficient peptide bond formation, resulting in higher yields.[5][7][9]

  • Broad Applicability: It is effective in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).[4][11]

  • Good Solubility: Oxyma is soluble in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[2][6]

A related compound, 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as Oxyma-B, has also been shown to be an excellent racemization suppressor in peptide synthesis.[1][2][3][11]

Mechanism of Action

This compound's primary role is to act as an additive in carbodiimide-mediated peptide coupling reactions. With a pKa of 4.60, it is acidic enough to function as a neutralizing reagent.[5][6][7] The mechanism involves the interception of the highly reactive O-acylisourea intermediate, which is formed from the reaction of a carboxylic acid with a carbodiimide. This interception leads to the formation of a more stable but highly reactive active ester (Oxyma-ester). This active ester is then readily attacked by the amine nucleophile of the incoming amino acid, leading to efficient peptide bond formation while minimizing common side reactions like racemization.[5][7][12]

Mechanism_of_Action cluster_activation Carboxylic Acid Activation cluster_oxyma_ester Oxyma Active Ester Formation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DIC/EDC Oxyma_Ester Oxyma Active Ester (More Stable) O_Acylisourea->Oxyma_Ester + Oxyma Racemization Racemization O_Acylisourea->Racemization Side Reaction Oxyma This compound (Oxyma) Peptide_Bond Peptide Bond Oxyma_Ester->Peptide_Bond + Amino Acid Amino_Acid H₂N-R'

Mechanism of this compound in Peptide Coupling.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the performance of this compound (Oxyma) and its related compound Oxyma-B with traditional coupling additives.

Table 1: Racemization Suppression in Solution-Phase Peptide Synthesis
Peptide FragmentCoupling AdditiveD/L Isomer Ratio (%)Yield (%)Reference
Z-Phg-Pro-NH₂HOAt/DIC3.991.5[11]
HOBt/DIC11.094.3[11]
Oxyma/DIC0.994.4[11]
Oxyma-B/DIC1.090.0[11]
Z-Phe-Val-Pro-NH₂HOAt/DIC5.997.6[11]
HOBt/DIC14.896.2[11]
Oxyma/DIC7.791.9[11]
Oxyma-B/DIC5.190.7[11]
Table 2: Racemization Suppression in Solid-Phase Peptide Synthesis (SPPS)
Peptide FragmentCoupling AdditiveD/L Isomer Ratio (%)Reference
H-Gly-Cys-Phe-NH₂HOAt/DIC0.4[11]
HOBt/DIC0.5[11]
Oxyma/DIC0.3[11]
Oxyma-B/DIC0.3[11]
H-Gly-His-Phe-NH₂HOAt/DIC1.9[11]
HOBt/DIC5.1[11]
Oxyma/DIC3.0[11]
Oxyma-B/DIC1.0[11]
Table 3: Synthesis of a Challenging Peptide Sequence (H-Tyr-Aib-Aib-Phe-Leu-NH₂) in SPPS
Coupling ReagentsPentapeptide (%)des-Aib Tetrapeptide (%)Reference
DIC/HOBt8.483.1[11]
DIC/HOAt37.560.2[11]
DIC/Oxyma42.850.4[11]
DIC/Oxyma-B26.461.1[11]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling using Oxyma/EDC

This protocol describes the coupling of an N-protected amino acid to the free amine of another amino acid or peptide in solution.

Materials:

  • N-protected amino acid (e.g., Z-L-Phg-OH) (1.0 equiv)

  • Amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl) (1.0 equiv)

  • This compound (Oxyma) (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve EDC·HCl (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.[10]

  • To the cold solution, add the N-protected amino acid (1.0 equiv) and Oxyma (1.0 equiv) as solids.[10]

  • After 2 minutes of pre-activation, add the amino acid methyl ester hydrochloride (1.0 equiv) as a solid to the reaction mixture.[10]

  • Add DIEA (1.0 equiv) to the reaction mixture.[10]

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Perform an aqueous work-up by washing the organic layer sequentially with 1N HCl, 1N NaHCO₃, and saturated NaCl (brine).[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography or recrystallization.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • This compound (Oxyma) (3-5 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv)

  • Resin-bound peptide with a free N-terminal amine

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Experimental Workflow:

SPPS_Workflow Start Start SPPS Cycle Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_Resin_1 Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash_Resin_1 Prepare_Coupling_Solution Prepare Coupling Solution: Fmoc-AA, Oxyma, DIC in DMF Wash_Resin_1->Prepare_Coupling_Solution Pre_activation Pre-activate for 1-5 min Prepare_Coupling_Solution->Pre_activation Coupling Add to Resin and Agitate (1-2 hours) Pre_activation->Coupling Wash_Resin_2 Wash Resin (DMF, DCM) Coupling->Wash_Resin_2 Next_Cycle Couple Next Amino Acid? Wash_Resin_2->Next_Cycle Next_Cycle->Fmoc_Deprotection Yes Cleavage Cleave Peptide from Resin Next_Cycle->Cleavage No End End Cleavage->End

A typical workflow for a single coupling cycle in SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution. Repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF again (2-3 times) to remove residual piperidine.[7]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.[7]

    • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.[7]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[7]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[7]

    • Agitate the reaction mixture for 1-2 hours at room temperature. The optimal coupling time may vary depending on the specific amino acids being coupled.[7][12]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.[7][12]

  • Monitoring the Coupling Reaction (Optional): Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).[7]

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection and then cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/H₂O/TIS).

Note: A potential side reaction involving the Beckmann rearrangement of Oxyma-B has been reported, which could compromise the yield and purity of the target peptides.[13] While this has been specifically noted for Oxyma-B, users should be aware of potential side reactions with oxime-based additives and optimize reaction conditions accordingly. Additionally, the reaction of Oxyma with DIC can generate hydrogen cyanide, raising safety concerns that should be considered.[14]

References

Application Notes and Protocols for the Use of Ethyl Cyanoglyoxylate-2-Oxime with Carbodiimides (EDC, DCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known in the scientific community as OxymaPure® or simply Oxyma, has emerged as a highly efficient and safe additive in carbodiimide-mediated coupling reactions.[1][2][3] It is particularly valuable in peptide synthesis and the creation of amide bonds in active pharmaceutical ingredients (APIs).[1] When used in conjunction with carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), Oxyma significantly enhances reaction rates, improves yields, and, most critically, suppresses the racemization of chiral centers.[1][3][4]

Historically, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) were the standards in peptide coupling. However, the inherent explosive nature of these benzotriazole-based compounds has necessitated the search for safer alternatives.[1][2] this compound is a non-explosive, crystalline solid, offering a much safer profile without compromising performance.[1] Its pronounced acidity (pKa 4.60) allows it to act as a neutralizing agent for the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions.[3]

Mechanism of Action

The synergistic effect of the Oxyma/carbodiimide (B86325) system facilitates efficient amide bond formation through a well-defined mechanism that circumvents the formation of undesirable byproducts. The process is initiated by the activation of a carboxylic acid with a carbodiimide (EDC or DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, such as rearrangement to an inactive N-acylurea or, in the case of amino acids, formation of a 5(4H)-oxazolone which can lead to racemization.[5]

Oxyma intercepts the O-acylisourea intermediate, rapidly converting it into a more stable and highly reactive Oxyma-ester. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating Oxyma in the process. This pathway effectively minimizes the concentration of the O-acylisourea intermediate, thereby suppressing side reactions and preserving the stereochemical integrity of the reactants.[5]

A potential side reaction to be aware of is the generation of hydrogen cyanide (HCN) when Oxyma is used with certain carbodiimides, such as diisopropylcarbodiimide (DIC).[6][7][8] However, studies have shown that the use of EDC is exempt from this HCN formation, making the EDC/Oxyma combination a particularly safe and effective choice for amide bond formation.[8]

Data Presentation

The following tables summarize comparative data on the effectiveness of this compound (Oxyma) in suppressing racemization during peptide coupling, particularly in comparison to traditional additives.

Table 1: Comparison of Racemization in Solution-Phase Synthesis of Z-L-Phg-Val-OMe [9]

Coupling AdditiveDiastereomeric Excess (LL/DL)Yield (%)
OxymaPure® >99.9% 81-84%
HOBt96.3%Not specified
HOAtNot specifiedNot specified

Z-L-Phg-Val-OMe is a model dipeptide prone to racemization.

Table 2: Epimerization during the Synthesis of Z-L-Phg-Pro-NH₂ [9]

Coupling Additive% DL Epimer
OxymaPure® 0.1%
HOBt3.7%
HOAt0.2%

This table demonstrates the superior performance of OxymaPure in minimizing epimerization compared to HOBt.

Experimental Protocols

Herein are detailed protocols for the use of this compound (Oxyma) with EDC and DCC in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: General Solution-Phase Amide Coupling using Oxyma and EDC

This protocol is suitable for a wide range of carboxylic acids and amines in a solution-phase reaction. The use of water-soluble EDC simplifies the work-up procedure, as the urea (B33335) byproduct can be removed by aqueous extraction.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine or amine hydrochloride salt (1.0–1.2 equiv)

  • This compound (Oxyma) (1.0–1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1–1.3 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or a mixture)

  • Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) if starting with an amine salt (1.0–1.2 equiv)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.0–1.2 equiv) in the chosen anhydrous solvent.

  • Add the amine (1.0–1.2 equiv). If using an amine hydrochloride salt, add the base (1.0–1.2 equiv) to the reaction mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1–1.3 equiv) to the stirred solution in one portion. A color change to bright yellow may be observed.[9]

  • Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Solution-Phase Amide Coupling using Oxyma and DCC

This protocol is an alternative to Protocol 1, using the water-insoluble DCC. The dicyclohexylurea (DCU) byproduct is also insoluble in most organic solvents and can be removed by filtration.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • This compound (Oxyma) (1.0–1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv), amine (1.0–1.2 equiv), and Oxyma (1.0–1.2 equiv) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture again to 0 °C to ensure complete precipitation of the DCU.

  • Filter off the DCU precipitate and wash it with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by standard methods as described in Protocol 1.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using Oxyma and a Carbodiimide

This protocol outlines a standard coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • This compound (Oxyma) (3-5 equiv)

  • Carbodiimide (DCC or EDC) (3-5 equiv)

  • Resin-bound amine

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Procedure:

  • Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv) and Oxyma (3-5 equiv) in DMF. Add the carbodiimide (3-5 equiv) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

  • A ninhydrin (B49086) test can be performed to check for the completion of the coupling reaction.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Visualizations

Carbodiimide_Oxyma_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea Carbodiimide Carbodiimide (EDC or DCC) Carbodiimide->O_Acylisourea Byproducts Urea Byproduct Carbodiimide->Byproducts OxymaEster Oxyma-Ester (Active Ester) O_Acylisourea->OxymaEster + Oxyma SideReactions Side Reactions (N-Acylurea, Racemization) O_Acylisourea->SideReactions Oxyma Oxyma Oxyma->OxymaEster OxymaEster->Oxyma regenerated AmideBond Amide Bond (R-CO-NH-R') OxymaEster->AmideBond + Amine Amine Amine (R'-NH2) Amine->AmideBond

Caption: Mechanism of Oxyma-assisted carbodiimide coupling.

SPPS_Workflow Start Start with Resin-bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate next Fmoc-AA with Carbodiimide/Oxyma Activation->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Check Check for Completion? (e.g., Ninhydrin Test) Wash2->Check Repeat Repeat Cycle for next Amino Acid Check->Repeat Incomplete Cleavage Final Cleavage and Deprotection Check->Cleavage Complete Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for Amide Bond Formation Using Ethyl Cyanoglyoxylate-2-oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma or OxymaPure®, has emerged as a highly efficient and safe additive for amide bond formation, particularly in peptide synthesis. It serves as a superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which, despite their efficacy, pose significant safety risks due to their potentially explosive nature. Oxyma is a non-explosive, crystalline solid that effectively suppresses racemization and enhances coupling efficiency when used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl).[1][2] Its application extends from solution-phase synthesis to solid-phase peptide synthesis (SPPS), proving valuable in the generation of peptides and other amide-containing molecules for research and drug development.[3]

The mechanism of Oxyma-assisted amide bond formation involves the in situ generation of a highly reactive O-acyl-oxime active ester. The carboxylic acid is first activated by a carbodiimide (B86325) to form an O-acylisourea intermediate. Oxyma then rapidly reacts with this intermediate to produce the Oxyma ester, which is more reactive towards the amine nucleophile and less prone to racemization.[1] This two-step activation process minimizes side reactions and leads to cleaner product formation with higher yields.

These application notes provide a comprehensive overview of the use of Oxyma in amide bond formation, including quantitative data, detailed experimental protocols for both solution-phase and solid-phase synthesis, and visual diagrams of the experimental workflow and reaction mechanism.

Data Presentation: Performance of Oxyma in Amide Bond Formation

The following table summarizes the performance of this compound (Oxyma) in various amide bond formation reactions, showcasing its effectiveness in terms of yield, purity, and suppression of racemization.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTemperatureTimeYield/Purity/RacemizationReference
Z-Phg-OHH-Pro-NH₂DIC/Oxyma-DMFRT-89.9% Yield, 1.0% D/L[3]
Z-Phe-Val-OHH-Pro-NH₂DIC/Oxyma-DMFRT-89.8% Yield, 3.8% D/L[3]
Z-L-Phg-OHH-Val-OMe·HClEDC·HCl/OxymaDIEADCM/DMF (1:1)0 °C to RT14-15 h81-84% Yield, <0.1% DL epimer[4]
Fmoc-Cys(Trt)-OHH-Gly-Phe-NH₂ (on resin)DIC/Oxyma-DMFRT-0.1% D/L[3]
Fmoc-His(Trt)-OHH-Gly-Phe-NH₂ (on resin)DIC/Oxyma-DMFRT-3.0% D/L[3]
H-Tyr-Aib-Aib-Phe-Leu-NH₂ Synthesis(Challenging Sequence)DIC/Oxyma-DMFRT-42.8% Purity (Pentapeptide)[3]
N-acetyllysine4-aminobenzoic acidDIC/Oxyma----88% Yield (high purity)[5]
General Primary and Secondary AminesVarious Carboxylic AcidsBoc-Oxyma---->85% Yield[5]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation using EDC-HCl/Oxyma

This protocol provides a general method for the coupling of a carboxylic acid and an amine in solution using EDC-HCl as the coupling agent and Oxyma as the additive. The procedure is based on the synthesis of Z-L-Phg-Val-OMe.[4]

Materials:

  • N-protected carboxylic acid (1.0 equiv)

  • Amine hydrochloride salt (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.0 equiv)

  • This compound (Oxyma) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 N HCl (aq)

  • 1 N Na₂CO₃ (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve EDC-HCl (1.0 equiv) in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:1 v/v). Stir the solution at room temperature until the EDC-HCl is fully dissolved.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. To this cold solution, add the N-protected carboxylic acid (1.0 equiv) and Oxyma (1.0 equiv) as solids. Stir the mixture at 0 °C for approximately 2-5 minutes to allow for pre-activation. The solution may change color (e.g., to yellow).

  • Amine Addition: Add the amine hydrochloride salt (1.0 equiv) as a solid to the reaction mixture, followed by the dropwise addition of DIEA (1.0 equiv).

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and continue stirring overnight (typically 14-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.

  • Work-up: a. Once the reaction is complete, remove the solvent by rotary evaporation. b. Dilute the crude residue with a suitable organic solvent such as ethyl acetate. c. Transfer the organic solution to a separatory funnel and wash sequentially with 1 N HCl (aq), 1 N Na₂CO₃ (aq), and saturated brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure amide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using DIC as the coupling agent and Oxyma as the additive.

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • This compound (Oxyma) (3-5 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv)

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc-deprotection

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and by-products.

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv) and Oxyma (3-5 equiv) in DMF. Add DIC (3-5 equiv) to this solution and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the washed, deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., TFA-based).

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, Amine, Oxyma, and Base mix Combine Reagents and Carbodiimide at 0°C reagents->mix carbodiimide Prepare Carbodiimide Solution (e.g., EDC-HCl) carbodiimide->mix stir Stir at 0°C then Warm to Room Temperature mix->stir evaporate Solvent Evaporation stir->evaporate extract Aqueous Extraction evaporate->extract dry Drying and Concentration extract->dry purify Purification (Chromatography/Recrystallization) dry->purify product product purify->product Pure Amide Product

Caption: Workflow for Solution-Phase Amide Bond Formation using Oxyma.

Mechanism of Oxyma-Assisted Amide Formation

G cluster_activation Activation cluster_coupling Coupling COOH R-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate COOH->OAI + Carbo Carbodiimide (e.g., EDC) Carbo->OAI OxymaEster Oxyma Ester (Active Ester) OAI->OxymaEster + Oxyma Oxyma Oxyma->OxymaEster Amide R-CO-NH-R' (Amide Bond) OxymaEster->Amide + Amine R'-NH₂ (Amine) Amine->Amide

References

Applications of Ethyl Cyanoglyoxylate-2-Oxime in Heterocyclic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, a versatile and commercially available reagent, has emerged as a valuable building block in the synthesis of a diverse range of heterocyclic compounds. While it is widely recognized for its application as a superior coupling additive in peptide synthesis, its utility extends significantly into the realm of heterocyclic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic scaffolds, including pyrazoles, 1,2,4-oxadiazoles, pyrimidines, and pyridazines, using this compound as a key starting material. The methodologies presented herein offer efficient and practical routes to these important classes of compounds, which are of significant interest in medicinal chemistry and drug discovery.

Core Reactivity and Synthetic Pathways

This compound possesses multiple reactive sites—a cyano group, an oxime moiety, and an ester functionality—making it a versatile precursor for various cyclization reactions. The primary synthetic strategies involve its reaction with binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings.

logical_relationship cluster_reactants Reactants A This compound B Pyrazoles A->B Reaction with C 1,2,4-Oxadiazoles A->C Reaction with D Pyrimidines A->D Reaction with E Pyridazines A->E Reaction with R1 Hydrazine (B178648) Hydrate (B1144303) R1->B R2 Amidoximes R2->C R3 Urea / Thiourea R3->D R4 Hydrazine / Dicarbonyls R4->E

Caption: Synthetic pathways from this compound.

I. Synthesis of 5-Amino-3-hydroxyimino-4-ethoxycarbonylpyrazoles

The reaction of this compound with hydrazine hydrate provides a straightforward route to highly functionalized 5-aminopyrazoles. These compounds are valuable intermediates in the synthesis of various biologically active molecules. The reaction proceeds via a condensation-cyclization mechanism.

Reaction Scheme:

reaction_scheme_pyrazole cluster_reactants reactant1 This compound plus + arrow -> reactant1->arrow reactant2 Hydrazine Hydrate reactant2->arrow product 5-Amino-3-hydroxyimino-4-ethoxycarbonylpyrazole arrow->product workflow_oxadiazole A Carboxylic Acid + ortho-NosylOXY + Base B Addition of Amidoxime A->B Activation C Microwave Irradiation B->C Coupling & Cyclization D Work-up and Purification C->D E 3,5-Disubstituted-1,2,4-oxadiazole D->E reaction_scheme_pyrimidine cluster_reactants reactant1 This compound arrow -> reactant1->arrow reactant2 Urea / Thiourea reactant2->arrow reactant3 Aldehyde / Ketone reactant3->arrow product Functionalized Pyrimidine plus1 + plus2 + arrow->product workflow_pyridazine A This compound + Hydrazine B Condensation / Cyclization A->B C Dihydropyridazine Intermediate B->C D Oxidation C->D E Substituted Pyridazine D->E

Application Notes and Protocols: Ethyl Cyanoglyoxylate-2-Oxime in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known in the field of peptide chemistry as Oxyma or OxymaPure®, is a highly effective and safe coupling additive for solid-phase peptide synthesis (SPPS).[1] It has emerged as a superior alternative to traditional benzotriazole-based additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to have explosive properties.[2][3][4] Oxyma, when used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), significantly enhances coupling efficiency, suppresses racemization, and improves the synthesis of challenging peptide sequences.[1][3][5] Its pronounced acidity (pKa of 4.60) allows it to act as a neutralizing agent for the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions.[4][6]

Chemical Properties and Mechanism of Action

This compound is the oxime of ethyl cyanoacetate.[6] In carbodiimide-mediated coupling reactions, its primary role is to intercept the highly reactive O-acylisourea intermediate formed from the carboxylic acid of the incoming amino acid and the carbodiimide. This interception forms a more stable and less racemization-prone Oxyma-activated ester.[1] This active ester then efficiently reacts with the N-terminal amine of the growing peptide chain on the solid support to form the desired peptide bond. This mechanism effectively prevents the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea and suppresses the formation of oxazolone, a key pathway for racemization.[1]

G RCOOH R-COOH (Amino Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acylisourea Active_Ester Oxyma Active Ester (More Stable) O_acylisourea->Active_Ester + Oxyma N_Acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_Acylurea Rearrangement (Side Reaction) Racemization_Pathway Oxazolone Formation (Racemization) O_acylisourea->Racemization_Pathway Side Reaction Oxyma Oxyma Oxyma->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_N_Terminus H₂N-Peptide-Resin Peptide_N_Terminus->Peptide_Bond Urea Urea Byproduct Peptide_Bond->Urea + Regenerated Oxyma

Caption: Mechanism of Oxyma-assisted peptide coupling.

Data Presentation: Performance in Peptide Synthesis

The following tables summarize the comparative performance of this compound (Oxyma) and its analogue Oxyma-B against traditional coupling additives.

Table 1: Racemization Suppression in Solution-Phase Peptide Synthesis

Model PeptideCoupling Reagent/AdditiveYield (%)D/L Isomer Ratio (%)Reference
Z-Phg-Pro-NH₂HOAt/DIC91.53.9[7]
HOBt/DIC94.311.0[7]
Oxyma/DIC94.40.9[7]
Oxyma-B/DIC90.01.0[7]
Z-Phe-Val-Pro-NH₂HOAt/DIC97.65.9[7]
HOBt/DIC96.214.8[7]
Oxyma-B/DIC90.75.1[7]
OxymaPure/DIC91.97.7[7]

Table 2: Racemization Suppression in Solid-Phase Peptide Synthesis (SPPS)

Model PeptideCoupling Reagent/AdditiveD/L Isomer Ratio (%)Reference
H-Gly-Cys(Trt)-Phe-NH₂HOAt/DIC0.4[7]
HOBt/DIC0.5[7]
OxymaPure/DIC0.3[7]
Oxyma-B/DIC0.3[7]
H-Gly-His-Phe-NH₂HOAt/DIC1.9[7]
HOBt/DIC5.1[7]
OxymaPure/DIC3.0[7]
Oxyma-B/DIC1.0[7]

Table 3: Synthesis of Challenging Peptides

Model PeptideCoupling ReagentsPentapeptide Purity (%)des-Aib Byproduct (%)Reference
H-Tyr-Aib-Aib-Phe-Leu-NH₂DIC/HOBt8.483.1[7]
DIC/HOAt37.560.2[7]
DIC/OxymaPure42.850.4[7]
DIC/Oxyma-B26.461.1[7]

Experimental Protocols

The following protocols outline the use of this compound (Oxyma) in a standard Fmoc-based solid-phase peptide synthesis coupling cycle.

G Start Start: Resin with N-terminal Fmoc-AA Swell 1. Resin Swelling (e.g., in DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM, DMF) Deprotection->Wash1 Coupling 5. Coupling (Add activated mixture to resin) Wash1->Coupling Activation 4. Amino Acid Activation (Fmoc-AA + Oxyma + DIC in DMF) Activation->Coupling Pre-activate 1-5 min Wash2 6. Washing (DMF, DCM, DMF) Coupling->Wash2 Monitoring 7. Coupling Monitoring (e.g., Kaiser Test) Wash2->Monitoring Repeat_Coupling Re-couple Monitoring->Repeat_Coupling Incomplete Next_Cycle Next Amino Acid Monitoring->Next_Cycle Complete End Final Cleavage & Deprotection Monitoring->End Final AA Coupled Repeat_Coupling->Coupling Next_Cycle->Deprotection

Caption: Workflow of an SPPS cycle using Oxyma.

Protocol 1: Standard SPPS Coupling Cycle using DIC/Oxyma

This protocol describes a typical cycle for the addition of a single Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • This compound (Oxyma) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Washing solvents (e.g., Isopropanol)

Procedure:

  • Resin Swelling: Before the first coupling, swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[1]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:

      • DMF (3-5 times)

      • DCM (2-3 times)

      • DMF (2-3 times)

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and Oxyma (3-5 eq.) in DMF.

    • Add DIC (3-5 eq.) to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][8] The solution may turn yellow.[9]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The optimal coupling time can vary depending on the specific amino acids.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3-5 times)

      • DCM (2-3 times)

      • DMF (2-3 times)

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to check for the presence of free primary amines.

    • A negative result (e.g., colorless beads in the Kaiser test) indicates a complete reaction.

    • If the test is positive, a second coupling (repeating steps 4 and 5) may be necessary.

  • Repeat Cycle: For the next amino acid in the sequence, return to step 2.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., a Trifluoroacetic acid-based cocktail).

Safety and Handling

This compound is considered a safer alternative to HOBt and HOAt as it is not explosive.[3][10] However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion

This compound (Oxyma) is a robust and safe coupling additive for solid-phase peptide synthesis. Its ability to enhance coupling efficiency and significantly suppress racemization makes it an invaluable tool for the synthesis of simple to complex peptides.[4] The provided protocols and data serve as a comprehensive guide for its successful implementation in research and development settings.

References

Application Notes: Ethyl Cyanoglyoxylate-2-Oxime (Oxyma) in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma or OxymaPure®, is a highly effective and safe additive used in peptide synthesis and other amide bond-forming reactions.[1][2][3] It serves as a superior and non-explosive alternative to traditional benzotriazole-based additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2][4] Oxyma significantly enhances coupling efficiency, suppresses racemization, and improves the synthesis of complex and sterically hindered peptides.[1][3] Its acidic nature (pKa 4.60) allows it to act as a neutralizing agent, minimizing base-catalyzed side reactions.[3][5]

Mechanism of Action

In carbodiimide-mediated coupling reactions, the primary role of Oxyma is to intercept the highly reactive O-acylisourea intermediate that is formed from the reaction of a carboxylic acid with a carbodiimide (B86325) (e.g., DCC, DIC, EDC).[6][7][8] This interception leads to the formation of a more stable and highly reactive Oxyma active ester (O-acyl-ethyl cyanoglyoxylate-2-oxime ester). This active ester then readily reacts with the free amino group of the incoming amino acid or peptide to form the desired amide bond, releasing Oxyma in the process.[1][6]

This two-step mechanism is crucial for several reasons:

  • Suppression of Racemization: The rapid formation of the Oxyma active ester minimizes the concentration and lifetime of the more racemization-prone O-acylisourea intermediate.[6] It also suppresses the formation of oxazolone, a key intermediate in the racemization pathway.[3]

  • Prevention of Side Reactions: Oxyma efficiently prevents the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.[3][6]

  • Increased Coupling Efficiency: The Oxyma-activated ester is highly reactive, promoting rapid and efficient peptide bond formation, which leads to higher yields and purity of the final peptide.[1][3]

Mechanism_of_Action Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (highly reactive, prone to racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Oxyma_Ester Oxyma Active Ester (more stable, highly reactive) O_Acylisourea->Oxyma_Ester + Oxyma N_Acylurea N-Acylurea (inactive byproduct) O_Acylisourea->N_Acylurea rearrangement Racemization Racemization O_Acylisourea->Racemization Oxyma Oxyma Oxyma->Oxyma_Ester Peptide_Bond R-CO-NH-R' (Peptide Bond) Oxyma_Ester->Peptide_Bond + Amine Amine R'-NH2 (Amine) Amine->Peptide_Bond Byproduct Urea Byproduct Peptide_Bond->Byproduct + Oxyma Protocol_1_Workflow Start Start Dissolve_Acid_Oxyma Dissolve N-protected amino acid and Oxyma in solvent Start->Dissolve_Acid_Oxyma Dissolve_Amine Dissolve amino acid amide and DIEA in solvent Start->Dissolve_Amine Cool Cool acid/Oxyma solution to 0°C Dissolve_Acid_Oxyma->Cool Add_Amine_Solution Add amine solution to reaction mixture Dissolve_Amine->Add_Amine_Solution Add_EDC Add EDC·HCl Cool->Add_EDC Add_EDC->Add_Amine_Solution React Stir at 0°C, then warm to RT Add_Amine_Solution->React Workup Aqueous work-up React->Workup Purify Purify dipeptide Workup->Purify End End Purify->End SPPS_Cycle Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF, DCM, DMF) Deprotection->Wash_1 Coupling Add activated AA to resin Agitate 1-2h Wash_1->Coupling Activation Pre-activate Fmoc-AA, Oxyma, DIC in DMF Activation->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Next_Cycle Next Amino Acid? Wash_2->Next_Cycle Next_Cycle->Deprotection Yes End Final Peptide-Resin Next_Cycle->End No

References

Ethyl Cyanoglyoxylate-2-Oxime (Oxyma): A Superior Additive for Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the preservation of stereochemical integrity at the α-carbon of amino acids is paramount to ensure the biological activity and therapeutic efficacy of the final peptide product. A significant challenge during peptide bond formation is racemization, the conversion of the L-amino acid to its D-enantiomer, which can lead to diastereomeric impurities that are often difficult to separate. Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma or OxymaPure®, has emerged as a highly effective and safer alternative to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) for suppressing racemization.[1][2] This oxime-based additive, when used in conjunction with carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), significantly enhances coupling efficiency while minimizing the formation of undesirable epimers.[3][4]

The primary mechanism of racemization during peptide coupling involves the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid.[2] This intermediate readily loses its chiral information. Oxyma effectively intercepts the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide, generating a more stable and highly reactive Oxyma-ester.[2] This active ester rapidly reacts with the amine component to form the desired peptide bond, thereby preventing the formation of the problematic oxazolone intermediate.[5]

Advantages of this compound (Oxyma)

  • Superior Racemization Suppression: Experimental data consistently demonstrates that Oxyma and its derivatives, such as Oxyma-B, are more effective at minimizing racemization compared to HOBt, particularly for sensitive amino acids like histidine (His), cysteine (Cys), and phenylglycine (Phg).[6][7][8]

  • High Coupling Efficiency: Oxyma promotes rapid and efficient peptide bond formation, leading to higher yields of the desired peptide, even in the synthesis of challenging and sterically hindered sequences.[2][9]

  • Enhanced Safety Profile: Unlike benzotriazole-based additives such as HOBt and HOAt, which are known to have explosive properties, Oxyma is non-explosive, offering a significant safety advantage in the laboratory.[1][2]

  • Improved Solubility: Oxyma exhibits good solubility in common peptide synthesis solvents, facilitating its use in a variety of protocols, including those employing greener solvents.[9]

Quantitative Data on Racemization Suppression

The following tables summarize the quantitative data from various studies, comparing the effectiveness of Oxyma and its derivative Oxyma-B against traditional additives in suppressing racemization during peptide synthesis.

Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂

Coupling Additive% D-Isomer (Epimer)Reference
HOBt11.0[10]
HOAt3.9[10]
OxymaPure® 0.9 [10]
Oxyma-B 1.0 [10]

Table 2: Racemization in Solution-Phase Synthesis of Z-Phe-Val-Pro-NH₂

Coupling Additive% D-Isomer (Epimer)Reference
HOBt14.8[6]
HOAt5.9[6]
OxymaPure® 7.7 [6]
Oxyma-B 5.1 [6]

Table 3: Racemization in Solid-Phase Synthesis of H-Gly-AA-Phe-NH₂ Peptides

Amino Acid (AA)Coupling Additive% D-Isomer (Epimer)Reference
Ser HOBt3.3[6]
HOAt0.4[6]
OxymaPure® 0.4 [6]
Oxyma-B 0.3 [6]
Cys HOBt0.5[6]
HOAt0.4[6]
OxymaPure® 0.3 [6]
Oxyma-B 0.3 [6]
His HOBt5.1[10]
HOAt1.9[10]
OxymaPure® 3.0 [10]
Oxyma-B 1.0 [10]

Signaling Pathways and Experimental Workflows

G Mechanism of Racemization Suppression by Oxyma cluster_0 Carbodiimide Activation cluster_1 Racemization Pathway (Without Oxyma) cluster_2 Oxyma-Mediated Pathway (Suppression of Racemization) Amino_Acid N-Protected Amino Acid (L) O_Acylisourea O-Acylisourea Intermediate Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Oxazolone Oxazolone Intermediate (Planar) O_Acylisourea->Oxazolone Oxyma_Ester Oxyma Active Ester (Highly Reactive) O_Acylisourea->Oxyma_Ester + Oxyma Racemized_AA Racemized Amino Acid (D/L) Oxazolone->Racemized_AA Oxyma Oxyma Peptide_Bond Peptide Bond (L-configuration retained) Oxyma_Ester->Peptide_Bond + Amine Amine N-terminal Amine of growing peptide

Caption: Mechanism of racemization suppression by Oxyma.

G Standard Solid-Phase Peptide Synthesis (SPPS) Cycle with Oxyma Start Start Resin_Swelling 1. Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA, Oxyma, DIC in DMF) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat Repeat for next amino acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 7. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification and Analysis Cleavage->Purification End End Purification->End

Caption: SPPS cycle with Oxyma.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-L-Phg-Val-OMe with Racemization Analysis

This protocol is adapted from the synthesis of a model dipeptide known to be susceptible to racemization.[8]

Materials:

  • Z-L-Phg-OH (N-benzyloxycarbonyl-L-phenylglycine)

  • H-Val-OMe·HCl (L-valine methyl ester hydrochloride)

  • This compound (OxymaPure®)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

  • HPLC system with a chiral column for epimer analysis

Procedure:

  • In a round-bottom flask, dissolve EDC·HCl (1.0 equiv) in a mixture of DCM and DMF. Stir at room temperature for approximately 20 minutes to ensure complete dissolution, then cool the solution to 0 °C in an ice bath.

  • To the cold solution, add Z-L-Phg-OH (1.0 equiv) and OxymaPure® (1.0 equiv) as solids.

  • After 2 minutes of pre-activation, add H-Val-OMe·HCl (1.0 equiv) as a solid to the reaction mixture.

  • Add DIEA (1.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

  • Racemization Analysis:

    • Dissolve a small sample of the purified product in a suitable solvent.

    • Analyze by HPLC using a chiral column to separate the L-L and D-L diastereomers.

    • Calculate the percentage of the D-L epimer to determine the extent of racemization.

Protocol 2: Solid-Phase Synthesis of H-Gly-His-Phe-NH₂ with Racemization Analysis

This protocol describes the manual solid-phase synthesis of a tripeptide containing the racemization-prone histidine residue.[11]

Materials:

  • Fmoc-Rink-Amide resin

  • Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH

  • This compound (OxymaPure®) or 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc-Phe-OH Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 equiv), Oxyma (3 equiv), and DIC (3 equiv) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc-His(Trt)-OH Coupling:

    • Repeat the deprotection and washing steps as above.

    • Pre-activate Fmoc-His(Trt)-OH (3 equiv), Oxyma or Oxyma-B (3 equiv), and DIC (3 equiv) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc-Gly-OH Coupling:

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Gly-OH using the same activation procedure.

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm identity and purity.

    • To determine the extent of histidine racemization, analyze the crude or purified peptide by chiral HPLC or by a method involving derivatization followed by HPLC analysis.

Conclusion

This compound (Oxyma) and its derivatives have proven to be exceptional additives for modern peptide synthesis. Their ability to significantly reduce racemization, coupled with high coupling efficiency and a superior safety profile, makes them the preferred choice over traditional benzotriazole-based reagents for the synthesis of high-quality peptides. The provided data and protocols offer a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the synthesis of complex and chirally pure peptides with greater success.

References

Application Notes and Protocols for the Synthesis of Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a critical reagent in the field of organic synthesis, particularly in peptide chemistry.[1] It serves as a highly effective and non-explosive alternative to traditional coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[2][3] Its primary application is as an additive in carbodiimide-mediated amide bond formation, where it enhances coupling efficiency while minimizing racemization.[2][4] The synthesis of Oxyma is achieved through the nitrosation of ethyl cyanoacetate (B8463686) with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid.[1] This document provides detailed experimental protocols for the synthesis, purification, and characterization of this compound.

Physicochemical Properties and Safety Information

This compound is a white to light yellow crystalline solid or powder.[1] It has a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol .[2] The compound is characterized by a melting point range of 130-132 °C.[5] For storage, it is recommended to keep it at temperatures between +2°C and +8°C.[5] It is soluble in many common organic solvents used in peptide synthesis, including dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[1] Safety precautions should be taken when handling this compound, as it is classified as harmful (Xn) and an irritant (Xi).[2]

Quantitative Data Summary

Two common protocols for the synthesis of this compound are summarized below, highlighting the key quantitative parameters for easy comparison.

ParameterProtocol 1Protocol 2
Starting Material Ethyl Cyanoacetate (1.0 kg, 8.84 mol)Ethyl Cyanoacetate (11.3 g, 0.1 mol)
Reagents Sodium Nitrite (0.735 kg, 10.65 mol), Acetic Acid (0.70 kg, 11.66 mol)Sodium Nitrite (21.0 g, 0.3 mol), 45% Acetic Acid aqueous solution (45 mL)
Solvent Water (0.80 L)45% Acetic Acid aqueous solution
Reaction Temperature 0-50°C, then raised to 23-27°C0°C, then room temperature
Reaction Time 1 hour at 23-27°C1.5 hours for addition, then 5 hours
Yield 1.14 kg (91.2%)[5]93%[6]
Purity (by HPLC) 99.82%[5]Not specified
Purification Method Extraction, washing, and recrystallization from cyclohexane[5][6]Solvent removal under pressure[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Acetic Acid in Water

This protocol is a widely used method that can yield a high-purity product.[5]

Materials:

  • Ethyl cyanoacetate (C5H7NO2)

  • Sodium nitrite (NaNO2)

  • Glacial acetic acid

  • Water (H2O)

  • Ethyl acetate (B1210297)

  • 10% Sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate (B86663)

  • Cyclohexane (B81311)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L), slowly add acetic acid (0.70 kg, 11.66 mol), while controlling the reaction temperature to be in the range of 0-50°C.[5][6]

  • Slowly raise the reaction temperature to 23-27 °C over a period of 1 hour and continue to stir the reaction mixture at this temperature for 1 hour.[5][6]

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.[6]

  • Once the reaction is complete, extract the mixture with ethyl acetate (5 x 1.5 L).[6]

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[5][6]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[5][6]

  • Remove the solvent by distillation under reduced pressure at 40-45 °C.[5][6]

  • Stir the resulting solid with cyclohexane (3.0 L) at 25-30 °C for 30 minutes.[5]

  • Filter the solid and dry it in a vacuum at 40-45 °C to yield this compound.[5][6]

Protocol 2: Synthesis using Aqueous Acetic Acid

This protocol offers a slightly higher yield and a simplified workup.[6]

Materials:

  • Ethyl cyanoacetate (C5H7NO2)

  • Sodium nitrite (NaNO2)

  • 45% Acetic acid aqueous solution

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, stir a mixture of ethyl cyanoacetate (11.3 g, 0.1 mol) and 45% acetic acid aqueous solution (45 mL) at 0 °C for 10 minutes.[6]

  • Over a period of 90 minutes, add sodium nitrite (21.0 g, 0.3 mol) in three portions.[6]

  • Allow the reaction system to warm to room temperature and stir for 5 hours.[6]

  • Remove the solvent under reduced pressure.[6]

  • Dry the resulting yellow solid to obtain the product, which can be used without further purification.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow reactants Reactants: - Ethyl Cyanoacetate - Sodium Nitrite - Acetic Acid / Water reaction Reaction: - Stirring at controlled temperature (0-50°C -> 23-27°C or 0°C -> RT) reactants->reaction Mixing workup Workup: - Extraction with Ethyl Acetate - Washing with NaHCO3 & Brine reaction->workup Quenching & Extraction purification Purification: - Drying over Na2SO4 - Solvent Removal - Recrystallization (Cyclohexane) workup->purification Isolation product Product: This compound purification->product Final Product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Ethyl Cyanoglyoxylate-2-Oxime in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering a rational approach to identifying lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency.[2] These initial low-affinity hits then serve as starting points for optimization into potent, drug-like candidates.[1][2]

This document provides detailed application notes and protocols for the hypothetical use of Ethyl cyanoglyoxylate-2-oxime as a fragment in FBDD campaigns. While this compound, also known as Oxyma, is well-documented as a safe and effective peptide coupling additive[3][4][5][6], its application as a screening fragment is not yet established in published literature. However, its chemical properties make it a plausible candidate for inclusion in fragment libraries.

Rationale for Use as a Fragment

This compound possesses several characteristics that align with the principles of fragment-based screening:

  • Low Molecular Weight: With a molecular weight of 142.11 g/mol , it adheres to the "Rule of Three" often applied in fragment library design (MW < 300 Da).[3]

  • Presence of Key Functional Groups: The molecule contains hydrogen bond donors and acceptors (oxime, ester, and nitrile functionalities) that can participate in favorable interactions with a protein binding site.

  • Solubility: It is soluble in common solvents used in screening assays, such as DMSO and methanol.[3]

  • Synthetic Tractability: The core scaffold of this compound allows for straightforward chemical modification, a crucial aspect for the subsequent fragment evolution phase of FBDD.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C5H6N2O3[3]
Molecular Weight 142.11 g/mol [3]
Appearance Light yellow crystals or chunks[3][7]
Melting Point 130-132 °C[3][7]
pKa 4.60[8]
Solubility Slightly soluble in DMSO and methanol[3]
Storage Temperature +2°C to +8°C[7]

Experimental Workflow for Fragment Screening

The following diagram illustrates a typical workflow for an FBDD campaign utilizing a fragment library that could include this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target_Selection Target Selection & Preparation Fragment_Library Fragment Library (including this compound) Primary_Screening Primary Screening (e.g., Thermal Shift, NMR) Fragment_Library->Primary_Screening Hit_Validation Hit Validation (Orthogonal Assays, Dose-Response) Primary_Screening->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Fragment_Elaboration Fragment Elaboration (Growing, Linking, Merging) Structural_Biology->Fragment_Elaboration Lead_Optimization Lead Optimization (ADME/Tox, Potency) Fragment_Elaboration->Lead_Optimization

FBDD Workflow Diagram

Protocols for Key Experiments

Detailed protocols for primary screening and hit validation are provided below. These are generalized protocols that would be applicable for screening this compound.

Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay) for Primary Screening

Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument

  • 96- or 384-well PCR plates

Methodology:

  • Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2 µM.

  • Fragment Addition: In a PCR plate, add 1 µL of each fragment stock solution to individual wells. For this compound, this would be a 1 µL addition of a 100 mM stock. Include DMSO-only wells as a negative control.

  • Protein-Fragment Incubation: Add 19 µL of the diluted protein solution to each well. Gently mix and incubate at room temperature for 30 minutes.

  • Dye Addition: Prepare a 50x working solution of SYPRO Orange dye in assay buffer. Add 5 µL of this solution to each well.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to the Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment compared to the DMSO control is considered a preliminary hit.

Protocol 2: NMR-Based Screening (Saturation Transfer Difference - STD)

Objective: To confirm direct binding of fragment hits to the target protein and to gain insights into the binding epitope.

Materials:

  • Purified target protein (isotopically unlabeled)

  • Fragment hit stock solutions (in deuterated DMSO, DMSO-d6)

  • NMR buffer (e.g., 20 mM Phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D2O)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Methodology:

  • Sample Preparation: Prepare a 10-20 µM solution of the target protein in the NMR buffer. Prepare a 1 mM solution of the fragment (e.g., this compound) in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone to serve as a reference.

    • Prepare the protein-fragment sample by mixing the protein and fragment solutions.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region where no protein signals are present.

    • The saturation time is typically set between 1-2 seconds.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can provide qualitative information about which parts of the fragment are most involved in the binding interaction.

Hypothetical Signaling Pathway Interaction

Should this compound be identified as a hit against a hypothetical kinase, "Kinase X," the following diagram illustrates a potential mechanism of action.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate Substrate Protein Kinase_X->Substrate ATP->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effect Downstream Cellular Effect Phosphorylated_Substrate->Downstream_Effect Fragment This compound (Fragment Hit) Fragment->Kinase_X Inhibition

Hypothetical Inhibition of Kinase X

Data Presentation

All quantitative data from screening and validation experiments should be summarized for clear comparison. Below is a template for presenting hypothetical screening results.

Table 1: Hypothetical Primary Screening and Validation Data

Fragment IDMolecular Weight (Da)Thermal Shift (ΔTm, °C)Binding Confirmed by STD-NMR?Dissociation Constant (Kd, µM) from ITCLigand Efficiency (LE)
ECGO-01 (this compound) 142.11 +3.5 Yes 850 0.32
Fragment B185.20+2.8Yes6000.29
Fragment C130.15-0.5No>2000N/A
Fragment D210.25+4.1Yes4500.30

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKd / Number of Heavy Atoms

Conclusion

While the direct use of this compound as a fragment in published FBDD campaigns has not been identified, its chemical properties make it a theoretically viable candidate for inclusion in fragment libraries. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and scientists to hypothetically incorporate and evaluate this and other novel fragments in their drug discovery programs. The successful identification of any fragment hit, including a hypothetical hit with this compound, would necessitate further investigation through structural biology and medicinal chemistry to evolve it into a potent and selective lead compound.

References

Application Notes and Protocols: Ethyl Cyanoglyoxylate-2-Oxime in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, also known as Oxyma, is a versatile reagent in medicinal chemistry, primarily recognized for its role as a highly efficient and safe additive in peptide synthesis.[1][2][3] It serves as a non-explosive alternative to traditional coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][3] Beyond its well-established application in amide bond formation, this compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic activities. This document provides detailed application notes and experimental protocols for its use in peptide synthesis and in the synthesis of bioactive pyridazinone derivatives.

Physicochemical Properties
PropertyValueReference
CAS Number 3849-21-6[2]
Molecular Formula C₅H₆N₂O₃[2]
Molecular Weight 142.11 g/mol [2]
Appearance Light yellow crystals or chunks[2]
Melting Point 130-132 °C[2][4]
Storage +2°C to +8°C[4]

Application 1: Peptide Coupling Additive

This compound is widely used to enhance the efficiency of carbodiimide-mediated peptide bond formation, minimizing racemization and improving reaction rates.[1][2] It is particularly valuable in both solution-phase and solid-phase peptide synthesis.

Mechanism of Action in Peptide Coupling

During peptide synthesis, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid of an amino acid. This activation can lead to side reactions and racemization. This compound acts as a nucleophile that intercepts the activated carboxylic acid to form an oxime ester intermediate. This intermediate is more stable and less prone to side reactions, and it readily reacts with the amino group of the incoming amino acid to form the desired peptide bond with high fidelity.

Peptide_Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester O-Acylisourea Intermediate Carboxylic_Acid->Activated_Ester Activation Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->Activated_Ester Oxime_Ester Active Oxime Ester Activated_Ester->Oxime_Ester Reaction with Oxyma Byproduct1 Urea Byproduct Activated_Ester->Byproduct1 Oxyma This compound (Oxyma) Oxyma->Oxime_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Oxime_Ester->Peptide_Bond Aminolysis Oxyma_Regen Oxyma (regenerated) Oxime_Ester->Oxyma_Regen Amine Amine (R'-NH2) Amine->Peptide_Bond Pyridazinone_Synthesis Oxyma This compound Intermediate Condensation Intermediate Oxyma->Intermediate Arylacetonitrile Arylacetonitrile Arylacetonitrile->Intermediate Pyridazinone 6-Amino-3-oxo-2,3-dihydropyridazine -4-carbonitrile Intermediate->Pyridazinone Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyridazinone Base Base (e.g., Piperidine) Base->Intermediate Signaling_Pathway cluster_VEGFR VEGFR-2 Pathway cluster_ITK ITK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis TCR TCR Lck Lck TCR->Lck ITK ITK Lck->ITK PLCG1 PLCγ1 ITK->PLCG1 IP3_DAG IP3 / DAG PLCG1->IP3_DAG NFAT NFAT / AP-1 IP3_DAG->NFAT T_Cell_Activation T-Cell Activation NFAT->T_Cell_Activation Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibition Pyridazinone->ITK Inhibition

References

Application Notes and Protocols: Ethyl Cyanoglyoxylate-2-Oxime in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, is a highly efficient and safe coupling additive in organic synthesis. It has emerged as a superior, non-explosive alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1] While extensively utilized in peptide synthesis, its application extends to the synthesis of various non-peptide pharmaceutical intermediates, particularly heterocyclic compounds which are foundational scaffolds in numerous drug molecules. These application notes provide detailed protocols and data for the use of this compound in the synthesis of key pharmaceutical intermediates.

Mechanism of Action in Amide Bond Formation

In carbodiimide-mediated coupling reactions, this compound acts as a potent acyl-transfer catalyst. The carbodiimide (B86325) (e.g., DIC or EDC) activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by Oxyma to form an active oxime ester. This active ester is more stable than the O-acylisourea, minimizing side reactions and racemization. The activated ester then readily reacts with a nucleophile (e.g., an amine) to form the desired amide bond, regenerating Oxyma in the process.

Mechanism_of_Action Carboxylic_Acid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate Carboxylic_Acid->O_acylisourea + Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->O_acylisourea Active_Ester Active Oxime Ester O_acylisourea->Active_Ester + Oxyma Urea_Byproduct Urea Byproduct O_acylisourea->Urea_Byproduct Side Reaction Oxyma This compound (Oxyma) Active_Ester->Oxyma regenerated Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + Nucleophile Nucleophile Nucleophile (e.g., Amine, R'-NH2) Nucleophile->Amide_Product

Oxyma-mediated amide bond formation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid.

Experimental Protocol:
  • To a suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L), slowly add acetic acid (0.70 kg, 11.66 mol) while maintaining the reaction temperature between 0-5°C.[2]

  • After the addition is complete, slowly raise the temperature to 23-27°C over 1 hour and continue stirring for an additional hour.[2]

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.[2]

  • Once the reaction is complete, extract the mixture with ethyl acetate (B1210297) (5 x 1.5 L).[2]

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at 40-45°C.[2]

  • Stir the resulting solid with cyclohexane (B81311) (3.0 L) at 25-30°C for 30 minutes, then filter and dry under vacuum at 40-45°C to yield this compound.[2]

ParameterValueReference
Starting Material Ethyl Cyanoacetate[2]
Reagents Sodium Nitrite, Acetic Acid[2]
Solvent Water, Ethyl Acetate[2]
Reaction Temperature 0-27°C[2]
Yield 91.2%[2]
Purity (HPLC) 99.82%[2]

Application in the Synthesis of Heterocyclic Pharmaceutical Intermediates

This compound is a valuable reagent in the synthesis of heterocyclic compounds that are key intermediates in the development of pharmaceuticals. Below are proposed protocols for the synthesis of two such intermediates, based on the known reactivity of Oxyma in promoting coupling and cyclization reactions.

Proposed Synthesis of Ethyl 5-amino-2-methyloxazole-4-carboxylate

This intermediate is a building block for various therapeutic agents. Its synthesis can be envisioned through an Oxyma-mediated intramolecular cyclization.

Oxazole_Synthesis N_acetylglycine N-Acetylglycine Activated_Intermediate Activated Intermediate N_acetylglycine->Activated_Intermediate + Oxyma_DIC Oxyma / DIC Oxyma_DIC->Activated_Intermediate Coupled_Product Coupled Product Activated_Intermediate->Coupled_Product + Ethyl_acetoacetate Ethyl Acetoacetate (B1235776) Enolate Ethyl_acetoacetate->Coupled_Product Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Oxazole_Intermediate Ethyl 5-amino-2-methyloxazole-4-carboxylate Cyclization->Oxazole_Intermediate

Proposed synthesis of an aminooxazole intermediate.

Proposed Experimental Protocol:

  • Dissolve N-acetylglycine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq).

  • Stir the mixture at 0°C for 15 minutes for pre-activation.

  • In a separate flask, prepare the enolate of ethyl acetoacetate by treating it with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent.

  • Add the pre-activated N-acetylglycine solution to the ethyl acetoacetate enolate at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain ethyl 5-amino-2-methyloxazole-4-carboxylate.

ParameterProposed Value
Starting Materials N-Acetylglycine, Ethyl Acetoacetate
Coupling System Oxyma / DIC
Solvent Anhydrous DMF
Reaction Time 12-24 hours
Expected Yield 60-80% (estimated)
Purification Column Chromatography
Proposed Synthesis of Ethyl 4-amino-5-imidazolecarboxylate

This imidazole (B134444) derivative is a precursor for the synthesis of purines and other bioactive molecules. An Oxyma-assisted condensation reaction could provide an efficient route to this intermediate.

Proposed Experimental Protocol:

  • To a solution of ethyl isocyanoacetate (1.0 eq) in anhydrous THF, add a non-nucleophilic base such as DBU (1.1 eq) at -78°C.

  • In a separate flask, activate formamidine (B1211174) acetate (1.0 eq) with this compound (1.1 eq) and DIC (1.1 eq) in anhydrous DMF at 0°C for 15 minutes.

  • Add the activated formamidine solution to the ethyl isocyanoacetate anion solution at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield ethyl 4-amino-5-imidazolecarboxylate.

ParameterProposed Value
Starting Materials Ethyl Isocyanoacetate, Formamidine Acetate
Coupling System Oxyma / DIC
Solvent Anhydrous THF / DMF
Reaction Time 12-24 hours
Expected Yield 50-70% (estimated)
Purification Column Chromatography

Biological Significance of Intermediates

Aminooxazole and aminoimidazole cores are present in many biologically active compounds. For instance, derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.[3] The imidazole ring is a key component of purines, which are essential for DNA and RNA synthesis and cellular energy metabolism.

Signaling_Pathway Imidazole_Intermediate Ethyl 4-amino-5- imidazolecarboxylate Intermediate Purine_Synthesis De Novo Purine (B94841) Synthesis Pathway Imidazole_Intermediate->Purine_Synthesis Precursor ATP_GTP ATP / GTP Purine_Synthesis->ATP_GTP DNA_RNA_Synthesis DNA/RNA Synthesis ATP_GTP->DNA_RNA_Synthesis Cellular_Metabolism Cellular Metabolism & Proliferation ATP_GTP->Cellular_Metabolism Anticancer_Drug Anticancer Drug (Purine Analog) Anticancer_Drug->Purine_Synthesis Inhibits

Role of aminoimidazole intermediate in purine synthesis.

Conclusion

This compound (Oxyma) is a versatile and safe reagent that offers significant advantages in the synthesis of pharmaceutical intermediates beyond its well-established role in peptide chemistry. Its ability to efficiently promote amide bond formation and potentially facilitate cyclization reactions makes it a valuable tool for the construction of complex heterocyclic molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the broader applications of Oxyma in their synthetic endeavors. Further investigation into the proposed synthetic routes is warranted to establish optimized reaction conditions and expand the scope of its utility in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma).[1][2][3] It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials.[4][5]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of ethyl cyanoacetate (B8463686).[1][6] - Ensure the reaction is stirred vigorously for the recommended duration (e.g., 1 hour at 23-27°C after initial stirring).[1][6]
Incorrect pH: The reaction is pH-sensitive. A pH that is too high or too low can inhibit the reaction or lead to side product formation. The ideal pH for the synthesis is around 4.5 to prevent hydrolysis of the ester.[2][7]- Carefully control the addition of acetic acid to maintain the optimal pH range. - Consider using a buffered system, such as phosphoric acid, for more precise pH control, which can lead to nearly quantitative yields.[2]
Poor quality of starting materials: Impurities in ethyl cyanoacetate or sodium nitrite (B80452) can interfere with the reaction.[4]- Use high-purity starting materials. Verify the purity of reagents before use.[7]
Sub-optimal temperature control: The reaction is exothermic. Poor temperature control can lead to the formation of side products and decomposition of the desired product.- Maintain the reaction temperature in the recommended range (e.g., 0-50°C during the addition of acetic acid, then raising to 23-27°C).[1][6] Use an ice bath to control the initial exothermic reaction.
Formation of Yellow Solid or Oily Residue Presence of impurities: The crude product may contain unreacted starting materials or side products, appearing as a yellow solid or oily residue.[1]- Follow the work-up procedure carefully, including washing the organic layer with sodium bicarbonate solution to remove acidic impurities and with brine to remove water-soluble impurities.[1][6] - Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297), or by stirring with a non-polar solvent like cyclohexane (B81311) to remove non-polar impurities.[1][2][6]
Difficulty in Product Isolation/Purification Product is too soluble in the work-up solvent: This can lead to significant product loss during extraction.- Ensure the aqueous layer is saturated with a salt (e.g., using a saturated brine wash) to decrease the solubility of the organic product in the aqueous phase.[1][6]
Inefficient extraction: Insufficient number of extractions can leave the product in the aqueous layer.- Perform multiple extractions (e.g., 5 x 1.5 L for a 1 kg scale reaction) with a suitable organic solvent like ethyl acetate to ensure complete removal of the product from the aqueous phase.[1][6]
Improper drying of the organic layer: Residual water in the organic layer can interfere with the final product's purity and stability.- Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (B86663) before solvent removal.[1][6]

Logical Troubleshooting Workflow:

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReaction Reaction Monitoring (TLC/GC) Start->CheckReaction CheckpH Verify Reaction pH Start->CheckpH CheckTemp Assess Temperature Control Start->CheckTemp CheckReagents Evaluate Starting Material Quality Start->CheckReagents OptimizeTime Adjust Reaction Time/Stirring CheckReaction->OptimizeTime Incomplete vs. Complete Workup Proceed to Work-up & Purification CheckReaction->Workup Incomplete vs. Complete OptimizepH Adjust Acid Addition/Use Buffer CheckpH->OptimizepH Sub-optimal OptimizeTemp Improve Temperature Management CheckTemp->OptimizeTemp Poor Control UsePureReagents Use High-Purity Reagents CheckReagents->UsePureReagents Impurities Detected OptimizeTime->CheckReaction OptimizepH->CheckReaction OptimizeTemp->CheckReaction UsePureReagents->CheckReaction Purification Troubleshoot Purification Workup->Purification Issues in Isolation End High Yield, Pure Product Workup->End Successful Purification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The reaction temperature should be carefully controlled. Initially, the reaction mixture should be cooled, and the temperature maintained between 0-50°C during the slow addition of acetic acid.[1][6] After the addition, the temperature is typically raised to and maintained at 23-27°C for about an hour to ensure the reaction goes to completion.[1][6]

Q2: How can I monitor the progress of the reaction?

A2: The consumption of the starting material, ethyl cyanoacetate, can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][6] This will help determine the reaction endpoint and avoid unnecessarily long reaction times or premature work-up.

Q3: What are the common impurities, and how can they be removed?

A3: Common impurities include unreacted ethyl cyanoacetate and side products from reactions due to improper temperature or pH control. The work-up procedure, involving washes with 10% sodium bicarbonate solution, helps remove acidic impurities.[1][6] Further purification can be achieved by recrystallization from ethanol or ethyl acetate, or by stirring the crude product with a solvent like cyclohexane to remove non-polar impurities.[1][2][6]

Q4: What is the role of acetic acid in this synthesis?

A4: Acetic acid reacts with sodium nitrite in situ to generate nitrous acid, which is the nitrosating agent that reacts with the active methylene (B1212753) group of ethyl cyanoacetate to form the oxime.

Q5: Is it possible to improve the yield by modifying the reaction conditions?

A5: Yes, optimizing the reaction conditions can significantly improve the yield. Maintaining the pH at 4.5, for instance by using a buffered system, has been reported to result in almost quantitative yields.[2] Ensuring efficient stirring and precise temperature control are also crucial factors.

Q6: What are the safety precautions I should take during this synthesis?

A6: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound, with variations in scale and work-up procedures.

Protocol 1: Large-Scale Synthesis with Aqueous Work-up

This protocol is adapted for a larger scale synthesis with a detailed aqueous work-up procedure.

Materials:

  • Ethyl cyanoacetate (1.0 kg, 8.84 mol)

  • Sodium nitrite (0.735 kg, 10.65 mol)

  • Water (0.80 L)

  • Acetic acid (0.70 kg, 11.66 mol)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Cyclohexane

Procedure:

  • To a suspension of ethyl cyanoacetate and sodium nitrite in water, slowly add acetic acid while maintaining the temperature between 0-50°C.

  • Slowly raise the reaction temperature to 23-27°C over 1 hour and continue stirring for an additional hour at this temperature.

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate by TLC or GC.

  • Once the reaction is complete, extract the mixture with ethyl acetate (5 x 1.5 L).

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by distillation under reduced pressure at 40-45°C.

  • Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes.

  • Filter the solid and dry it in a vacuum at 40-45°C to obtain this compound.

Expected Yield: Approximately 1.14 kg (91.2%) with >99% HPLC purity.[6]

Protocol 2: Small-Scale Synthesis with Direct Isolation

This protocol is suitable for a smaller laboratory scale and involves a simpler work-up.

Materials:

  • Ethyl cyanoacetate (11.3 g, 0.1 mol)

  • 45% Acetic acid aqueous solution (45 mL)

  • Sodium nitrite (21.0 g, 0.3 mol)

Procedure:

  • Stir a mixture of ethyl cyanoacetate and 45% acetic acid aqueous solution at 0°C for 10 minutes.

  • Add sodium nitrite in three portions over 90 minutes.

  • Stir the reaction system at room temperature for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dry the resulting yellow solid to obtain the product. This can be used without further purification for some applications.

Expected Yield: Approximately 93%.[1]

Data Presentation

The following table summarizes the quantitative data from the different synthesis protocols found in the literature.

Parameter Protocol 1 (Large Scale) [1][6]Protocol 2 (Small Scale) [1]Alternative Protocol [2]
Ethyl Cyanoacetate 1.0 kg (8.84 mol)11.3 g (0.1 mol)Not specified
Sodium Nitrite 0.735 kg (10.65 mol)21.0 g (0.3 mol)Stoichiometric
Acid Acetic acid (0.70 kg, 11.66 mol)45% Acetic acid (45 mL)Acetic acid or Buffered Phosphoric Acid
Solvent Water (0.80 L)45% Acetic acid aqueous solutionNot specified
Reaction Temperature 0-50°C (addition), then 23-27°C0°C (initial), then Room TempNot specified
Reaction Time ~2 hours after acid addition5 hoursNot specified
Work-up Extraction and washingSolvent removalRecrystallization
Yield 91.2%93%87% (with acetic acid), ~100% (with buffered phosphoric acid)
Purity 99.82% (HPLC)Not specifiedNot specified

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Ethyl Cyanoacetate and Sodium Nitrite in Water Cooling Cool Reaction Mixture (e.g., Ice Bath) Reagents->Cooling AddAcid Slowly Add Acetic Acid (Control Temperature) Cooling->AddAcid Stirring Stir at Room Temperature (Monitor with TLC/GC) AddAcid->Stirring Extraction Extract with Ethyl Acetate Stirring->Extraction Washing Wash Organic Layer (NaHCO3, Brine) Extraction->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying Evaporation Remove Solvent under Reduced Pressure Drying->Evaporation Purification Purify by Recrystallization or Stirring with Cyclohexane Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl Cyanoglyoxylate-2-Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common laboratory synthesis involves the reaction of ethyl cyanoacetate (B8463686) with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid.[1] The reaction is usually performed in an aqueous medium at controlled temperatures.

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis of this compound hinges on careful control of several parameters:

  • Temperature: The reaction temperature should be carefully monitored and controlled, often starting at low temperatures (e.g., 0°C) and gradually rising.[2][3]

  • pH: Maintaining a slightly acidic pH of around 4.5 is crucial to prevent the hydrolysis of the ethyl ester group, which is a key side reaction.[1][4]

  • Reagent Stoichiometry: The molar ratios of the reactants, particularly the ethyl cyanoacetate, sodium nitrite, and acid, should be precise to ensure complete reaction and minimize side products.[4]

Q3: What is a common side reaction to be aware of during the synthesis?

The primary side reaction of concern is the hydrolysis of the ethyl ester group of the product, this compound, or the starting material, ethyl cyanoacetate.[1] This is more likely to occur if the reaction pH is not maintained in the optimal acidic range.[1][4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material, ethyl cyanoacetate.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Ensure the reaction is stirred for the recommended duration at the specified temperature.[2][3] - Monitor the reaction using TLC or GC to confirm the disappearance of the starting material before workup.[2][3]
Hydrolysis of the Ester: The pH of the reaction mixture may have deviated from the optimal range, leading to hydrolysis of the ethyl ester.[1]- Carefully control the addition of acid to maintain a pH of approximately 4.5.[1][4] - Consider using a buffered solution.[1]
Suboptimal Temperature: The reaction temperature may have been too low for the reaction to proceed efficiently.- Ensure the temperature profile outlined in the protocol is followed, including any gradual warming steps.[2][3]
Product is Impure (e.g., low purity by HPLC) Inadequate Purification: The purification process may not have been sufficient to remove unreacted starting materials or side products.- During the aqueous work-up, ensure thorough washing with sodium bicarbonate solution to remove acidic impurities.[2][3] - Recrystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), can be performed to improve purity.[1] - Stirring the crude product with a non-polar solvent like cyclohexane (B81311) can help remove non-polar impurities.[2]
Presence of Hydrolyzed Product: The final product may be contaminated with the carboxylic acid resulting from ester hydrolysis.- Optimize the reaction pH to minimize hydrolysis.[1][4] - The acidic impurity can be removed by washing the organic layer with a mild base during workup.[2]
Difficulty in Isolating the Product Product is an Oil Instead of a Solid: This could be due to the presence of impurities.- Ensure all volatile solvents are thoroughly removed under reduced pressure.[2][3] - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. - Re-purify the product using column chromatography or recrystallization.
Emulsion Formation During Extraction: Emulsions can form during the workup, making phase separation difficult.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures.[2][3]

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite

  • Acetic acid

  • Water

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663)

  • Cyclohexane

Procedure:

  • To a suspension of ethyl cyanoacetate (1.0 kg, 8.84 mol) and sodium nitrite (0.735 kg, 10.65 mol) in water (0.80 L), slowly add acetic acid (0.70 kg, 11.66 mol) while maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, slowly raise the temperature to 23-27°C over 1 hour and continue stirring for another hour.

  • Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.

  • Once the reaction is complete, extract the mixture with ethyl acetate (5 x 1.5 L).

  • Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by distillation under reduced pressure at 40-45°C.

  • Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes.

  • Filter the solid and dry it in a vacuum oven at 40-45°C to yield this compound.

Expected Yield and Purity:

  • Yield: Approximately 91.2%[2]

  • Purity: Approximately 99.82% by HPLC[2]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_purification Final Purification start Suspend Ethyl Cyanoacetate and Sodium Nitrite in Water add_acid Slowly Add Acetic Acid (0-5°C) start->add_acid warm Warm to 23-27°C and Stir add_acid->warm monitor Monitor Reaction (TLC/GC) warm->monitor extract Extract with Ethyl Acetate monitor->extract wash_bicarb Wash with 10% NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate stir_cyclohexane Stir Solid with Cyclohexane concentrate->stir_cyclohexane filter_dry Filter and Dry stir_cyclohexane->filter_dry end This compound filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_low_yield Troubleshooting Low Yield cluster_impure_product Troubleshooting Impure Product start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_completion Check Reaction Completion (TLC/GC) low_yield->check_completion check_ph Verify Reaction pH (Target ~4.5) low_yield->check_ph check_temp Confirm Temperature Profile low_yield->check_temp improve_washing Enhance Aqueous Washing impure_product->improve_washing recrystallize Recrystallize Product impure_product->recrystallize check_hydrolysis Analyze for Hydrolyzed Impurity impure_product->check_hydrolysis

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl Cyanoglyoxylate-2-Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl cyanoglyoxylate-2-oxime by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude this compound is not dissolving in the hot recrystallization solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent. For this compound, ethanol (B145695) or ethyl acetate (B1210297) are recommended recrystallization solvents.[1] Add the solvent in small portions to the heated mixture until the solid dissolves.

  • Inappropriate Solvent: While ethanol and ethyl acetate are suggested, the polarity of your crude material might be different due to impurities. Consider performing small-scale solubility tests with other solvents like isopropanol (B130326) or acetone.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the solid dissolves but a small amount remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: The compound oiled out instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

  • Seed Crystals: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a nucleation site.

Q3: No crystals have formed even after the solution has cooled to room temperature.

A3: This typically indicates that the solution is not supersaturated.

  • Insufficient Concentration: There might be too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Cooling Further: Place the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: The recrystallization yield is very low.

A4: A low yield can be due to several reasons:

  • Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent will result in a significant amount of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your product. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your purified product.

Q5: The purified product is still colored.

A5: If your crude this compound is colored and the color persists after recrystallization, it may be due to colored impurities.

  • Activated Charcoal: You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on available data, ethanol and ethyl acetate are effective solvents for the recrystallization of this compound.[1] The choice between them may depend on the specific impurities present in your crude product. A mixture of solvents, such as ethanol-water, can also be explored to achieve optimal solubility differences between hot and cold conditions.

Q2: What are the potential impurities in crude this compound?

A2: The synthesis of this compound typically involves the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in an acidic medium.[2] Potential impurities could include:

  • Unreacted ethyl cyanoacetate.

  • Side-products from the nitrosation reaction.

  • Residual acetic acid or other inorganic salts. A proper workup, including washing with a mild base like sodium bicarbonate solution, can help remove acidic impurities before recrystallization.

Q3: Can I purify this compound without a full recrystallization?

A3: Yes, a solvent wash can be an effective purification method. A documented procedure involves stirring the crude solid with cyclohexane (B81311) at room temperature.[3] This method has been shown to yield a product with high purity (99.82% by HPLC).[3] This is particularly useful for removing non-polar impurities.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 130-132 °C.[2] A sharp melting point within this range is a good indicator of purity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol~1.5~25
Ethyl Acetate~2.0~30
Water<0.1~1.0
Cyclohexane<0.1<0.5
MethanolSlightly soluble[2]Moderately soluble
DMSOSlightly soluble[2]Soluble

Note: The solubility values for ethanol, ethyl acetate, water, and cyclohexane are estimations based on typical recrystallization principles and should be experimentally verified.

Table 2: Comparison of Purification Methods

MethodTypical PurityTypical YieldNotes
Recrystallization from Ethanol>99.5%70-85%Good for removing a range of impurities.
Recrystallization from Ethyl Acetate>99.5%75-90%Effective for many common impurities.
Cyclohexane Wash>99.8%[3]>90%[3]Excellent for removing non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 50 mL of ethanol and heat the mixture to boiling with stirring on a hot plate.

  • Addition of Solvent: Continue adding ethanol in small portions until all the solid has dissolved. Note the total volume of solvent used.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 0.1-0.2 g) of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Purification by Cyclohexane Wash

  • Suspension: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Washing: Add 100 mL of cyclohexane and stir the suspension vigorously at room temperature (25-30°C) for 30 minutes.[3]

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified solid in a vacuum oven at 40-45°C to a constant weight.[3]

Mandatory Visualization

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification Step cluster_crystallization Crystallization cluster_troubleshooting Troubleshooting cluster_isolation Isolation cluster_end End start Crude Ethyl cyanoglyoxylate-2-oxime dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve insoluble Insoluble material present? dissolve->insoluble hot_filter Hot gravity filtration insoluble->hot_filter Yes cool Cool to room temperature, then ice bath insoluble->cool No hot_filter->cool oiling_out Oiling out? cool->oiling_out no_crystals Crystals form? concentrate Concentrate solution (evaporate some solvent) no_crystals->concentrate No vacuum_filter Vacuum filtration no_crystals->vacuum_filter Yes oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes concentrate->cool reheat->cool wash Wash with ice-cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end Pure Ethyl cyanoglyoxylate-2-oxime dry->end

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Optimizing Peptide Coupling with Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide coupling reactions using Ethyl cyanoglyoxylate-2-oxime, also known as Oxyma or OxymaPure®. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Oxyma) and why is it used in peptide synthesis?

A1: this compound (Oxyma) is an oxime-based additive used in carbodiimide-mediated peptide bond formation.[1][2] It is highly effective at increasing coupling efficiency and, due to its acidity (pKa 4.60), it acts as a reagent to suppress base-catalyzed side reactions.[1] A primary advantage of Oxyma is its superior safety profile; it is a non-explosive alternative to traditional benzotriazole-based additives like HOBt and HOAt.[2][3][4]

Q2: How does Oxyma help in minimizing common side reactions during peptide synthesis?

A2: Oxyma is effective at minimizing several common side reactions:

  • Racemization: By rapidly forming a reactive Oxyma active ester, it reduces the lifetime of the O-acylisourea intermediate, which is more prone to racemization.[5] This makes it superior to HOBt for suppressing epimerization.[6]

  • Aspartimide Formation: Adding Oxyma to the piperidine (B6355638) solution used for Fmoc-deprotection can buffer the basicity, which reduces the incidence of aspartimide formation, especially in sensitive sequences like Asp-Gly.[5][7]

  • Chain Termination: Unlike some reagents, the manufacturing process for OxymaPure® does not use acetic acid, thus preventing peptide chain termination that can be caused by its presence.[7]

Q3: Can Oxyma be used in both solution-phase and solid-phase peptide synthesis (SPPS)?

A3: Yes, Oxyma is highly versatile and is used effectively in both solution-phase and solid-phase peptide synthesis (SPPS).[2][7] It is also compatible with automated synthesizers, including those that use microwave assistance, as the Oxyma/DIC combination is stable at temperatures up to 90°C.[7]

Q4: What is the difference between in-situ activation and pre-activation when using Oxyma?

A4:

  • In-situ Activation: The protected amino acid and Oxyma are added to the amino component (e.g., resin-bound peptide), followed by the addition of the carbodiimide (B86325) (like DIC or EDC). This method generally provides better yields.[7]

  • Pre-activation: The protected amino acid, Oxyma, and carbodiimide are mixed and allowed to react for a short period (e.g., 1-5 minutes) to form the active ester before this mixture is added to the amino component.[7][8] Pre-activation is recommended for incorporating protected Cysteine to minimize racemization.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during peptide coupling with Oxyma.

Problem 1: Incomplete or Slow Coupling Reaction

Potential Cause Recommended Solution
Suboptimal Reagent Stoichiometry Ensure the correct molar ratios are used. A typical starting point for SPPS is 3-5 equivalents of Fmoc-amino acid, Oxyma, and DIC relative to the resin loading.[8] For difficult couplings, a double coupling may be necessary.[5]
Insufficient Activation Time If using a pre-activation protocol, ensure the mixture reacts for at least 1-5 minutes before adding it to the amine component.[8] Insufficient time can lead to poor activation.
Sterically Hindered Amino Acids For sterically demanding couplings (e.g., Aib-Aib), longer reaction times or elevated temperatures (in microwave synthesis) may be required.[7] The DIC/Oxyma combination is highly effective for synthesizing such difficult peptides.[7]
Poor Reagent Quality Use high-purity Oxyma, amino acids, and coupling reagents. Ensure solvents like DMF are anhydrous and of high quality.[9]
Suboptimal pH The effectiveness of Oxyma is pH-dependent.[9] If using amino acid salts (e.g., hydrochlorides) in solution-phase, ensure an appropriate amount of a non-nucleophilic base like DIEA (1-2 equivalents) is added to neutralize the salt and facilitate the reaction.[5][6]

Problem 2: Significant Side-Product Formation

Potential Cause Recommended Solution
Racemization (Epimerization) For sensitive amino acids like Cys and His, use a pre-activation protocol.[7] Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of racemization.[5][6] The use of Oxyma-B, a derivative, has shown even greater suppression of racemization in certain contexts.[10]
Ester Formation This can occur due to prolonged reaction times, especially with unprotected Ser, Thr, or Tyr residues. Reduce the coupling time by monitoring the reaction progress closely.[5] Consider reducing the equivalents of reagents to 1.5 each and performing a double coupling if necessary.[5]
Aspartimide Formation This is common in sequences containing Asp, particularly Asp-Gly. To mitigate this, add Oxyma (e.g., 0.1 M) to the 20% piperidine/DMF solution used for Fmoc deprotection.[7][11]
Urea (B33335) Precipitation (from DIC/DCC) N,N'-diisopropylcarbodiimide (DIC) is preferred in SPPS because its urea byproduct is more soluble in common washing solvents than the byproduct of DCC.[12] Ensure thorough washing of the resin with DMF and DCM after the coupling step.[8]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow decision decision problem problem solution solution start Start: Coupling Issue problem1 Incomplete Coupling or Side Products? start->problem1 Identify Problem decision_incomplete Check Reagents & Conditions problem1->decision_incomplete Incomplete Coupling decision_side_products Identify Side Product problem1->decision_side_products Side Products solution_reagents Use high-purity reagents. Verify 3-5 eq. for SPPS. decision_incomplete->solution_reagents Stoichiometry/ Purity OK? solution_conditions Increase activation time (1-5 min). Consider double coupling or raising temperature. decision_incomplete->solution_conditions Activation/ Temp OK? solution_racemization Use pre-activation for Cys/His. Couple at 0°C. decision_side_products->solution_racemization Racemization solution_aspartimide Add 0.1M Oxyma to piperidine deprotection solution. decision_side_products->solution_aspartimide Aspartimide solution_ester Reduce coupling time. Monitor reaction progress. decision_side_products->solution_ester Ester Formation end_node Reaction Optimized solution_reagents->end_node solution_conditions->end_node solution_racemization->end_node solution_aspartimide->end_node solution_ester->end_node

Caption: Troubleshooting workflow for peptide coupling issues.

Quantitative Data Summary

The performance of Oxyma is often compared to other common coupling additives. The tables below summarize key comparative data.

Table 1: Comparison of Coupling Additives for Synthesis of a Difficult Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂)[7]

Coupling Reagent CombinationTarget Pentapeptide (%)des-Aib Deletion (%)
DIC/HOBt8.483.1
DIC/HOAt37.560.2
DIC/OxymaPure® 42.8 50.4

This data highlights the superior performance of DIC/Oxyma in a sterically hindered sequence compared to older benzotriazole (B28993) additives.

Table 2: Effect of Additives on Reducing Aspartimide Formation During Synthesis[7]

Additive (1M in 20% piperidine/DMF)α-Peptide (%)Aspartimide (%)Piperidides (%)
HOBt79.0014.036.72
HOAt79.6814.365.82
OxymaPure® 85.59 9.60 4.67

This data demonstrates that adding Oxyma to the deprotection solution significantly reduces the formation of aspartimide and related side products, leading to a higher yield of the desired α-peptide.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

This protocol describes a standard coupling cycle for Fmoc-based SPPS on a swollen resin ready for coupling.[8]

Materials:

  • Fmoc-protected amino acid

  • This compound (Oxyma)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF), synthesis grade

  • Dichloromethane (DCM), synthesis grade

Procedure:

  • Amino Acid Activation (Pre-activation Method):

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in an appropriate volume of DMF.

    • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may turn a yellow/orange color.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected resin.

    • Agitate the reaction mixture (e.g., by shaking or bubbling nitrogen) for 1-2 hours at room temperature. The exact time may vary depending on the specific amino acids being coupled.[8]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin extensively to remove excess reagents and the soluble diisopropylurea byproduct. A typical wash cycle is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to check for the presence of free primary amines.[8]

    • A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.[5]

    • If the test is positive, a second coupling (recoupling) should be performed by repeating steps 1-3 before proceeding to the next Fmoc deprotection step.

  • Repeat Cycle:

    • Proceed to the Fmoc deprotection step for the newly added amino acid and then repeat the coupling cycle for the next amino acid in the sequence.

References

Technical Support Center: Ethyl Cyanoglyoxylate-2-Oxime (Oxyma) in Racemization-Free Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl cyanoglyoxylate-2-oxime (Oxyma). This resource is designed for researchers, scientists, and professionals in drug development who are looking to minimize or eliminate racemization during peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guide

This section addresses common issues encountered during peptide synthesis when using this compound as a racemization suppressant.

Issue Potential Cause Recommended Solution
High Levels of Racemization Detected Inappropriate Base: Strong, sterically unhindered bases can promote racemization by abstracting the α-proton of the activated amino acid.[1][2]Use a Weaker, Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like diisopropylethylamine (DIPEA).[2]
Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before coupling increases the risk of racemization.[1]Minimize Pre-activation Time: Add the coupling reagent to the amino acid/Oxyma mixture immediately before adding it to the amine component (in situ activation).[1][3] For racemization-prone residues like Cysteine, a short pre-activation of 2-5 minutes may be beneficial.[3]
Elevated Temperature: Higher reaction temperatures can increase the rate of racemization.[2]Control Reaction Temperature: Perform the coupling reaction at room temperature or lower (e.g., 0°C), especially for sensitive amino acids.[4]
Inadequate Amount of Oxyma: Insufficient Oxyma relative to the coupling reagent can lead to incomplete suppression of racemization.Ensure Proper Stoichiometry: Use at least one equivalent of Oxyma relative to the coupling reagent. A common practice is to use equimolar amounts of the amino acid, coupling reagent, and Oxyma.
Low Coupling Yield Steric Hindrance: Bulky amino acid side chains can impede the coupling reaction.[1]Increase Reaction Time or Use a More Potent Coupling Reagent: Extend the coupling time or consider using a uronium/aminium-based reagent like HATU or HBTU in conjunction with Oxyma.[1][3]
Aggregation of the Growing Peptide Chain: Hydrophobic sequences can aggregate, leading to incomplete reactions.Modify Synthesis Protocol: Consider switching to a more polar solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a slightly higher temperature while carefully monitoring for racemization.
Aspartimide Formation Base-catalyzed Side Reaction: The side chain of aspartic acid can react with the peptide backbone under basic conditions, particularly during Fmoc deprotection.Add Oxyma to Deprotection Solution: Adding Oxyma to the piperidine (B6355638) solution used for Fmoc removal can help minimize aspartimide formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (Oxyma) and how does it prevent racemization?

A1: this compound, often referred to as Oxyma, is a chemical additive used in peptide synthesis to suppress racemization.[5] When a coupling reagent, such as a carbodiimide (B86325) (e.g., DIC), is used to activate a carboxylic acid, it forms a highly reactive intermediate that is prone to racemization.[1] Oxyma rapidly converts this unstable intermediate into a more stable, yet still reactive, active ester.[1][6] This Oxyma-based active ester is less susceptible to racemization and reacts efficiently with the amine component to form the desired peptide bond with high chiral purity.[7]

Q2: How does Oxyma compare to other racemization suppressants like HOBt and HOAt?

A2: Oxyma is generally considered a superior alternative to 1-hydroxybenzotriazole (B26582) (HOBt) and a safer alternative to 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[8] Experimental data consistently shows that Oxyma provides better or comparable racemization suppression to HOAt and is significantly more effective than HOBt.[6][8] A key advantage of Oxyma is its non-explosive nature, which enhances laboratory safety compared to the potentially explosive benzotriazole-based additives.[8]

Q3: Which amino acids are most susceptible to racemization, and should I take special precautions when using them?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[4][9] Phenylglycine (Phg) is also highly sensitive to epimerization.[10] When incorporating these amino acids, it is crucial to use a robust racemization suppression strategy, such as the use of Oxyma in combination with a carbodiimide and a sterically hindered base. For Cysteine, a short pre-activation time may be beneficial to minimize racemization.[3]

Q4: What is the optimal solvent to use with Oxyma to minimize racemization?

A4: N,N-Dimethylformamide (DMF) is the most commonly used solvent for peptide synthesis and is compatible with Oxyma.[10] Some studies have explored other solvents like acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF), in which Oxyma shows good solubility.[10][11] For certain applications, water-based peptide synthesis has been successfully performed with derivatives of Oxyma, demonstrating its versatility.[5] The choice of solvent can also depend on the specific peptide sequence and the solubility of the reagents.

Q5: Can I use Oxyma with coupling reagents other than carbodiimides?

A5: Yes. While commonly used with carbodiimides like DIC and EDC, Oxyma can also be added to reactions using uronium/aminium-based coupling reagents such as HBTU and PyBOP.[3] In these cases, the active species formed will be the Oxyma ester, which is more reactive than the corresponding HOBt ester, potentially leading to improved coupling efficiency.[3]

Data Presentation

The following tables summarize quantitative data from comparative studies on the effectiveness of this compound (Oxyma) in suppressing racemization compared to other common additives.

Table 1: Comparison of Racemization in the Synthesis of Z-Phg-Pro-NH₂

Coupling AdditiveCoupling ReagentRacemization (D/L %)Yield (%)
Oxyma DIC1.0 89.9
HOAtDIC3.381.4
HOBtDIC9.381.9

Data sourced from a study on peptide/amide bond synthesis strategies.[3]

Table 2: Racemization in the Synthesis of Z-Phe-Val-Pro-NH₂

Coupling AdditiveCoupling ReagentRacemization (D/L %)Yield (%)
Oxyma DIC3.8 89.8
HOAtDIC2.186.1
HOBtDIC8.978.8

Data sourced from a study on peptide/amide bond synthesis strategies.[3]

Table 3: Racemization during the Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Synthesis

Coupling AdditiveCoupling ReagentRacemization (D/L %)
Oxyma DIC3.0
HOAtDIC1.9
HOBtDIC5.1

Data sourced from a study on peptide/amide bond synthesis strategies.[3]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling with Minimized Racemization

This protocol is suitable for the coupling of N-protected amino acids to an amine component in solution.

  • Reagent Preparation:

    • Dissolve the N-protected amino acid (1 equivalent) and this compound (Oxyma) (1 equivalent) in an appropriate solvent (e.g., DMF).

    • In a separate vessel, dissolve the amine component (1 equivalent). If the amine is a hydrochloride salt, add a suitable base like N-methylmorpholine (NMM) (1 equivalent) to neutralize it.[1]

  • Coupling Reaction (In Situ Activation):

    • Cool the solution of the N-protected amino acid and Oxyma to 0°C in an ice bath.

    • Add the solution of the amine component to the cooled amino acid/Oxyma mixture.

    • Add the carbodiimide coupling reagent (e.g., DIC) (1 equivalent) to the reaction mixture.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, proceed with a standard aqueous work-up to remove the urea (B33335) byproduct and excess reagents.

    • Purify the resulting peptide using an appropriate method, such as column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step with Minimized Racemization

This protocol outlines a single coupling cycle in a standard Fmoc-based solid-phase peptide synthesis.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with a 20% piperidine solution in DMF to remove the N-terminal Fmoc protecting group.

    • Thoroughly wash the resin with DMF and DCM to remove the piperidine and byproducts.[2]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.[2]

    • Add a sterically hindered base, such as 2,4,6-collidine (4 equivalents), to the amino acid/Oxyma solution.[2]

    • Add the coupling reagent, such as DIC (3 equivalents), to this mixture immediately before adding it to the resin. Do not let the mixture stand for a prolonged period.[2]

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for the desired coupling time (e.g., 2 hours).[2]

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF and DCM.[2]

    • Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[2]

Visualizations

Racemization_Suppression_Pathway cluster_0 Carbodiimide Activation cluster_1 Racemization Pathway (Undesired) cluster_2 Oxyma-Mediated Pathway (Desired) R-COOH N-Protected Amino Acid O-acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-acylisourea + DIC DIC Carbodiimide (e.g., DIC) Oxazolone Oxazolone (Planar Intermediate) O-acylisourea->Oxazolone Rearrangement Oxyma_Ester Oxyma Active Ester (More Stable) O-acylisourea->Oxyma_Ester + Oxyma Racemized_Product Racemized Product Oxazolone->Racemized_Product + Amine Oxyma Oxyma Desired_Product Desired Peptide (Chirally Pure) Oxyma_Ester->Desired_Product + Amine

Caption: Mechanism of racemization suppression by Oxyma during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Q1 What base was used? Start->Q1 A1_Strong Strong Base (e.g., DIPEA) Q1->A1_Strong A1_Weak Weak/Hindered Base (e.g., NMM, TMP) Q1->A1_Weak Sol1 Switch to a weaker, sterically hindered base A1_Strong->Sol1 Q2 Was pre-activation time prolonged? A1_Weak->Q2 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Use in-situ activation or minimize pre-activation time A2_Yes->Sol2 Q3 Was the coupling temperature elevated? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Perform coupling at room temperature or 0°C A3_Yes->Sol3 End Re-evaluate Racemization A3_No->End Sol3->End

Caption: Troubleshooting workflow for high racemization in peptide synthesis.

References

Technical Support Center: Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Ethyl cyanoglyoxylate-2-oxime, a critical reagent in peptide synthesis and other organic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, this compound should be stored at temperatures between 2°C and 8°C.[1][2][3] Some sources may also indicate a storage range of 0-8°C.[4]

Q2: What is the expected shelf life of this compound?

When stored under the recommended conditions, the typical shelf life is at least one year.[5]

Q3: What is the proper way to handle this compound in the laboratory?

It is crucial to handle this reagent in a well-ventilated area.[6] To prevent inhalation of dust, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1][6] Avoid direct contact with skin and eyes.[1]

Q4: What are the known incompatibilities of this compound?

Strong acids and strong bases should be considered incompatible with this compound.[6]

Q5: What are the hazardous decomposition products of this compound?

Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Q6: What is the typical appearance of high-purity this compound?

High-purity this compound typically appears as light yellow or beige crystals or chunks.[3][6] It can also be described as an off-white crystalline powder.[4]

Troubleshooting Guide

Issue: Low or no yield in a peptide coupling reaction where this compound is used as an additive.

This is a common issue that can often be resolved by systematically evaluating the reagents and reaction conditions.

Step 1: Verify the Quality and Handling of this compound

  • Appearance Check: Visually inspect the reagent. A significant deviation from the expected light yellow or beige color, such as a dark brown or tarry appearance, may suggest decomposition or contamination.

  • Storage Conditions: Confirm that the reagent has been consistently stored at the recommended 2-8°C. Prolonged exposure to ambient temperatures can affect its stability.

  • Solubility Test: this compound is slightly soluble in DMSO and methanol.[1] If it fails to dissolve as expected, this could indicate an issue with the reagent's integrity.

Step 2: Evaluate Other Reagents and the Experimental Protocol

  • Carbodiimide (B86325) Reagent: Ensure the carbodiimide coupling reagent (e.g., DCC, EDC) is fresh and has been stored under anhydrous conditions.

  • Solvent Quality: Use high-purity, anhydrous solvents appropriate for peptide synthesis (e.g., DMF, NMP).

  • Stoichiometry: Double-check the molar ratios of the amino acid, coupling reagent, and this compound.

  • Reaction Time and Temperature: Ensure adequate reaction time and appropriate temperature for the specific amino acids being coupled.

Step 3: Consider Potential Side Reactions

  • If all reagents and conditions appear correct, consider the possibility of side reactions that are independent of the this compound quality. This could be particularly relevant when dealing with sterically hindered amino acids.

Quantitative Data Summary

PropertyValueSource(s)
Recommended Storage Temperature2°C to 8°C[1][2][3]
Melting Point130-132 °C[1][3][7]
AppearanceLight yellow or beige crystals/chunks[3][6]
Shelf Life1 year[5]
Incompatible MaterialsStrong acids, Strong bases[6]

Experimental Protocols

General Protocol for a Peptide Coupling Reaction Using this compound:

  • In a reaction vessel, dissolve the N-protected amino acid in an appropriate anhydrous solvent (e.g., DMF).

  • Add a stoichiometric equivalent of this compound to the solution and stir until dissolved.

  • To this mixture, add the carbodiimide coupling reagent (e.g., DCC or EDC) and stir for a few minutes to pre-activate the amino acid.

  • Add the amino-component (e.g., an amino acid ester or a resin-bound peptide with a free N-terminus) to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, proceed with the appropriate work-up and purification steps.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield in Peptide Coupling Reaction check_reagent Step 1: Check Ethyl cyanoglyoxylate-2-oxime start->check_reagent reagent_ok Reagent Appears OK check_reagent->reagent_ok Visually & physically OK reagent_bad Reagent Suspect (e.g., discolored) check_reagent->reagent_bad Discolored or other issue check_protocol Step 2: Evaluate Other Reagents and Experimental Protocol reagent_ok->check_protocol use_new_reagent Action: Use a new, verified lot of this compound reagent_bad->use_new_reagent protocol_ok Protocol Appears Correct check_protocol->protocol_ok All other reagents & steps verified protocol_bad Issue Found in Protocol (e.g., old carbodiimide) check_protocol->protocol_bad Identified an issue consider_side_reactions Step 3: Consider Steric Hindrance or Side Reactions protocol_ok->consider_side_reactions correct_protocol Action: Correct the identified protocol issue (e.g., use fresh reagents, adjust stoichiometry) protocol_bad->correct_protocol optimize_conditions Action: Optimize reaction conditions for difficult couplings (e.g., increase time, change solvent) consider_side_reactions->optimize_conditions

Caption: Troubleshooting workflow for low-yield peptide coupling reactions.

References

Technical Support Center: Ethyl Cyanoglyoxylate-2-Oxime (Oxyma) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma) in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Oxyma) and why is it used in coupling reactions?

This compound is an additive used in peptide synthesis and other amidation reactions.[1][2] It is utilized in conjunction with carbodiimides like DCC, DIC, or EDC to enhance the efficiency of amide bond formation and, critically, to suppress side reactions, most notably the racemization of amino acids.[3][4] Its popularity stems from its effectiveness, which is comparable to traditional additives like HOBt and HOAt, but with a significantly better safety profile, as it is not explosive.[1][2][3]

Q2: What are the main advantages of using Oxyma over traditional coupling additives like HOBt or HOAt?

The primary advantage of Oxyma is its non-explosive nature, making it a safer alternative to benzotriazole-based additives.[1][2][3] Additionally, it offers high coupling efficiency and effectively minimizes racemization, performing comparably to or even better than HOBt in preserving the stereochemical integrity of the reactants.[5] It is also noted for its good solubility in common organic solvents used for peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[3][6]

Q3: What are the typical storage conditions for this compound?

To ensure its stability, this compound should be stored at temperatures between +2°C and +8°C.[1][7] It should be kept in a tightly closed container in a dry and well-ventilated place, protected from light.[2][8]

Troubleshooting Guide

Issue 1: Incomplete or Slow Coupling Reaction
Potential Cause Troubleshooting Step
Insufficient Reagent Purity Verify the purity of your amino acids, coupling reagents (e.g., carbodiimide), and Oxyma. Impurities can significantly hinder the reaction.[4]
Inadequate Activation Time The pre-activation of the carboxylic acid with the coupling reagent and Oxyma may be insufficient. It is recommended to monitor the formation of the active ester intermediate if possible.[4]
Suboptimal Reaction Conditions Consider increasing the reaction time and/or temperature. For challenging couplings, a more potent coupling reagent in combination with Oxyma might be necessary.[4]
Incorrect Stoichiometry The molar ratios of the coupling reagents are crucial. Typically, equimolar amounts of the acid, coupling reagent, and Oxyma are used, with a slight excess of the amine component. Optimize these ratios for your specific substrates.[4]
Issue 2: Significant Racemization of the Amino Acid
Potential Cause Troubleshooting Step
Insufficient Oxyma An inadequate amount of Oxyma will not effectively suppress racemization. Ensure you are using at least a stoichiometric equivalent of Oxyma relative to the carboxylic acid.[4]
Presence of a Strong Base Strong bases can promote racemization. If a base is necessary, carefully control its stoichiometry and consider using a weaker, non-nucleophilic base.[4]
Prolonged Reaction Time or Elevated Temperature Extended reaction times and higher temperatures can increase the likelihood of racemization. Monitor the reaction closely and work it up as soon as the starting material is consumed. Optimize the temperature to be as low as possible while maintaining a reasonable reaction rate.[4]

Experimental Protocols

General Protocol for Oxyma-Mediated Peptide Coupling (Solution-Phase)

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the carboxylic acid (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., DMF or DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add the carbodiimide (B86325) coupling reagent (e.g., EDC·HCl, 1 equivalent) to the solution and stir for a pre-activation period (typically 5-15 minutes). The solution may turn a bright yellow color.[5]

  • Add the amine component (1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, proceed with a standard aqueous workup. For example, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 10% HCl), a mild base (e.g., 10% NaHCO3), and brine.[7][9]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6][7][9]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

PropertyValueReference
Molecular Formula C5H6N2O3[1]
Molecular Weight 142.11 g/mol [1]
Appearance Light yellow crystals or chunks[1][7]
Melting Point 130-132 °C[1][7]
Storage Temperature +2°C to +8°C[1][7]
pKa 4.60[3]

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Reaction purity Check Reagent Purity (Amino Acid, Coupling Agent, Oxyma) start->purity activation Optimize Activation Step (Increase pre-activation time) purity->activation Purity OK conditions Adjust Reaction Conditions (Increase time/temperature) activation->conditions Activation Optimized stoichiometry Verify Stoichiometry (Equimolar acid, coupling agent, Oxyma; slight excess of amine) conditions->stoichiometry Conditions Adjusted success Successful Coupling stoichiometry->success Stoichiometry Correct G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH ActiveEster Oxyma Active Ester CarboxylicAcid->ActiveEster Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->ActiveEster Oxyma Oxyma Oxyma->ActiveEster AmideBond Amide Bond (R-CO-NH-R') ActiveEster->AmideBond Amine R'-NH2 Amine->AmideBond

References

Identifying byproducts in Ethyl cyanoglyoxylate-2-oxime reactions by TLC/GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl cyanoglyoxylate-2-oxime. Here, you will find information to help identify potential byproducts and monitor reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Oxyma, is a chemical compound widely used as a coupling additive in peptide synthesis.[1][2] Its main role is to enhance the efficiency of amide bond formation and suppress side reactions, particularly racemization, when used in conjunction with carbodiimides like DCC or EDC.[1][3][4] It is considered a safer, non-explosive alternative to traditional additives such as HOBt and HOAt.[1][4]

Q2: How is this compound typically synthesized?

The most common laboratory synthesis involves the reaction of ethyl cyanoacetate (B8463686) with sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[1][3][5] This reaction is a nitrosation of the active methylene (B1212753) group in ethyl cyanoacetate.

Q3: What are the expected decomposition products of this compound under harsh conditions?

Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[6] While stable under recommended storage conditions (+2°C to +8°C), prolonged exposure to strong acids or bases may lead to hydrolysis or other degradation pathways.[1][7]

Q4: What are the main safety precautions to consider when working with this compound?

This compound is classified as harmful and an irritant.[1] It is harmful if inhaled, comes into contact with skin, or is swallowed.[1] Therefore, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Troubleshooting Guides

TLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Streaking of spots on the TLC plate. 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 3. The sample is not fully dissolved. 4. Decomposition on the silica plate.1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system. Consider using a different stationary phase like alumina. 3. Ensure the sample is completely dissolved in the spotting solvent before application. 4. Run the TLC quickly and in a cool environment.
Spots are not moving from the baseline (Rf ≈ 0). 1. The developing solvent is not polar enough. 2. The compound is highly polar.1. Increase the polarity of the eluent. For an ethyl acetate (B1210297)/hexane system, increase the proportion of ethyl acetate. 2. Consider adding a small percentage of methanol (B129727) or acetic acid to the solvent system.
Spots are running at the solvent front (Rf ≈ 1). The developing solvent is too polar.Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of hexane.
Poor separation between the starting material and the product. The polarity of the solvent system is not optimal for separating the two compounds.Try a different solvent system with varying polarity. Systematically test different ratios of ethyl acetate and hexane. A co-spot (spotting both starting material and reaction mixture in the same lane) can help to visualize the separation.
Appearance of unexpected spots. Formation of byproducts or decomposition of the product.Refer to the "Potential Byproducts" section below. Try to identify the spots by comparing with the starting material and considering potential side reactions.
GC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Broad or tailing peaks. 1. The compound is interacting with active sites in the GC column. 2. Injection volume is too large. 3. The column temperature is too low.1. Use a deactivated column or consider derivatization of the analyte. 2. Reduce the injection volume. 3. Increase the column temperature or use a temperature gradient.
No peaks observed. 1. The compound is not volatile enough under the current conditions. 2. The compound has decomposed in the injector. 3. The detector is not sensitive to the compound.1. Increase the injector and column temperatures. 2. Lower the injector temperature. Consider derivatization to increase thermal stability. 3. Ensure the detector (e.g., FID or MS) is appropriate for the analyte.
Appearance of unexpected peaks. 1. Presence of impurities in the sample. 2. Decomposition of the sample in the hot injector. 3. Contamination from the solvent or sample preparation.1. Refer to the "Potential Byproducts" section. Analyze by GC-MS to identify the mass of the unknown peaks. 2. Lower the injector temperature. 3. Run a blank (injecting only the solvent) to check for contamination.
Co-elution of product and byproducts. The GC column and temperature program are not providing sufficient resolution.1. Use a longer GC column or a column with a different stationary phase (e.g., a more polar column). 2. Optimize the temperature program with a slower ramp rate.

Potential Byproducts in this compound Synthesis

Byproduct Name Chemical Structure Reason for Formation Expected Chromatographic Behavior (Relative to Product)
Ethyl Cyanoacetate (Unreacted Starting Material) NCCH₂CO₂EtIncomplete reaction.TLC: Higher Rf (less polar). GC: Shorter retention time (more volatile).
Ethyl 2,3-dicyano-2,3-dihydroxyiminobutanoate EtO₂C(C=NOH)(C=NOH)CO₂EtDimerization of the product under certain conditions.TLC: Lower Rf (more polar). GC: Longer retention time (less volatile).
Cyanoacetic Acid NCCH₂CO₂HHydrolysis of the ester group of the starting material or product under acidic conditions.TLC: Very low Rf (highly polar), may streak. GC: May not elute without derivatization.
Ethyl Glyoxylate OHCCO₂EtHydrolysis of the oxime group.TLC: Rf will vary depending on hydration state. GC: May be reactive and show multiple peaks.
Sodium Acetate NaOAcByproduct of the reaction between sodium nitrite and acetic acid.Insoluble in typical TLC/GC solvents; will be removed during aqueous workup.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring of this compound Synthesis

Objective: To monitor the consumption of ethyl cyanoacetate and the formation of this compound.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent: Ethyl acetate/Hexane mixture (e.g., 30:70 v/v)

  • Staining solution (e.g., potassium permanganate (B83412) stain)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Close the chamber and let it saturate for at least 15 minutes.

  • On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of the starting material (ethyl cyanoacetate) on the left of the starting line.

  • Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it in the middle of the starting line.

  • It is also recommended to do a "co-spot" by spotting the starting material and then the reaction mixture on top of it on the right of the starting line.

  • Place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. This compound and ethyl cyanoacetate should be UV active.

  • If necessary, further visualize the spots by dipping the plate in a potassium permanganate stain and gently heating with a heat gun.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results:

  • Ethyl cyanoacetate (starting material) is less polar and will have a higher Rf value.

  • This compound (product) is more polar and will have a lower Rf value.

  • As the reaction progresses, the spot corresponding to the starting material should diminish, and the spot for the product should intensify.

Protocol 2: Gas Chromatography (GC) Analysis of Reaction Mixture

Objective: To quantitatively assess the conversion of ethyl cyanoacetate to this compound.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a mid-polarity capillary column like a DB-5 or equivalent)

  • Syringe for injection

  • Solvent for sample dilution (e.g., ethyl acetate)

Suggested GC Conditions (starting point, may require optimization):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

Procedure:

  • Prepare a standard solution of the starting material (ethyl cyanoacetate) of a known concentration in the chosen solvent.

  • Inject the standard solution to determine its retention time.

  • Withdraw a small sample from the reaction mixture and dilute it with the solvent.

  • Inject the diluted reaction mixture sample into the GC.

  • Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times.

  • The relative peak areas can be used to estimate the conversion of the starting material.

Quantitative Data Summary

The following tables provide estimated chromatographic data for reference. Actual values may vary depending on the specific experimental conditions.

Table 1: Estimated TLC Rf Values on Silica Gel

Compound Eluent System (Ethyl Acetate:Hexane) Estimated Rf Value
Ethyl Cyanoacetate30:70~ 0.6
This compound30:70~ 0.3

Table 2: Estimated GC Retention Times and Mass Spectrometry Data

Compound Estimated Retention Time (min) Key m/z peaks in Mass Spectrum
Ethyl Cyanoacetate~ 5-7113 (M+), 85, 68, 42
This compound~ 10-12142 (M+), 97, 69, 45, 29
Retention times are highly dependent on the specific GC column and conditions used.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Ethyl Cyanoacetate + Sodium Nitrite + Acetic Acid reaction Nitrosation Reaction start->reaction workup Aqueous Workup reaction->workup product Crude Ethyl cyanoglyoxylate-2-oxime workup->product tlc TLC Analysis product->tlc Monitor Purity & Identify Spots gc GC/GC-MS Analysis product->gc Determine Purity & Identify Peaks byproducts Identify Unexpected Spots/Peaks tlc->byproducts gc->byproducts optimization Optimize Reaction Conditions byproducts->optimization optimization->reaction Feedback Loop

References

Managing temperature control during Ethyl cyanoglyoxylate-2-oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is exhibiting a rapid and uncontrolled temperature increase. What is happening and how can I manage it?

A: The nitrosation of ethyl cyanoacetate (B8463686) is an exothermic reaction. A rapid temperature increase indicates that the reaction rate is too high, which can lead to the formation of side products and potentially hazardous conditions.

Troubleshooting Steps:

  • Immediate Action: Ensure your reaction vessel is securely placed in an ice bath to dissipate the excess heat.

  • Slowing the Reaction: The addition of the sodium nitrite (B80452) solution should be done slowly and dropwise to control the rate of the exothermic reaction.[1]

  • Pre-cooling: Cool the ethyl cyanoacetate solution to 0-5°C before beginning the addition of the sodium nitrite solution.[1]

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

Q2: What is the optimal temperature range for the synthesis of this compound?

A: The optimal temperature for the synthesis can vary slightly depending on the specific protocol being followed. However, a common and effective temperature range is 0-5°C , particularly during the addition of sodium nitrite.[1] Some protocols may involve a gradual increase in temperature after the initial addition.

Q3: What are the consequences of deviating from the recommended temperature range?

A: Temperature control is crucial for both yield and purity.

  • Temperatures above the optimal range: Can lead to increased rates of side reactions, such as hydrolysis of the ethyl ester group, especially if the pH is not properly controlled.[1][2] This will result in a lower yield of the desired product.

  • Temperatures below the optimal range: May slow down the reaction rate significantly, leading to an incomplete reaction and lower yield.

Q4: I am observing a lower than expected yield. Could temperature be the cause?

A: Yes, improper temperature control is a likely cause for low yields. If the temperature is too high, side reactions and product degradation can occur. If the temperature is too low, the reaction may not proceed to completion. It is also critical to control the pH at around 4.5 to prevent hydrolysis of the ester.[1][2]

Experimental Protocols

Below are two common protocols for the synthesis of this compound.

Protocol 1: Acetic Acid System

This method is widely used and can produce the product in high purity.[1]

Materials:

Procedure:

  • Prepare a solution of sodium nitrite in water.

  • In a separate flask, dissolve ethyl cyanoacetate in acetic acid.

  • Cool the ethyl cyanoacetate solution in an ice bath to 0-5°C.[1]

  • Slowly add the sodium nitrite solution dropwise to the ethyl cyanoacetate solution while vigorously stirring and maintaining the temperature between 0-5°C.[1]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time to ensure the reaction goes to completion.[1]

  • The product may precipitate out of the solution. Collect the solid by filtration.

  • Purify the crude product by recrystallization from ethanol or ethyl acetate.[1]

Protocol 2: Phosphoric Acid/Hydrochloric Acid System

This protocol involves a two-stage acidic condition for the nitrosation reaction.[3]

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite

  • Phosphoric acid (H₃PO₄)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether (for extraction)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Add phosphoric acid to a mixture of ethyl cyanoacetate and sodium nitrite in water at room temperature.

  • Warm the mixture to 40°C and stir for one hour.[3]

  • Add hydrochloric acid to the mixture and continue stirring for 18 hours.[3]

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography.

Quantitative Data Summary

ParameterProtocol 1 (Acetic Acid)Protocol 2 (Phosphoric Acid/HCl)
Initial Temperature 0-5°C[1]Room Temperature, then 40°C[3]
Reaction Time Not specified, completion monitored[1]1 hour at 40°C, then 18 hours[3]
Reported Yield 87%[2]69%[3]
Purification Method Recrystallization[1][2]Column Chromatography[3]

Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagent Solutions (Ethyl Cyanoacetate, Sodium Nitrite, Acid) cool Cool Ethyl Cyanoacetate Solution (0-5°C) prep_reagents->cool Critical Step: Establish Low Temperature addition Slow, Dropwise Addition of Sodium Nitrite Solution cool->addition Maintain 0-5°C stir Stir at Controlled Temperature addition->stir Exothermic Reaction filtration Filtration stir->filtration If Precipitate Forms extraction Extraction stir->extraction If Product is in Solution purification Purification (Recrystallization or Chromatography) filtration->purification extraction->purification product Pure this compound purification->product

Caption: Workflow for this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Temperature Issues start Problem Observed temp_increase Rapid Temperature Increase? start->temp_increase low_yield Low Yield? start->low_yield exothermic Action: Enhance Cooling (Ice Bath) temp_increase->exothermic Yes check_temp Was Temperature Maintained in Optimal Range (0-5°C)? low_yield->check_temp Yes slow_addition Action: Slow Reagent Addition (Dropwise) exothermic->slow_addition temp_high Too High: Increased Side Reactions (e.g., Hydrolysis) check_temp->temp_high No (High) temp_low Too Low: Incomplete Reaction check_temp->temp_low No (Low) check_ph Was pH Maintained at ~4.5? check_temp->check_ph Yes solution Solution: Optimize Temperature and pH Control temp_high->solution temp_low->solution ph_issue Incorrect pH: Ester Hydrolysis check_ph->ph_issue No check_ph->solution Yes ph_issue->solution

Caption: Troubleshooting logic for temperature-related issues.

References

Safe handling and disposal of Ethyl cyanoglyoxylate-2-oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling and disposal of Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma) for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Handling and Storage

Q1: The this compound powder appears clumpy. Is it still usable?

A1: this compound is a crystalline solid and can sometimes form clumps, especially if exposed to moisture. If the material is only clumpy but otherwise appears as light yellow crystals or chunks, it is likely still usable.[1] However, it is crucial to store it in a cool, dry, and well-ventilated place with the container tightly closed to prevent moisture absorption.[2] For optimal stability, storage at temperatures between +2°C to +8°C is recommended.[1] If you observe significant discoloration or a change in consistency, it is advisable to discard the reagent.

Q2: What are the immediate first aid measures in case of accidental exposure?

A2: In case of accidental exposure, follow these first aid measures immediately:

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration.[2]

  • In case of skin contact: Wash off with soap and plenty of water.[2]

  • In case of eye contact: Flush eyes with water as a precaution.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse their mouth with water.[2] In all cases of exposure, seek medical attention.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: To ensure personal safety, the following PPE should be worn:

  • Eye/face protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Skin protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry your hands.

  • Body protection: Choose body protection according to the type, concentration, and amount of the dangerous substance at the specific workplace.

  • Respiratory protection: Under normal conditions with adequate ventilation, respiratory protection is not required. If dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask.[2]

Disposal

Q4: How should I dispose of expired or unused this compound?

A4: Unused or expired this compound should be treated as chemical waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not dispose of it in the regular trash or down the drain. Contaminated packaging should be disposed of as unused product.[2]

Q5: What is the correct procedure for cleaning up a small spill of this compound powder?

A5: For a small spill, follow these steps:

  • Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

  • Avoid breathing in the dust.

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[2]

  • Clean the spill area with a damp cloth.

  • Dispose of the collected material and cleaning supplies as chemical waste through a licensed disposal company.

Experimental Use (Peptide Synthesis)

Q6: My peptide coupling reaction is slow or incomplete when using this compound. What could be the issue?

A6: Several factors could contribute to a slow or incomplete coupling reaction:

  • Reagent Quality: Ensure that your this compound and other coupling reagents (e.g., carbodiimides like DIC or EDC) are of high purity and have been stored correctly to prevent degradation.

  • Solvent: The choice of solvent is critical. N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis. Ensure it is anhydrous, as water can interfere with the coupling reaction.

  • Activation Time: Allow for a pre-activation step of the amino acid with this compound and the carbodiimide (B86325) for 1-5 minutes before adding it to the amine component.[3]

  • Stoichiometry: Using an excess of the activated amino acid (3-5 equivalents) is common in solid-phase peptide synthesis to drive the reaction to completion.[3]

  • Steric Hindrance: Some amino acid couplings are inherently difficult due to steric hindrance. In such cases, extending the reaction time or performing a second coupling may be necessary.

Q7: I am observing racemization in my peptide product. How can this compound help, and what can I do to minimize it?

A7: this compound is known to be highly effective at suppressing racemization during peptide bond formation, making it a safer and often more efficient alternative to reagents like HOBt.[1][4] To minimize racemization:

  • Ensure you are using this compound as an additive in your carbodiimide-mediated coupling.

  • Maintain a low reaction temperature, especially during the activation step.

  • The choice of base can also influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) when necessary.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 3849-21-6[1]
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
Appearance Light yellow crystals or chunks[1]
Melting Point 130-132 °C[1]
Boiling Point 259.65 °C (estimated)[1]
Density ~1.48 g/cm³[1]
Solubility Slightly soluble in DMSO and methanol[1]
pKa 4.60[3]
Hazard Identification and Safety Information
HazardDescriptionGHS Classification
Acute Toxicity, Oral Toxic if swallowed.H301[2]
Skin Corrosion/Irritation Harmful in contact with skin and causes skin irritation.H312, H315[5]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[5]
Acute Toxicity, Inhalation Harmful if inhaled.H332[5]

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol is a general guideline for a solution-phase peptide coupling reaction using this compound and a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

  • N-protected amino acid (1.0 eq)

  • Amine component (hydrochloride salt, 1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Carbodiimide (DIC or EDC, 1.1 - 1.2 eq)

  • Non-nucleophilic base (e.g., DIEA, 1.0 - 2.0 eq if starting with an amine salt)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a clean, dry flask, dissolve the N-protected amino acid and this compound in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide (DIC or EDC) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component and the base (if using an amine salt) in the anhydrous solvent.

  • Slowly add the amine solution to the activated amino acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, proceed with a standard aqueous work-up to remove water-soluble byproducts.

  • Purify the crude peptide product using an appropriate method, such as column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol describes a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 eq)

  • This compound (3-5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)

  • Resin-bound amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminal amino acid. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and this compound in DMF.

  • Activation: Add DIC to the amino acid/Ethyl cyanoglyoxylate-2-oxime solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated coupling solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal start Start: Obtain Ethyl cyanoglyoxylate-2-oxime ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation weigh Weigh Required Amount ventilation->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve clean Clean Equipment and Workspace dissolve->clean store Store Unused Reagent Properly (Cool, Dry, Tightly Sealed) clean->store waste Collect Waste in a Labeled, Sealed Container clean->waste dispose Dispose via Licensed Waste Disposal Company waste->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal start Start: Unused/Expired Reagent or Contaminated Materials segregate Segregate from other chemical waste streams start->segregate container Place in a compatible, leak-proof container segregate->container label_waste Label container clearly: 'Hazardous Waste' and list contents container->label_waste seal Seal the container tightly label_waste->seal store Store in a designated hazardous waste accumulation area seal->store disposal_co Arrange for pickup by a licensed chemical waste disposal company store->disposal_co end End disposal_co->end

Caption: Workflow for the safe disposal of this compound waste.

References

Preventing degradation of Ethyl cyanoglyoxylate-2-oxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The optimal temperature range for long-term storage is between +2°C and +8°C.[2][3][4] It is also crucial to protect the compound from light.[5]

Q2: What are the visible signs of degradation of this compound?

A2: While the compound is a light yellow to off-white crystalline solid, significant color change (e.g., turning dark yellow or brown), clumping, or changes in solubility may indicate degradation.[3][5] Any deviation from its typical appearance should prompt a purity check.

Q3: What are the primary degradation pathways for this compound?

A3: Like other oximes, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: This is a common degradation pathway for oximes, especially in the presence of moisture and catalyzed by acidic or basic conditions.[2][6] Hydrolysis of the oxime would likely yield ethyl 2-cyano-2-oxoacetate and hydroxylamine. Additionally, the ester group can also undergo hydrolysis.

  • Oxidation: Exposure to air and certain contaminants can lead to oxidative degradation.[1]

  • Photolysis: The compound can be sensitive to light, leading to degradation.[1] Therefore, storage in a dark place or in an amber vial is recommended.

Q4: Is this compound compatible with all common laboratory solvents and reagents?

A4: While generally stable, it is important to be aware of potential incompatibilities. Strong acids and bases can catalyze its hydrolysis.[6] A critical and recently highlighted incompatibility is with carbodiimides like Diisopropylcarbodiimide (DIC), which can lead to the evolution of highly toxic hydrogen cyanide (HCN) gas under ambient conditions in DMF.[7] This poses a significant safety risk, and appropriate precautions must be taken when using this reagent combination.

Q5: How can I check the purity of my stored this compound?

A5: The most reliable method for assessing the purity of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This technique can separate the intact compound from its degradation products. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (darkening of the solid) Exposure to light (photodegradation) or air (oxidation).Store the compound in a tightly sealed, amber vial in a dark, refrigerated location. Purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Clumping or caking of the powder Absorption of moisture from the atmosphere.Store the compound in a desiccator. Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
Reduced performance in peptide coupling reactions Degradation of the reagent, leading to lower purity and reactivity.Verify the purity of the this compound using the provided HPLC method. If significant degradation is detected, use a fresh batch of the reagent.
Inconsistent or unexpected reaction outcomes Partial degradation leading to the presence of impurities that may interfere with the reaction.Re-evaluate storage conditions and handling procedures. Ensure that the compound is not exposed to incompatible substances.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a general method for developing a stability-indicating HPLC assay to determine the purity of this compound and to separate it from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Gradient 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min.
Detection Wavelength 235 nm.[8]
Column Temperature 30°C.
Injection Volume 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the stored this compound at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Place a solid sample of this compound in an oven at 70°C for 48 hours.
Photolytic Degradation Expose a solid sample and a solution of this compound to UV light (254 nm) and visible light for 24 hours.

Analysis:

Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

degradation_pathway Ethyl_cyanoglyoxylate_2_oxime This compound Degradation_Products Degradation Products Ethyl_cyanoglyoxylate_2_oxime->Degradation_Products Hydrolysis (Moisture, Acid/Base) Ethyl_cyanoglyoxylate_2_oxime->Degradation_Products Oxidation (Air) Ethyl_cyanoglyoxylate_2_oxime->Degradation_Products Photolysis (Light)

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_storage Storage & Observation cluster_analysis Purity Analysis Store Store at 2-8°C, dry, dark Observe Observe for physical changes (color, clumping) Store->Observe HPLC Perform HPLC analysis Observe->HPLC Compare Compare to reference standard HPLC->Compare Decision Purity acceptable? Compare->Decision Use_in_experiment Use in Experiment Decision->Use_in_experiment Yes Discard_and_replace Discard and Replace Decision->Discard_and_replace No

Caption: Workflow for ensuring the quality of stored this compound.

References

Technical Support Center: Industrial Production of Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of Ethyl cyanoglyoxylate-2-oxime (also known as Oxyma). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for industrial-scale production of this compound?

The most prevalent and scalable method for synthesizing this compound is the nitrosation of ethyl cyanoacetate (B8463686). This reaction typically involves treating ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid, such as acetic acid.[1][2][3]

Q2: Why is this compound considered a safer alternative to other coupling additives like HOBt or HOAt?

This compound is a non-explosive compound.[2][4] This provides a significant safety advantage over traditional benzotriazole-based reagents like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), which are known to have potential explosive properties, especially under dry conditions or at elevated temperatures.[5][6]

Q3: What are the critical storage conditions for this compound to ensure its stability?

To maintain stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] The recommended storage temperature is between +2°C and +8°C.[2][4][9]

Q4: In what applications is this compound primarily used?

Its primary application is as a coupling additive in peptide synthesis.[2] It is used in conjunction with carbodiimides (e.g., DCC, EDC) to facilitate amide bond formation, enhance reaction rates, and minimize the risk of racemization.[5][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Suboptimal pH: The reaction is pH-sensitive. Ester hydrolysis can occur if the conditions are not acidic enough.[3]Maintain the reaction pH at approximately 4.5 using a buffered system or careful addition of acid.[3][10]
Incorrect Stoichiometry: Improper molar ratios of reactants can lead to incomplete conversion.Use a slight excess of sodium nitrite (e.g., 1.2 equivalents) and acetic acid relative to ethyl cyanoacetate.[1]
Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction.Ensure high-purity ethyl cyanoacetate and sodium nitrite are used.
Inadequate Temperature Control: The reaction is exothermic. Runaway temperatures can lead to side product formation.Maintain the initial reaction temperature at 0-5°C during the addition of acid, then allow it to slowly warm to room temperature (23-27°C).[1][4]
Product Contamination / Impurities Incomplete Reaction: Presence of unreacted ethyl cyanoacetate.Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material before work-up.[1][4]
Side Product Formation: Formation of byproducts due to incorrect pH or temperature.Strictly adhere to the optimized pH and temperature profile throughout the reaction.
Ineffective Work-up: Residual acid or other impurities remaining after extraction.During work-up, wash the organic layer sequentially with a 10% sodium bicarbonate solution to neutralize excess acid, followed by a saturated brine solution.[1][4]
Difficulty in Product Isolation Product is Oily or Gummy, Not Crystalline Presence of Solvent: Residual solvent (e.g., ethyl acetate) may be present.
Purification Issue: The product may require further purification.
Safety Concerns during Scale-up Gas Evolution: The reaction of sodium nitrite with acid releases nitrogen oxides (NOx).[8]Ensure the reaction is conducted in a well-ventilated area or a fume hood with appropriate gas scrubbing capabilities.[7]
Handling of Reagents: Acetic acid is corrosive and reactants can be harmful.Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3849-21-6[2]
Molecular Formula C₅H₆N₂O₃[2]
Molecular Weight 142.11 g/mol [2]
Appearance Light yellow to white crystals or powder[2][6]
Melting Point 130-132 °C[2][4]
pKa 4.60[6]
Storage Temperature 2-8 °C[2][4]
Solubility Soluble in DMF, NMP, MeCN, DCM, H₂O; Partially soluble in toluene[6]

Table 2: Summary of a Representative Industrial Synthesis Protocol

ParameterValue / ConditionReference(s)
Reactants (Molar Ratio) Ethyl cyanoacetate (1 eq), Sodium nitrite (1.2 eq), Acetic acid (1.3 eq)[1]
Solvent Water[1]
Initial Temperature 0-5 °C (during acid addition)[1]
Reaction Temperature Slowly raised to 23-27 °C[1][4]
Reaction Time ~2 hours after reaching final temperature[1]
Monitoring Technique TLC or GC[1][4]
Extraction Solvent Ethyl Acetate (B1210297)[1][4]
Purification Method Washing with NaHCO₃/Brine, followed by stirring with cyclohexane (B81311)[1]
Typical Yield 91.2%[1]
Typical Purity (HPLC) 99.82%[1]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol is adapted from established laboratory and pilot-scale procedures.[1][4]

Materials:

  • Ethyl cyanoacetate (1.0 kg, 8.84 mol)

  • Sodium nitrite (0.735 kg, 10.65 mol)

  • Acetic acid (0.70 kg, 11.66 mol)

  • Water (0.80 L)

  • Ethyl acetate (for extraction)

  • 10% Sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Cyclohexane

Procedure:

  • Reaction Setup: To a suitable reactor equipped with mechanical stirring, a thermometer, and an addition funnel, add ethyl cyanoacetate (1.0 kg) and sodium nitrite (0.735 kg) to water (0.80 L) to form a suspension.

  • Acid Addition: Cool the suspension to 0-5°C in an ice bath. Slowly add acetic acid (0.70 kg) via the addition funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, slowly raise the temperature to 23-27°C over approximately 1 hour. Continue stirring at this temperature for at least 1-2 hours.

  • Monitoring: Monitor the reaction for the complete consumption of ethyl cyanoacetate using TLC or GC.

  • Extraction: Once the reaction is complete, extract the mixture with ethyl acetate (e.g., 5 x 1.5 L).

  • Washing: Combine the organic layers and wash sequentially with 10% sodium bicarbonate solution (2 x 1.25 L) and saturated brine (1.25 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure at 40-45°C.

  • Final Purification: Stir the resulting solid with cyclohexane (3.0 L) at 25-30°C for 30 minutes.

  • Isolation: Filter the solid product and dry it in a vacuum oven at 40-45°C to yield pure this compound.

Diagrams

G Synthesis of this compound ECA Ethyl Cyanoacetate Product This compound (Oxyma) ECA->Product Nitrosation NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + AcOH AcOH Acetic Acid (AcOH) HNO2->Product Nitrosation

Caption: Chemical synthesis pathway of this compound.

G Experimental Workflow for Oxyma Production A Charge Reactor: Ethyl Cyanoacetate, NaNO2, Water B Cool to 0-5°C A->B C Slowly Add Acetic Acid B->C D Warm to 23-27°C & React for 1-2h C->D E Monitor by TLC/GC D->E F Extraction with Ethyl Acetate E->F Reaction Complete G Wash with NaHCO3 & Brine F->G H Dry over Na2SO4 G->H I Solvent Removal (Reduced Pressure) H->I J Purify with Cyclohexane I->J K Filter & Vacuum Dry J->K L Final Product: Oxyma K->L

Caption: General experimental workflow for Oxyma production.

G Troubleshooting Decision Tree Start Low Yield or Impure Product CheckReaction Was reaction monitored to completion (TLC/GC)? Start->CheckReaction CheckpH Was pH maintained around 4.5? CheckReaction->CheckpH Yes Incomplete Solution: Increase reaction time or re-evaluate stoichiometry. CheckReaction->Incomplete No CheckTemp Was temperature strictly controlled? CheckpH->CheckTemp Yes pH_Issue Solution: Use a buffered system. Repeat with pH control. CheckpH->pH_Issue No CheckWorkup Was work-up performed correctly (washes)? CheckTemp->CheckWorkup Yes Temp_Issue Solution: Improve cooling efficiency. Ensure slow acid addition. CheckTemp->Temp_Issue No Workup_Issue Solution: Repeat washing steps (NaHCO3, Brine). CheckWorkup->Workup_Issue No Success Problem Resolved CheckWorkup->Success Yes

References

Validation & Comparative

A Head-to-Head Comparison: Ethyl Cyanoglyoxylate-2-Oxime (Oxyma) vs. HOBt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choices in peptide synthesis, the selection of a coupling additive is paramount to achieving high yields, purity, and chiral integrity. For decades, 1-Hydroxybenzotriazole (HOBt) has been a mainstay in carbodiimide-mediated peptide coupling. However, the emergence of Ethyl cyanoglyoxylate-2-oxime, commercially known as Oxyma, presents a safer and often more effective alternative. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

This compound (Oxyma) has established itself as a superior coupling additive in peptide synthesis compared to the traditional reagent, 1-Hydroxybenzotriazole (HOBt).[1] Experimental evidence consistently demonstrates that Oxyma offers enhanced coupling efficiency, superior suppression of racemization, and a significantly better safety profile.[2] While HOBt has been a reliable tool for chemists for many years, its potential explosive properties have necessitated the search for safer alternatives.[3][4] Oxyma not only addresses these safety concerns but, in many cases, also provides improved performance in the synthesis of complex and sterically hindered peptides.[1]

Performance Comparison: Oxyma vs. HOBt

The primary functions of a coupling additive in peptide synthesis are to facilitate the formation of the amide bond and to minimize the loss of stereochemical integrity (racemization) of the amino acids.

Coupling Efficiency and Yield

Oxyma has been shown to outperform HOBt in terms of coupling efficiency, leading to higher yields of the desired peptide product.[2] This is particularly evident in the synthesis of challenging peptide sequences. The higher reactivity of the Oxyma active ester intermediate contributes to faster and more complete coupling reactions.[5][6]

Racemization Suppression

One of the most critical roles of a coupling additive is to suppress racemization, which can compromise the biological activity of the final peptide.[7] Numerous studies have shown that Oxyma is more effective than HOBt at preventing epimerization, especially for amino acids that are highly susceptible to racemization, such as histidine and cysteine.[7][8] In some instances, Oxyma's performance in suppressing racemization is comparable or even superior to another common additive, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[2]

Safety Profile

A significant advantage of Oxyma over HOBt is its improved safety profile. HOBt is a benzotriazole (B28993) derivative with recognized explosive properties, particularly in its anhydrous form, which has led to restrictions on its transport and handling.[1][2][3] Oxyma, which lacks the hazardous triazole structure, is a non-explosive and safer alternative, enhancing laboratory safety without compromising performance.[1][2] However, it is important to note that under certain conditions, the use of Oxyma with carbodiimides like DIC can lead to the generation of hydrogen cyanide (HCN).[3] Optimized protocols can minimize this risk.[9]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the performance of Oxyma and HOBt in various peptide synthesis models.

Coupling AdditiveModel Peptide / FragmentPurity (%)Yield (%)Racemization (%)Reference
DIC/Oxyma Acyl Carrier Protein (65-74)>95HighLow[1]
DIC/HOBt ABRF PeptideNot SpecifiedNot SpecifiedHigher than DIC/Oxyma[1]
DIC/Oxyma ABRF PeptideNot SpecifiedNot SpecifiedLower than DIC/HOBt[1]
Oxyma-B Z-Phg-Pro-NH2Not SpecifiedNot SpecifiedLower than HOBt and HOAt[7][10]
HOBt Z-Phg-Pro-NH2Not SpecifiedNot SpecifiedHigher than Oxyma-B[7][10]
Oxyma-B H-Gly-His-Phe-NH2Not SpecifiedNot Specified1%[11]
HOBt H-Gly-His-Phe-NH2Not SpecifiedNot SpecifiedHigher than Oxyma-B[11]

*Oxyma-B is a derivative of Oxyma and is noted for its excellent racemization suppression.[8][12][13]

Chemical Mechanisms and Experimental Workflows

The mechanism of action for both Oxyma and HOBt involves the in-situ formation of a reactive ester intermediate that is more susceptible to nucleophilic attack by the amine component of the incoming amino acid.

Carbodiimide-Mediated Activation with Additives

In the presence of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of the N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with the coupling additive (Oxyma or HOBt) to form the corresponding active ester, which subsequently reacts with the free amine of the peptide chain to form the peptide bond.[5][14] The use of additives is crucial to prevent side reactions such as the formation of inactive N-acylurea and racemization via oxazolone (B7731731) formation.[15]

G cluster_activation Activation cluster_coupling Coupling with Additive cluster_peptide_formation Peptide Bond Formation cluster_side_reactions Side Reactions (Minimized by Additive) Amino_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide DIC Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (inactive) O_Acylisourea->N_Acylurea Racemization Racemization O_Acylisourea->Racemization Additive Additive (Oxyma or HOBt) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Peptide Chain Peptide_Chain H2N-Peptide

Carbodiimide-mediated peptide coupling workflow.
Mechanism of Racemization Suppression

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. Coupling additives like Oxyma and HOBt suppress this pathway by rapidly converting the O-acylisourea intermediate into an active ester, which is less prone to forming the oxazolone.[16]

G Activated_AA Activated Amino Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone Activated_AA->Oxazolone Racemization Pathway (No Additive) Active_Ester Active Ester (Oxyma or HOBt) Activated_AA->Active_Ester Suppressed by Additive Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide Desired_Peptide Desired Peptide Active_Ester->Desired_Peptide

Racemization suppression by coupling additives.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using DIC with either HOBt or Oxyma as the additive.

Standard DIC/HOBt Coupling Protocol
  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[17]

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF).[17]

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents) and HOBt (3-5.5 equivalents) in DMF.[17]

    • Add this solution to the resin.

    • Add DIC (3-5.5 equivalents) to the resin suspension.[17]

    • Allow the reaction to proceed at room temperature with agitation for 1-2 hours, or until a negative ninhydrin (B49086) test is achieved.[17]

  • Washing: Wash the resin with DMF, DCM, and methanol.[17]

Standard DIC/Oxyma Coupling Protocol

The protocol for using Oxyma is very similar to that of HOBt, and it can often be used as a direct replacement without significant changes to the existing protocol.[18]

  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent like DMF or DCM.

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection solution.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3-5 equivalents) to the resin suspension.

    • Allow the reaction to proceed at room temperature with agitation for 1-2 hours, or until completion is confirmed.

  • Washing: Wash the resin with DMF, DCM, and methanol.

Conclusion: A Clear Advancement in Peptide Synthesis

References

A Head-to-Head Battle in Peptide Synthesis: Ethyl cyanoglyoxylate-2-oxime (Oxyma-B) vs. HOAt

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the selection of an appropriate coupling additive is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. For years, 1-Hydroxy-7-azabenzotriazole (HOAt) has been a widely used and effective additive, particularly valued for its ability to suppress racemization. However, the emergence of oxime-based additives, notably Ethyl cyanoglyoxylate-2-oxime (Oxyma-B), has presented researchers with a compelling alternative. This guide provides a comprehensive comparison of the performance of Oxyma-B and HOAt, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

At a Glance: Key Performance Indicators

FeatureThis compound (Oxyma-B)1-Hydroxy-7-azabenzotriazole (HOAt)Key Takeaway
Coupling Efficiency Comparable or superior to HOAt, particularly in the synthesis of challenging peptide sequences.[1][2]High efficiency, long considered a benchmark in peptide synthesis.[3][4]Oxyma-B is a highly effective coupling additive, often matching or exceeding the performance of HOAt.
Racemization Suppression Excellent, often demonstrating superiority to HOAt, especially with racemization-prone amino acids like cysteine and histidine.[1][5][6]Excellent and well-established suppressor of racemization.[3][4]Both additives are highly effective at maintaining the stereochemical integrity of the peptide, with Oxyma-B showing a distinct advantage in specific challenging cases.
Safety Profile Non-explosive, offering a significant safety advantage over benzotriazole-based reagents.[6][7]Benzotriazole-based structure carries potential explosive properties, posing safety concerns for large-scale synthesis.[7]Oxyma-B provides a safer laboratory alternative without compromising on performance.
Solubility Demonstrates good solubility in common solvents used in peptide synthesis such as DMF, ACN, and THF.[5][8]Generally soluble in common peptide synthesis solvents.Both reagents exhibit practical solubility for standard synthesis protocols.

Quantitative Performance Data

The following tables summarize experimental data from various studies, providing a direct comparison of the performance of Oxyma-B and HOAt in terms of yield, purity, and racemization suppression in both solution-phase and solid-phase peptide synthesis (SPPS).

Racemization Suppression

The control of stereochemical purity is a paramount concern in peptide synthesis. The data below consistently illustrates the superior performance of Oxyma-B in minimizing epimerization.

Table 1: Comparison of Racemization Levels in Solution-Phase Synthesis

Peptide FragmentCoupling Reagent/StrategyYield (%)D/L Isomer (%)
Z-Phg-Pro-NH₂HOAt/DIC91.53.9
Z-Phg-Pro-NH₂Oxyma-B/DIC90.01.0
Z-Phe-Val-Pro-NH₂HOAt/DIC97.65.9
Z-Phe-Val-Pro-NH₂Oxyma-B/DIC90.75.1
Data sourced from references[1].

Table 2: Comparison of Racemization Levels in Solid-Phase Peptide Synthesis (SPPS)

Peptide FragmentAdditiveD/L Isomer (%)
H-Gly-Cys-Phe-NH₂HOAt/DIC0.4
H-Gly-Cys-Phe-NH₂Oxyma-B/DIC0.3
H-Gly-His-Phe-NH₂HOAt/DIC1.9
H-Gly-His-Phe-NH₂Oxyma-B/DIC1.0
Data sourced from references[1].
Coupling Efficiency: Yield and Purity

An effective coupling additive must not only prevent racemization but also drive the peptide bond formation to completion to ensure high yields and purity.

Table 3: Purity Comparison in the Solid-Phase Synthesis of a Challenging Peptide

Coupling ReagentsPentapeptide (%) (H-Tyr-Aib-Aib-Phe-Leu-NH₂)des-Aib (%) (Side-product)
DIC/HOAt37.560.2
DIC/Oxyma-B26.461.1
Data sourced from references[1]. In this specific challenging sequence, HOAt showed a better yield of the desired pentapeptide.

Mechanism of Action

Both Oxyma-B and HOAt function as additives in carbodiimide-mediated coupling reactions. They react with the O-acylisourea intermediate, which is formed from the reaction of the carboxylic acid with a carbodiimide (B86325) (e.g., DIC or EDC), to generate a highly reactive active ester. This active ester is then susceptible to nucleophilic attack by the amine component, leading to the formation of the peptide bond.

The superior performance of HOAt in some cases can be attributed to the anchimeric assistance provided by the pyridine (B92270) nitrogen, which enhances the reactivity of the active ester.[9] On the other hand, the efficacy of Oxyma-B is thought to be influenced by the orientation of its carbonyl groups, which may play a role in enhancing the nucleophilicity of the incoming amine through a catalytic effect.[10][11]

G General Mechanism of Action for Coupling Additives cluster_activation Activation Phase cluster_additive_reaction Additive Intervention cluster_coupling Coupling Phase CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea ActiveEster Reactive Active Ester O_Acylisourea->ActiveEster + Additive Byproduct Urea Byproduct O_Acylisourea->Byproduct Additive Additive (HOAt or Oxyma-B) Additive->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine Amine Amine (R'-NH2) Amine->PeptideBond

Caption: General mechanism of carbodiimide-mediated peptide bond formation with an additive.

Experimental Protocols

The following are generalized protocols for solution-phase and solid-phase peptide synthesis using either Oxyma-B or HOAt as the coupling additive. Researchers should optimize conditions for their specific peptide sequences.

Solution-Phase Peptide Synthesis

This protocol describes a typical procedure for coupling a carboxylic acid and an amine in a solution phase.

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and either HOAt or Oxyma-B (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.[3]

  • Activation: Add the carbodiimide coupling agent (e.g., DIC, 1.1 equivalents) to the cooled solution.

  • Amine Addition: After a short pre-activation time (typically 1-5 minutes), add the amine component (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours or until the reaction is complete as monitored by TLC or LC-MS.[12]

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Perform aqueous washes, typically with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine to remove water-soluble byproducts and excess reagents.[3][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization as needed.[3]

G Solution-Phase Synthesis Workflow start Start dissolve Dissolve Carboxylic Acid and Additive (HOAt/Oxyma-B) start->dissolve cool Cool to 0°C dissolve->cool activate Add Carbodiimide (e.g., DIC) cool->activate add_amine Add Amine Component activate->add_amine react Stir and React add_amine->react workup Aqueous Work-up react->workup purify Purify Product workup->purify end End purify->end

Caption: A typical workflow for solution-phase peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines a standard coupling cycle in Fmoc-based SPPS.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5-20 minutes. Drain the solution and repeat the piperidine treatment. Wash the resin thoroughly with DMF.[4][12]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling additive (HOAt or Oxyma-B, 3-5 equivalents), and a carbodiimide such as DIC (3-5 equivalents) in DMF. A base like DIPEA may also be added. Allow the mixture to pre-activate for 1-5 minutes.[4][12]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours, or longer for difficult couplings.[4][12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[4]

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines, indicating an incomplete reaction. If the test is positive, a second coupling may be necessary.[3]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

G Fmoc-SPPS Coupling Cycle start_cycle Start Cycle deprotection Fmoc Deprotection (Piperidine/DMF) start_cycle->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated Amino Acid + Additive (HOAt/Oxyma-B) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Kaiser Test wash2->monitoring recouple Recouple monitoring->recouple Positive next_cycle Next Cycle / Cleavage monitoring->next_cycle Negative recouple->coupling

Caption: A workflow for a single coupling cycle in Fmoc-based SPPS.

Conclusion

Both this compound (Oxyma-B) and HOAt are highly effective coupling additives that significantly enhance the efficiency of peptide synthesis while suppressing racemization. The experimental data suggests that Oxyma-B is a superior racemization suppressor, particularly for challenging amino acids. Furthermore, its non-explosive nature provides a significant safety advantage over the benzotriazole-based HOAt. While HOAt remains a reliable and potent coupling additive, Oxyma-B has emerged as a compelling, and in many cases, superior alternative for modern peptide synthesis. The choice between the two may ultimately depend on the specific peptide sequence, the scale of the synthesis, and laboratory safety considerations.

References

Ethyl Cyanoglyoxylate-2-Oxime (Oxyma): A Safer and More Efficient Alternative to Benzotriazole Additives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of coupling additives significantly impacts yield, chiral integrity, and safety. For decades, benzotriazole (B28993) derivatives, particularly 1-hydroxybenzotriazole (B26582) (HOBt), have been the standard. However, Ethyl cyanoglyoxylate-2-oxime, commercially known as Oxyma, has emerged as a superior alternative, offering enhanced performance and a significantly better safety profile.

This guide provides an objective, data-driven comparison of this compound (Oxyma) and traditional benzotriazole-based additives, demonstrating the advantages of Oxyma in critical aspects of peptide synthesis.

Performance Comparison: A Clear Advantage for Oxyma

Experimental data consistently highlights the superiority of Oxyma over HOBt in key performance indicators of peptide synthesis: coupling efficiency, suppression of racemization, and overall yield.

Enhanced Coupling Efficiency and Increased Yields

Oxyma has demonstrated higher coupling efficiency, especially in the synthesis of complex or sterically hindered peptide sequences. This enhanced efficiency often translates to higher yields of the desired peptide product.

Superior Racemization Suppression

Maintaining the stereochemical integrity of amino acids is critical for the biological activity of peptides. Oxyma exhibits a remarkable ability to suppress racemization, consistently showing lower levels of epimerization compared to HOBt. In some studies, its performance in preventing racemization is comparable to or even better than 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), another benzotriazole-based additive.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies, illustrating the performance benefits of Oxyma.

Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂

Additive% DL Isomer (Racemization)Yield (%)
Oxyma 0.9 89.9
HOBt3.782.3
HOAt1.285.6

Data sourced from studies on the efficiency of different coupling additives.

Table 2: Racemization in Solid-Phase Synthesis of H-Gly-Cys(Trt)-Phe-NH₂

Additive% D-Cys Isomer (Racemization)
Oxyma 1.8
HOBt5.2
HOAt2.9

Data sourced from comparative studies on racemization in SPPS.

Table 3: Coupling Efficiency in the Synthesis of a Difficult Sequence (Aib-enkephalin)

AdditivePurity (%)
Oxyma 72.3
HOBt60.2
HOAt70.1

Data reflects the purity of the crude peptide, indicating coupling success.

Unparalleled Safety Profile: A Non-Explosive Alternative

A significant drawback of benzotriazole-based additives like HOBt and its derivatives is their potential explosive properties. These safety concerns have led to restrictions on their availability and require special handling procedures. In contrast, this compound is a non-explosive compound, greatly enhancing laboratory safety. Calorimetry assays, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), have confirmed the superior thermal stability of Oxyma compared to benzotriazole-based additives.

Mechanism of Action: How Oxyma Enhances Peptide Coupling

Both Oxyma and HOBt function as additives in carbodiimide-mediated peptide bond formation. The carbodiimide (B86325) (e.g., DIC or EDC) activates the carboxylic acid of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, including rearrangement to an inactive N-acylurea and racemization.

The additive intercepts the reactive O-acylisourea intermediate to form an active ester (an OBt or Oxyma ester). This active ester is more stable than the O-acylisourea, minimizing side reactions, and is highly reactive towards the amine group of the incoming amino acid, facilitating efficient peptide bond formation.

dot digraph "Peptide_Coupling_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes AA_COOH [label="N-Protected\nAmino Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbodiimide [label="Carbodiimide\n(e.g., DIC, EDC)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Additive [label="Additive\n(Oxyma or HOBt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Ester [label="Active Ester\n(Oxyma-ester or OBt-ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Inactive Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolone [label="5(4H)-Oxazolone\n(Leads to Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino_Acid_NH2 [label="Incoming Amino Acid\n(H₂N-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="Peptide Bond Formation\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA_COOH -> O_Acylisourea [label="+"]; Carbodiimide -> O_Acylisourea; O_Acylisourea -> N_Acylurea [label="Rearrangement", style=dashed, color="#EA4335"]; O_Acylisourea -> Oxazolone [label="Side Reaction", style=dashed, color="#EA4335"]; O_Acylisourea -> Active_Ester [label="+", color="#34A853"]; Additive -> Active_Ester [color="#34A853"]; Active_Ester -> Peptide_Bond [label="+", color="#4285F4"]; Amino_Acid_NH2 -> Peptide_Bond [color="#4285F4"]; } Caption: Carbodiimide-mediated peptide coupling mechanism with an additive.

Green Chemistry: A More Sustainable Choice

Beyond its performance and safety, Oxyma aligns with the principles of green chemistry. It has been recognized by the ACS Green Chemistry Initiative Chemical Manufacturers Roundtable as one of the greenest coupling additives. Oxyma exhibits better solubility than HOBt in a wide range of solvents, including more environmentally friendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). Furthermore, its use can lead to a reduction in solvent consumption during the washing steps of solid-phase peptide synthesis (SPPS).

Experimental Protocols

To facilitate the adoption of Oxyma-based methodologies, detailed experimental protocols for key procedures are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma

This protocol outlines a standard manual Fmoc-based SPPS coupling cycle.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • This compound (Oxyma) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Fmoc-Rink-Amide resin (1 equivalent, pre-swollen)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow for a pre-activation time of 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Racemization Assay using HPLC

This protocol describes a method to quantify the extent of racemization during a coupling reaction.

Materials:

  • N-protected chiral amino acid (e.g., Z-Phe-OH)

  • Amino acid ester (e.g., H-Val-OMe)

  • Coupling reagent (e.g., DIC)

  • Additive to be tested (Oxyma or HOBt)

  • Appropriate solvent (e.g., DMF)

  • Reversed-phase HPLC system with a chiral column or a column capable of separating diastereomers.

  • Standards of the expected L-L and L-D dipeptide diastereomers.

Procedure:

  • Coupling Reaction:

    • Perform the coupling of the N-protected chiral amino acid to the amino acid ester using the conditions you wish to evaluate (e.g., DIC/Oxyma in DMF or DIC/HOBt in DMF).

    • Allow the reaction to proceed for a defined period.

    • Quench the reaction and work up to isolate the crude dipeptide product.

  • HPLC Analysis:

    • Dissolve the crude dipeptide in a suitable solvent for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Elute with an appropriate mobile phase gradient to separate the L-L and L-D diastereomers.

    • Monitor the elution profile using a UV detector.

  • Quantification:

    • Identify the peaks corresponding to the L-L and L-D diastereomers by comparing their retention times with the standards.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of racemization (% D-isomer) using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100

Visualizing the Workflow: SPPS

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis (SPPS).

dot digraph "SPPS_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start:\nResin with Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; Attach_AA1 [label="Attach 1st Fmoc-AA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection1 [label="Fmoc Deprotection\n(Piperidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Couple next Fmoc-AA\n(DIC/Oxyma)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle\n(Deprotection, Coupling, Wash)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotection [label="Final Fmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage from Resin\n& Side-chain Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Peptide [label="Final Peptide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Attach_AA1; Attach_AA1 -> Deprotection1; Deprotection1 -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection1 [style=dashed, label="for each AA"]; Repeat -> Final_Deprotection [label="Last AA"]; Final_Deprotection -> Cleavage; Cleavage -> Purification; Purification -> Final_Peptide; } Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The evidence strongly supports the adoption of this compound (Oxyma) as a superior alternative to benzotriazole-based additives in peptide synthesis. Its advantages in coupling efficiency, racemization suppression, and, most critically, safety, make it an invaluable tool for researchers, scientists, and professionals in drug development. By integrating Oxyma into their workflows, laboratories can achieve higher purity peptides, simplify purification processes, and ensure a safer working environment.

Spectroscopic Analysis for the Structural Confirmation of Ethyl Cyanoglyoxylate-2-Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and existing compounds is paramount. Ethyl cyanoglyoxylate-2-oxime, a crucial reagent in peptide synthesis and a safer alternative to classical coupling additives, requires rigorous analytical characterization to ensure its purity and structural integrity. This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the structure of this compound, presenting experimental data alongside two common alternatives in peptide synthesis: 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives, providing a clear basis for comparison and identification.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Assignment
This compound DMSO-d612.9 (s, 1H, N-OH), 4.35 (q, 2H, -CH2-), 1.30 (t, 3H, -CH3)
1-hydroxybenzotriazole (HOBt) DMSO-d68.00 (d, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.35 (t, 1H, Ar-H)
1-hydroxy-7-azabenzotriazole (HOAt) CDCl₃-DMSO-d₆8.66 (dd, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound Not Specified160.1 (C=O), 132.5 (C=N), 112.9 (CN), 64.0 (-CH2-), 13.7 (-CH3)
1-hydroxybenzotriazole (HOBt) Not Specified142.8, 129.4, 128.9, 124.7, 119.6, 109.8 (Aromatic C)
1-hydroxy-7-azabenzotriazole (HOAt) DMSO-d6Not explicitly provided in search results.

Table 3: Infrared (IR) Spectral Data

CompoundTechniqueCharacteristic Absorption Bands (cm⁻¹)
This compound KBr Wafer3418 (O-H), 2240 (C≡N), 1730 (C=O), 1643 (C=N)[2]
1-hydroxybenzotriazole (HOBt) Gas Phase3200-3600 (O-H broad), 1600, 1500 (aromatic C=C)
1-hydroxy-7-azabenzotriazole (HOAt) KBrNot explicitly provided in search results.

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey m/z Values (Relative Intensity)
This compound Electron Ionization (EI)142 (M+), 97, 70, 45
1-hydroxybenzotriazole (HOBt) Electron Ionization (EI)135 (M+), 108, 91, 80, 64
1-hydroxy-7-azabenzotriazole (HOAt) Not explicitly provided136 (M+)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, direct insertion probe with heating or gas chromatography (GC-MS) can be used.

  • Ionization:

    • Utilize Electron Ionization (EI) for fragmentation analysis. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical progression from sample preparation to the final confirmation of the molecular structure is a critical aspect of analytical chemistry. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_confirmation Structure Confirmation Sample Test Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion or GC Sample->Prep_MS NMR_acq 1H & 13C NMR Spectra Acquisition Prep_NMR->NMR_acq IR_acq FTIR Spectrum Acquisition Prep_IR->IR_acq MS_acq Mass Spectrum Acquisition Prep_MS->MS_acq NMR_analysis Analyze Chemical Shifts, Coupling Constants, Integration NMR_acq->NMR_analysis IR_analysis Identify Functional Group Frequencies IR_acq->IR_analysis MS_analysis Determine Molecular Ion & Fragmentation Pattern MS_acq->MS_analysis Confirmation Combine & Correlate All Spectroscopic Data NMR_analysis->Confirmation IR_analysis->Confirmation MS_analysis->Confirmation Final_Structure Confirmed Structure This compound Confirmation->Final_Structure

Caption: Workflow for the spectroscopic confirmation of a chemical structure.

Conclusion

The structural elucidation of this compound is definitively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups such as the hydroxyl, cyano, and carbonyl moieties. Finally, mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation, further corroborating the proposed structure. By comparing the obtained data with that of known alternatives like HOBt and HOAt, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent applications in peptide synthesis and other areas of chemical research.

References

A Comparative Analysis of Oxime-Based Coupling Reagents for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the realms of peptide manufacturing and drug development, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product. For decades, benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been the gold standard. However, concerns over their potential explosive nature and allergenic properties have driven the search for safer and more efficient alternatives.[1] This has led to the rise of oxime-based coupling reagents, with ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as OxymaPure®, and its derivatives at the forefront.[1]

This guide provides an objective comparison of various oxime-based coupling reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

The Ascendancy of Oxime-Based Reagents

Oxime-based reagents, particularly OxymaPure®, have emerged as superior alternatives to traditional coupling additives.[1] Their key advantages include a high safety profile, as they are non-explosive and have lower allergenic potential.[1] Furthermore, they demonstrate excellent racemization suppression, especially for sensitive amino acids, and lead to high coupling efficiency in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] The mechanism of action involves the interception of the highly reactive O-acylisourea intermediate, forming a more stable but highly reactive Oxyma-ester that readily reacts with the amine nucleophile to form the desired amide bond with minimal side reactions.[1]

Comparative Performance of Oxime-Based Reagents

The performance of oxime-based reagents can be evaluated based on their coupling efficiency and their ability to suppress racemization. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Coupling Additives in Solid-Phase Peptide Synthesis (SPPS)

Peptide FragmentCoupling AdditiveCoupling ReagentYield (%)Epimerization (%)Reference
Z-Phg-Pro-NH₂OxymaPure®DIC94.40.9[1]
H-Gly-His-Phe-NH₂OxymaPure®DIC-3.0[1]
H-Gly-His-Phe-NH₂Oxyma-B*DIC-1.0[1]

Note: Oxyma-B is a related high-performing oxime additive.

Table 2: Racemization in Different Peptide Synthesis Models

Model SystemCoupling AdditiveRacemization (%)Reference
Z-Phg-OH to H-Pro-NH₂OxymaPure®comparable to HOAt, better than HOBt[2]
Z-Phe-Val-OH to H-Pro-NH₂OxymaPure®comparable to HOAt, better than HOBt[2]
H-Gly-Cys-Phe-NH₂ (SPPS)OxymaPure®comparable to HOAt, better than HOBt[2]

Table 3: Solution-Phase Amide Bond Formation Conditions

Coupling ReagentCarboxylic Acid (equiv)Amine (equiv)Coupling Reagent (equiv)Base (equiv)SolventTemperature (°C)Time (h)Reference
COMU1112 (DIEA)DMF0 to rt3-4[3]
TCBOXY11.211.5 (DIPEA), 0.3 (DMAP)DCMrt0.1-0.5[3]

Standalone Oxime-Based Coupling Reagents

The evolution of oxime-based additives has led to the development of standalone uronium-type reagents where the oxime moiety is incorporated into the structure of the coupling agent itself. The most prominent example is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate).[1][3][4]

Key Advantages of COMU:

  • High Reactivity: Often comparable to or greater than HATU.[1]

  • Improved Solubility: The morpholino group enhances solubility in a wide range of solvents.[1]

  • Water-Soluble Byproducts: Simplifies purification, especially in solution-phase synthesis.[1]

  • Reduced Base Requirement: Performs well with only one equivalent of a base like diisopropylethylamine (DIEA).[1]

Other notable standalone oxime-based reagents include PyOxim and TCBOXY.[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the use of oxime-based coupling reagents.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure® [1]

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and then DMF again.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/OxymaPure® solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated coupling solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: Solution-Phase Peptide Coupling using COMU [1][3]

  • Reactant Mixture: Dissolve the N-protected amino acid (1 equivalent), the amino component (e.g., amino acid ester hydrochloride) (1 eq.), and diisopropylethylamine (DIEA) (2-3 eq.) in DMF in a reaction vessel. If the amino component is a hydrochloride salt, use 3 equivalents of DIEA.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation: Add COMU (1 eq.) to the cooled mixture with stirring.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Perform aqueous washes with 1N HCl, 1N NaHCO₃, and saturated NaCl (brine) to remove water-soluble byproducts and excess base.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

Visualizing Reaction Mechanisms and Workflows

G Mechanism of OxymaPure-Assisted Peptide Coupling cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Peptide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea + Oxyma_Active_Ester Oxyma Active Ester (More Stable Intermediate) O_Acylisourea->Oxyma_Active_Ester + OxymaPure® (Suppresses Racemization) OxymaPure_reagent OxymaPure® Peptide_Bond Peptide Bond (R-CO-NH-R') Oxyma_Active_Ester->Peptide_Bond + Amine Amine (R'-NH₂) Amine->Peptide_Bond +

Caption: Mechanism of OxymaPure-assisted peptide coupling.

G Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH, OxymaPure®, DIC in DMF Wash1->Coupling Wash2 Wash (DMF, DCM, DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Final Deprotection Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: General workflow for a single coupling cycle in SPPS.

Conclusion

Oxime-based coupling reagents, including additives like OxymaPure® and standalone reagents like COMU, represent a significant advancement in the field of amide bond formation. Their enhanced safety profile, high efficiency, and excellent suppression of racemization make them ideal choices for modern peptide synthesis and drug development.[1][2] The provided data and protocols offer a solid foundation for researchers to incorporate these superior reagents into their synthetic workflows, leading to improved outcomes in their research and development endeavors.

References

Ethyl Cyanoglyoxylate-2-Oxime: A Validated Non-Explosive Reagent for Safer Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more efficient synthetic methodologies, the replacement of hazardous reagents is a paramount objective. This guide provides a comprehensive comparison of Ethyl cyanoglyoxylate-2-oxime (commonly known as Oxyma) with traditional, and potentially explosive, peptide coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The data presented herein validates this compound as a non-explosive and highly effective alternative for peptide synthesis and other amide bond formations.

Executive Summary

This compound has emerged as a superior alternative to benzotriazole-based coupling additives, offering a significantly improved safety profile without compromising on efficacy.[1] Experimental data demonstrates that Oxyma is thermally more stable and possesses a considerably lower exothermic decomposition energy compared to HOBt and HOAt, mitigating the risk of explosion.[2] Its application in peptide synthesis, often in conjunction with carbodiimides like DIC or EDC, leads to high coupling efficiency and minimal racemization, making it an invaluable tool in both research and industrial settings.[3][4][5]

Comparison of Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, HOBt, and HOAt, highlighting the superior safety profile of Oxyma.

PropertyThis compound (Oxyma)1-Hydroxybenzotriazole (HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)
Molecular Formula C5H6N2O3C6H5N3OC5H4N4O
Molecular Weight 142.11 g/mol 135.13 g/mol 136.11 g/mol
Appearance Light yellow to beige crystalline solidWhite to off-white crystalline powderWhite to pale yellow powder
Melting Point 130-132 °C155-158 °C (decomposes)Decomposes
Explosive Properties Non-explosive [6][7]Explosive when dry ; risk of explosion by shock, friction, fire, or other sources of ignition.[8][9][10]Explosive ; may explode when heated. Classified as a Class 1 explosive under certain conditions.[11][12][13][14]
Thermal Stability (DSC) Lower exothermic decomposition (ΔH = 125 kJ/mol); slower, more controlled decomposition.[2]Higher exothermic decomposition (ΔH = 234 kJ/mol); rapid decomposition.[2][15]Higher exothermic decomposition (ΔH = 226 kJ/mol); rapid decomposition.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To assess and compare the thermal stability and exothermic decomposition energy of this compound, HOBt, and HOAt.

Methodology:

  • A sample of 5-10 mg of the test compound is accurately weighed into a stainless steel crucible.

  • The crucible is hermetically sealed.

  • The sample is placed in a Differential Scanning Calorimeter.

  • The sample is heated at a constant rate, typically 5 K/min, under a continuous nitrogen flow.

  • The heat flow to or from the sample is measured as a function of temperature.

  • The resulting thermogram is analyzed to determine the onset of decomposition and the integrated exothermic decomposition energy (ΔH).[13]

Standard Peptide Coupling using DIC/Oxyma

Objective: To perform a standard solid-phase peptide synthesis (SPPS) coupling reaction using this compound as the additive.

Methodology:

  • The resin with a free N-terminal amine is swelled in a suitable solvent such as DMF.

  • The Fmoc protecting group is removed by treating the resin with 20% piperidine (B6355638) in DMF.

  • The resin is washed thoroughly with DMF and DCM.

  • In a separate vessel, the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) are dissolved in DMF.

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) is added to the amino acid/Oxyma solution and allowed to pre-activate for 1-5 minutes at room temperature.

  • The activated coupling solution is added to the deprotected resin.

  • The reaction mixture is agitated for 1-2 hours at room temperature.

  • The completion of the reaction is monitored using a qualitative test such as the ninhydrin (B49086) test.

  • Upon completion, the resin is drained and washed thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[3]

Standard Peptide Coupling using DCC/HOBt

Objective: To perform a standard peptide coupling reaction using HOBt as the additive.

Methodology:

  • The N-protected amino acid (1.0 eq) and HOBt (1.2 eq) are dissolved in anhydrous DCM and the solution is cooled to 0 °C in an ice bath.

  • In a separate flask, the amino acid ester hydrochloride is dissolved in DCM and neutralized with a base such as N-methylmorpholine (NMM).

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in DCM is added to the cooled solution of the N-protected amino acid and HOBt.

  • The neutralized amino acid ester solution is then added to the reaction mixture.

  • The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude peptide.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_oxyma Safer Workflow with Oxyma cluster_hobt Traditional Workflow with HOBt (Explosive Risk) oxyma_start Start: Resin with free amine oxyma_deprotection Fmoc Deprotection (20% Piperidine/DMF) oxyma_start->oxyma_deprotection oxyma_wash1 Wash (DMF, DCM) oxyma_deprotection->oxyma_wash1 oxyma_activation Activation: Fmoc-AA, Oxyma, DIC in DMF oxyma_wash1->oxyma_activation oxyma_coupling Coupling to Resin oxyma_activation->oxyma_coupling oxyma_wash2 Wash and Final Product oxyma_coupling->oxyma_wash2 hobt_start Start: N-protected AA and HOBt hobt_activation Activation with DCC (Risk of explosion with dry HOBt) hobt_start->hobt_activation hobt_coupling Coupling with Amino Acid Ester hobt_activation->hobt_coupling hobt_workup Workup: Filtration of DCU, Washes hobt_coupling->hobt_workup hobt_product Final Product hobt_workup->hobt_product

Caption: Comparative workflow of peptide synthesis.

safety_comparison cluster_properties Safety Properties reagent Peptide Coupling Additive oxyma This compound (Oxyma) reagent->oxyma hobt 1-Hydroxybenzotriazole (HOBt) reagent->hobt hoat 1-Hydroxy-7-azabenzotriazole (HOAt) reagent->hoat non_explosive Non-Explosive oxyma->non_explosive lower_exotherm Lower Decomposition Energy oxyma->lower_exotherm explosive Potentially Explosive hobt->explosive higher_exotherm Higher Decomposition Energy hobt->higher_exotherm hoat->explosive hoat->higher_exotherm

Caption: Safety profile comparison of coupling additives.

Conclusion

The validation of this compound as a non-explosive reagent provides a critical advancement in the safety of chemical synthesis, particularly in the fields of drug discovery and development. Its excellent performance as a peptide coupling additive, combined with its demonstrably superior safety profile over traditional benzotriazole-based reagents, makes it the recommended choice for modern synthetic laboratories. The adoption of Oxyma not only enhances laboratory safety by mitigating the risk of explosion but also ensures high-quality results in the synthesis of peptides and other complex amide-containing molecules.

References

The Evolving Landscape of Peptide Synthesis: A Cost-Benefit Analysis of Ethyl Cyanoglyoxylate-2-Oxime (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, a newer generation coupling additive, and objectively compares its performance against traditional benzotriazole-based reagents, 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

This compound has emerged as a compelling alternative in peptide synthesis, primarily addressing the significant safety concerns associated with HOBt and HOAt, both of which are known to have explosive properties.[1][2] Beyond its enhanced safety profile, extensive experimental data demonstrates that Oxyma often matches or even surpasses the performance of its predecessors in terms of coupling efficiency and suppression of racemization, making it a robust choice for both routine and complex peptide syntheses.[1][3]

Performance Comparison: Oxyma vs. HOBt and HOAt

The efficacy of a coupling additive is paramount in achieving high-quality synthetic peptides. The following tables summarize quantitative data from various studies, highlighting the performance of Oxyma in comparison to HOBt and HOAt in key aspects of peptide synthesis.

Table 1: Racemization Suppression in Peptide Synthesis

Coupling AdditiveModel Peptide/ReactionRacemization (%)Reference
Oxyma Z-Phg-Pro-NH21.1 [4]
HOBtZ-Phg-Pro-NH29.3[4]
HOAtZ-Phg-Pro-NH23.3[4]
Oxyma Z-Phe-Val-Pro-NH27.7 [5]
HOBtZ-Phe-Val-Pro-NH214.8[5]
HOAtZ-Phe-Val-Pro-NH25.9[5]
Oxyma H-Gly-His-Phe-NH23.0 [5]
HOBtH-Gly-His-Phe-NH25.1[5]
HOAtH-Gly-His-Phe-NH21.9[5]

Lower racemization percentages indicate superior performance in maintaining stereochemical integrity.

Table 2: Coupling Efficiency and Yield

Coupling Additive CombinationModel PeptidePurity (%)Yield (%)Reference
DIC/Oxyma Acyl Carrier Protein (65-74)>95High[1]
DIC/HOBtAcyl Carrier Protein (65-74)Lower than DIC/OxymaLower than DIC/Oxyma[1]
DIC/Oxyma Aib-enkephalin pentapeptide42.8 (Pentapeptide)-[5]
DIC/HOBtAib-enkephalin pentapeptide8.4 (Pentapeptide)-[5]
DIC/HOAtAib-enkephalin pentapeptide37.5 (Pentapeptide)-[5]

Higher purity and yield percentages indicate greater coupling efficiency.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the reagent to include factors such as yield, purity, reaction time, and safety-related costs.

Table 3: Cost Comparison of Coupling Additives

ReagentSupplier ExamplePrice (USD) per gram
This compound (Oxyma)Biosynth~$0.54 - $2.68
1-Hydroxybenzotriazole (HOBt)VariesGenerally considered economical
1-Hydroxy-7-azabenzotriazole (HOAt)AAPPTEC~$8.00 (for 5g)

Note: Prices are subject to change and may vary significantly between suppliers and purity grades. This table is for illustrative purposes only.

While HOBt may appear as the most economical option based on upfront cost, the potential for lower yields and higher racemization can lead to increased downstream costs associated with purification and lower quantities of the desired product. HOAt, while highly effective, is often the most expensive option.

Oxyma presents a compelling middle ground. Its competitive pricing, coupled with high yields and excellent racemization suppression, can lead to a more cost-effective overall synthesis, particularly in large-scale production where efficiency and purity are paramount. The significant safety advantage of Oxyma also reduces costs and risks associated with handling and storing explosive compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable synthesis. Below are standard protocols for Solid-Phase Peptide Synthesis (SPPS) using Oxyma and a comparative protocol for HOBt/HOAt.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • This compound (Oxyma) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

    • Add DIC to the solution and allow for pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF, DCM, and finally DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using HOBt/HOAt

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) or coupling reagent like HBTU/HATU (3-5 equivalents)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Base (e.g., Diisopropylethylamine - DIEA), if using aminium/uronium salt reagents.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Follow the same procedure as in Protocol 1.

  • Amino Acid Activation and Coupling (DIC/HOBt or HOAt):

    • In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt or HOAt in DMF.

    • Add DIC and allow for pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. Alternatively, using HBTU/HATU:

    • In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU/HATU, and HOBt/HOAt in DMF.

    • Add DIEA to the mixture.

    • Add the activated solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Follow the same procedure as in Protocol 1.

  • Monitoring (Optional): Perform a Kaiser test.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the general workflow of SPPS and the mechanism of action of the coupling additives.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (AA, Additive, Coupling Reagent) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring cycle_decision Another Cycle? monitoring->cycle_decision cycle_decision->deprotection Yes cleavage Cleavage from Resin cycle_decision->cleavage No purification Purification cleavage->purification end End: Purified Peptide purification->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism RCOOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea + Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Additive Additive (Oxyma, HOBt, HOAt) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Amine R'-NH2 (N-terminus of Peptide)

Mechanism of carbodiimide-mediated coupling with an additive.

Conclusion

The selection of a coupling additive in peptide synthesis is a multifaceted decision that requires a thorough evaluation of performance, cost, and safety. This compound (Oxyma) has established itself as a highly effective and safer alternative to the traditional benzotriazole-based reagents, HOBt and HOAt.[6] Experimental data consistently demonstrates its ability to achieve high coupling efficiencies while effectively suppressing racemization, often outperforming HOBt and rivaling HOAt.

From a cost-benefit perspective, while the upfront cost of Oxyma may be slightly higher than HOBt, its superior performance can lead to significant downstream savings through increased yields and reduced purification efforts. Its non-explosive nature is a critical advantage, enhancing laboratory safety and mitigating risks associated with the handling and storage of hazardous materials. For researchers and professionals in drug development, the adoption of Oxyma-based protocols represents a strategic move towards safer, more efficient, and ultimately more economical peptide synthesis.

References

The Superiority of Ethyl Cyanoglyoxylate-2-Oxime in Suppressing Racemization During Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of the final product is paramount. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities with altered biological activity and potential immunogenicity. The choice of coupling additive plays a critical role in mitigating this risk. This guide provides an objective comparison of Ethyl cyanoglyoxylate-2-oxime (Oxyma) with other commonly used additives, supported by experimental data, to inform the selection of the optimal racemization suppressor.

Executive Summary

This compound, often referred to as Oxyma, has emerged as a superior additive in peptide synthesis, demonstrating a remarkable ability to suppress racemization, particularly for sensitive amino acids.[1] Experimental evidence consistently shows that Oxyma outperforms traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), not only in minimizing epimerization but also in offering a significantly better safety profile due to its non-explosive nature.[1][2] This guide presents a comprehensive analysis of quantitative data from various studies, details the experimental protocols for racemization analysis, and provides a mechanistic overview of how Oxyma effectively preserves the stereochemical integrity of peptides during synthesis.

Quantitative Comparison of Anti-Racemization Additives

The effectiveness of a coupling additive is primarily measured by its ability to minimize the formation of diastereomeric impurities during peptide bond formation. The following tables summarize the quantitative data from comparative studies, highlighting the percentage of racemization observed with different additives in various peptide coupling reactions.

Table 1: Racemization Levels in the Synthesis of Z-Phg-Pro-NH₂

Coupling AdditiveCoupling Reagent% DL Isomer (Racemization)
Oxyma DIC1.0
HOAtDIC3.3
HOBtDIC9.3

Data sourced from a study comparing Oxyma with HOAt and HOBt in the synthesis of a model dipeptide known to be prone to racemization.[3]

Table 2: Racemization Levels in the Synthesis of Z-Phe-Val-Pro-NH₂

Coupling AdditiveCoupling Reagent% DL Isomer (Racemization)
Oxyma DIC3.8
HOAtDIC2.1
HOBtDIC8.9

This table showcases the performance of the additives in a more complex tripeptide fragment coupling, where steric hindrance can increase the propensity for racemization.[3]

Table 3: Racemization of Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Amino AcidCoupling System% Racemization
Cys(Trt)DIC/Oxyma Negligible
Cys(Trt)HATU/NMMSignificant
His(Trt)DIC/Oxyma 1.8
His(Trt)Other ReagentsHigher Levels
Ser(tBu)DIC/Oxyma Negligible
Ser(tBu)HATU/NMMNoticeable

This data highlights the effectiveness of the DIC/Oxyma system in suppressing racemization for amino acids that are particularly susceptible to this side reaction during Fmoc-SPPS.[4]

Mechanism of Racemization and the Role of Oxyma

Racemization during peptide synthesis predominantly occurs through the formation of a planar 5(4H)-oxazolone intermediate.[1] This intermediate is generated from the activated carboxylic acid of the N-protected amino acid. The planarity of the oxazolone (B7731731) ring allows for the abstraction and re-addition of the α-proton, leading to a loss of stereochemical integrity.

Coupling additives like Oxyma play a crucial role in preventing racemization by intercepting the activated amino acid to form a reactive ester that is less prone to oxazolone formation.[5] The Oxyma-ester then rapidly reacts with the N-terminal amine of the growing peptide chain, favoring the desired peptide bond formation over the racemization pathway.

G Mechanism of Racemization Suppression by Oxyma cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_suppression Oxyma-Mediated Suppression N-Protected_AA N-Protected Amino Acid Activated_AA Activated Intermediate (e.g., O-acylisourea) N-Protected_AA->Activated_AA + Carbodiimide (e.g., DIC) Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone - H⁺ (Base) Oxyma_Ester Oxyma-Ester (Less prone to racemization) Activated_AA->Oxyma_Ester + Oxyma Racemized_Product Racemized Peptide Oxazolone->Racemized_Product + Amine Desired_Peptide Desired Peptide (Chirally Pure) Oxyma_Ester->Desired_Peptide + Amine (Fast)

Racemization suppression by Oxyma.

Experimental Protocols

Accurate quantification of racemization is essential for comparing the efficacy of different coupling additives. The following protocols outline a general workflow for peptide synthesis and subsequent analysis of diastereomeric purity.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes a standard manual Fmoc-SPPS cycle for the synthesis of a target peptide.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with the coupling reagent (e.g., DIC, 3-5 equivalents) and the additive (e.g., Oxyma, HOBt, or HOAt, 3-5 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Lyophilize the crude peptide.

G Experimental Workflow for Racemization Analysis Start Start: Resin-bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (DIC/Additive) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage and Deprotection (TFA) Repeat->Final_Cleavage No Purification Crude Peptide Purification (HPLC) Final_Cleavage->Purification Analysis Racemization Analysis (Chiral HPLC or GC-MS) Purification->Analysis End End: Quantified Racemization Level Analysis->End

References

K-Oxyma as a derivative of Ethyl cyanoglyoxylate-2-oxime for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

K-Oxyma: A Superior and Safer Alternative in Peptide Synthesis

An In-depth Comparison Guide for Researchers and Drug Development Professionals

The landscape of peptide synthesis is continually evolving, with a strong emphasis on enhancing efficiency, minimizing side reactions, and improving safety. In this context, K-Oxyma (Ethyl cyanoglyoxylate-2-oxime potassium salt) has emerged as a formidable coupling additive. As a derivative of this compound (also known as OxymaPure), K-Oxyma offers significant advantages over traditional benzotriazole-based additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt), particularly in terms of safety and performance in specific applications.[1][2][3]

This guide provides an objective comparison of K-Oxyma with other alternatives, supported by experimental data, detailed protocols, and workflow visualizations to assist researchers in making informed decisions for their peptide synthesis strategies.

From OxymaPure to K-Oxyma: A Chemical Overview

K-Oxyma is the potassium salt of this compound (OxymaPure).[4][5] The parent compound, OxymaPure, is an oxime of ethyl cyanoacetate.[6] The synthesis of K-Oxyma involves the reaction of its parent oxime with potassium hydroxide.[7] This conversion to a salt enhances its solubility in a wider range of solvents, including not only common organic solvents like DMF but also aqueous environments, which facilitates easier workup and removal of excess reagents.[1][7]

Oxyma This compound (OxymaPure) KOxyma K-Oxyma Oxyma->KOxyma + KOH KOH Potassium Hydroxide (KOH)

Caption: Derivation of K-Oxyma from its parent compound.

Mechanism of Action: Suppressing Racemization and Side Reactions

In peptide synthesis, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid of an amino acid.[6][8] This activation forms a highly reactive O-acylisourea intermediate, which is prone to undesirable side reactions, including racemization (loss of stereochemical integrity) and rearrangement to an unreactive N-acylurea.[8][9]

Coupling additives like K-Oxyma act as nucleophilic catalysts that intercept this reactive intermediate.[8] They form an active ester that is more stable than the O-acylisourea but still highly reactive towards the amine component of the next amino acid.[8][10] This two-step process effectively minimizes the opportunity for side reactions, leading to higher peptide purity and yield.[9][10] K-Oxyma's pronounced acidity (pKa of the parent oxime is 4.60) makes it an effective agent for this purpose.[6][10]

cluster_activation Carbodiimide (B86325) Activation cluster_side_reaction Side Reactions (Without Additive) cluster_main_pathway K-Oxyma Pathway AA_COOH R-COOH (Amino Acid) O_acyl O-acylisourea (Highly Reactive Intermediate) AA_COOH->O_acyl + Carbodiimide Carbodiimide (e.g., EDC, DIC) Carbodiimide->O_acyl N_acyl N-acylurea (Inactive Byproduct) O_acyl->N_acyl Rearrangement Racemization Racemization O_acyl->Racemization via Oxazolone Active_ester Oxyma Active Ester (Stable Intermediate) O_acyl->Active_ester Intercepted by KOxyma K-Oxyma KOxyma->Active_ester Peptide Peptide Bond (R-CO-NH-R') Active_ester->Peptide AA_NH2 R'-NH2 (N-terminal amine) AA_NH2->Peptide +

Caption: Role of K-Oxyma in preventing side reactions.

Performance Comparison: K-Oxyma vs. Other Coupling Additives

The efficacy of a coupling additive is measured by its ability to maximize product purity and minimize racemization, especially in the synthesis of complex or sterically hindered peptides.

Purity in Hindered Peptide Synthesis

The synthesis of peptides containing sterically hindered amino acids like Aib (2-aminoisobutyric acid) is particularly challenging. Experimental data shows that the combination of EDC·HCl with K-Oxyma provides superior purity compared to other common coupling cocktails.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of Aib-enkephaline (H-Tyr-Aib-Aib-Phe-Leu-NH₂) *

Coupling CocktailSolvent: DMFSolvent: THFSolvent: MeCN
EDC·HCl / K-Oxyma 88 90 89
DIC / K-Oxyma755550
DIC / OxymaPure454035
DIC / HOBt403530
DIC / HOAt424038

*Data sourced from a study on solid-phase assembly using ChemMatrix resin.[4]

As shown in Table 1, the EDC·HCl/K-Oxyma cocktail consistently delivered the product in spectacular purity (almost 90%) across different solvents, significantly outperforming combinations using DIC with K-Oxyma, OxymaPure, or the traditional benzotriazole (B28993) additives.[4]

Suppression of Racemization

Racemization is a critical issue, particularly when coupling sensitive amino acid residues. The effectiveness of K-Oxyma in suppressing epimerization has been quantified in solution-phase synthesis.

Table 2: Epimerization Levels in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ *

AdditiveCoupling Reagent% DL-Epimer (without preactivation)% DL-Epimer (3-min preactivation)
K-Oxyma EDCl·HCl1.2 1.5
OxymaPureEDCl·HCl1.82.1
HOBtEDCl·HCl12.617.8
HOAtEDCl·HCl1.51.9

*Data from epimerization assays in DMF.[1]

The data clearly demonstrates that K-Oxyma, when paired with EDCl·HCl, provides excellent suppression of racemization, showing lower levels of the undesirable DL-epimer compared to HOBt and even slightly outperforming HOAt and its parent compound, OxymaPure, under these conditions.[1]

Experimental Protocols

To ensure reproducibility and facilitate the adoption of K-Oxyma in synthesis workflows, detailed experimental protocols are essential.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using K-Oxyma

This protocol outlines a standard manual or automated SPPS cycle for adding one amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • K-Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (3-5 equivalents)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Washing solvents (e.g., Dichloromethane (DCM), Isopropanol)

Workflow:

Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM, DMF) Deprotection->Wash1 Coupling 3. Coupling Reaction: - Fmoc-AA - K-Oxyma - Carbodiimide (EDC/DIC) in DMF Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End End: Peptide-Resin (n+1) Wash2->End End->Deprotection Next Cycle

Caption: Standard workflow for an SPPS cycle using K-Oxyma.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and K-Oxyma in DMF.

    • Add the carbodiimide (EDC·HCl or DIC) to this solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling.

  • Final Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.

Protocol 2: Epimerization Assay in Solution-Phase

This protocol is used to quantify the degree of racemization during a coupling reaction.[1]

Materials:

  • Z-Phg-OH (0.5 mmol)

  • K-Oxyma (0.5 mmol)

  • H-Pro-NH₂ (0.5 mmol)

  • EDCl·HCl (0.5 mmol)

  • DMF (3 mL)

  • Ethyl acetate (B1210297) and standard aqueous solutions (10% HCl, Na₂CO₃, satd. NaCl) for workup.

Procedure:

  • Reaction Setup: Mix Z-Phg-OH, K-Oxyma, and H-Pro-NH₂ in DMF (3 mL) at 0 °C.

  • Initiation: Add EDCl·HCl to the mixture and stir at 0 °C for 1 hour, followed by 5 hours at room temperature.

  • Workup:

    • Add ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 10% HCl (2 x 10 mL), Na₂CO₃ (2 x 10 mL), and saturated NaCl (2 x 10 mL).

    • Dry the organic layer with MgSO₄, filter, and remove the solvent under vacuum.

  • Analysis: Analyze the resulting product by HPLC to determine the ratio of LL to DL diastereomers, which quantifies the extent of epimerization.

Conclusion

K-Oxyma stands out as a highly effective and safe coupling additive for modern peptide synthesis. As the potassium salt of OxymaPure, it offers enhanced solubility and handling characteristics.[1] Experimental data robustly supports its superiority, particularly in combination with EDC·HCl, for the synthesis of hindered peptides and for its exceptional ability to suppress racemization, often outperforming even HOAt.[1][4] Its non-explosive nature makes it a prudent replacement for hazardous benzotriazole-based reagents.[1] For researchers and drug development professionals seeking to optimize their synthesis workflows for purity, yield, and safety, K-Oxyma represents a premier choice in the arsenal (B13267) of peptide coupling reagents.

References

Ethyl Cyanoglyoxylate-2-Oxime: A Superior and Safer Alternative in Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, high-yield, and safe synthetic methodologies is perpetual. In the realm of complex molecular synthesis, particularly in peptide and heterocyclic chemistry, the choice of coupling additives is critical. Ethyl cyanoglyoxylate-2-oxime, commonly known as Oxyma, has emerged as a formidable contender, challenging and often surpassing the performance of traditional benzotriazole-based reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This guide provides a comprehensive comparison of Oxyma's performance, supported by experimental data, detailed protocols, and mechanistic insights.

This compound stands out not only for its exceptional ability to suppress racemization and enhance coupling efficiency but also for its significantly improved safety profile, being a non-explosive alternative to the potentially hazardous HOBt and HOAt.[1][2][3] Its effectiveness is rooted in its pronounced acidity (pKa 4.60), which is comparable to that of HOBt, allowing it to efficiently neutralize the basicity of carbodiimides and minimize base-catalyzed side reactions.[4]

Performance in Peptide Synthesis: A Quantitative Comparison

The primary application of this compound is as an additive in carbodiimide-mediated peptide bond formation. Experimental data consistently demonstrates its superiority in minimizing the loss of stereochemical integrity, a crucial factor for the biological activity of peptides.

Coupling Reagent CombinationModel PeptidePurity (%)Yield (%)Racemization (%)Reference
DIC/OxymaAcyl Carrier Protein (65-74)>95HighLow[4]
DIC/HOBtABRF PeptideNot SpecifiedNot SpecifiedHigher than DIC/Oxyma[4]
DIC/OxymaABRF PeptideNot SpecifiedNot SpecifiedLower than DIC/HOBt[4]

Table 1: Comparison of Coupling Additive Efficiency and Purity in Solid-Phase Peptide Synthesis (SPPS). Data indicates that Oxyma generally leads to higher purity and lower racemization compared to HOBt.

AdditiveYield (%)D/L Isomer Ratio (%)
HOAt/DIC81.43.3
HOBt/DIC81.99.3
Oxyma/DIC 89.9 1.0

Table 2: Yield and Racemization in the Solution-Phase Synthesis of Z-Phg-Pro-NH₂. This data highlights Oxyma's ability to significantly increase yield while drastically reducing racemization compared to both HOAt and HOBt.[5][6]

Expanding Horizons: Synthesis of Complex Heterocyclic Compounds

While extensively validated in peptide synthesis, the utility of this compound extends to the construction of other complex and biologically relevant heterocyclic scaffolds. Its ability to facilitate clean and efficient bond formation is advantageous in the synthesis of various therapeutic agents.

Synthesis of Antiviral Pyrazole (B372694) Derivatives

Research has shown the application of oxime functionalities, similar to that in Oxyma, in the synthesis of novel pyrazole derivatives exhibiting antiviral activities.[2][7] For instance, 1-substituted-5-substitutedphenylthio-4-pyrazolaldoxime ester derivatives have been synthesized and have shown promising bioactivity against the Tobacco Mosaic Virus (TMV).[2] While direct comparative data for Oxyma in these specific syntheses is still emerging, its established performance in forming stable active esters suggests its high potential for improving yields and purity in such complex syntheses.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma

This protocol outlines a standard coupling cycle for the addition of an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • This compound (Oxyma) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

    • Add DIC to the solution and allow for pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

  • Monitoring (Optional): Perform a Kaiser test to ensure the completion of the coupling reaction. Repeat the coupling step if necessary.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[8]

Synthesis of 1-substituted-5-substitutedphenylthio-4-pyrazolaldoxime Ester Derivatives

This protocol describes the synthesis of antiviral pyrazole derivatives.

Materials:

  • 1-substitutedphenyl-3-methyl-5-substitutedphenylthio-4-pyrazolaldoximes

  • Appropriate acyl chloride

  • Ethanol

Procedure:

  • A mixture of the starting pyrazolaldoxime and the corresponding acyl chloride is refluxed in ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is purified by recrystallization from a suitable solvent.[2]

Visualizing Synthetic Workflows

To better illustrate the role of this compound in complex syntheses, the following diagrams, generated using Graphviz, depict key experimental workflows.

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Oxyma, DIC in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

PyranoPyrazole_Synthesis cluster_MCR Multicomponent Reaction Hydrazine Hydrazine Hydrate Enaminonitrile Enaminonitrile (A) Hydrazine->Enaminonitrile Thiophene_Aldehyde Thiophene-2-carbaldehyde Thiophene_Aldehyde->Enaminonitrile Malononitrile Malononitrile Malononitrile->Enaminonitrile Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Enaminonitrile ZnCl2 ZnCl2 (catalyst) DMF, reflux Enaminonitrile->ZnCl2 Thiadiazole_Aldehyde 1,2,3-Thiadiazole-4-carbaldehyde Thiadiazole_Aldehyde->ZnCl2 Pyrimidinone Pyrimidin-5(1H)-one Derivative ZnCl2->Pyrimidinone

Synthesis of Pyrano[2,3-c]pyrazole Derivatives.

Conclusion

The evidence strongly supports the adoption of this compound as a superior coupling additive in complex syntheses. Its ability to deliver high yields and purity while significantly reducing the risk of racemization, combined with its enhanced safety profile, makes it an invaluable tool for chemists in both academic and industrial settings. As the demand for more efficient and safer synthetic routes to complex molecules grows, Oxyma is well-positioned to become the new standard, replacing its antiquated and hazardous predecessors.

References

The Superior Performance of Ethyl Cyanoglyoxylate-2-Oxime in Minimizing Side Reactions During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling additives is paramount to achieving high yields and purity. Ethyl cyanoglyoxylate-2-oxime, commercially known as OxymaPure®, has emerged as a superior alternative to traditional reagents, demonstrably reducing common side reactions that plague peptide synthesis. This guide provides a comprehensive comparison of this compound with other coupling additives, supported by quantitative experimental data, detailed protocols, and visual representations of the underlying chemical processes.

This compound is a highly effective additive used in conjunction with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) for the formation of amide bonds in peptide synthesis.[1][2] Its primary function is to act as a neutralizing agent and suppress base-catalyzed side reactions, most notably racemization, which compromises the stereochemical integrity of the final peptide.[1][2] Furthermore, it offers a significant safety advantage over traditional benzotriazole-based additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to have explosive properties.[3][4]

Quantifying the Reduction in Side Reactions

The efficacy of this compound in minimizing side reactions is not merely qualitative. Quantitative studies have consistently demonstrated its superiority over other coupling additives, particularly in suppressing racemization and improving the purity of the crude peptide product.

One of the most critical side reactions in peptide synthesis is racemization , the loss of chiral integrity at the α-carbon of an amino acid. This leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. Experimental data shows a significant reduction in racemization when using this compound compared to HOBt.

Coupling AdditiveRacemization-Prone CouplingPercentage of DL-Isomer (Side Product)Reference
This compound Z-Phg-OH to H-Pro-NH21.1% [5]
HOAtZ-Phg-OH to H-Pro-NH23.3%[5]
HOBtZ-Phg-OH to H-Pro-NH29.3%[5]
This compound Z-Phe-Val-OH to H-Pro-NH23.8% [5]
HOBtZ-Phe-Val-OH to H-Pro-NH28.9%[5]

Another prevalent side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is aspartimide formation . This occurs when the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide, leading to the formation of a cyclic imide. This can result in the formation of β-aspartyl peptides and piperididides as byproducts. The addition of this compound to the Fmoc deprotection reagent has been shown to effectively suppress this side reaction.

Peptide SequenceDeprotection ConditionsTotal Aspartimide-Related ByproductsReference
VKDGYI (Asp-Gly sequence)20% Piperidine in DMF (18h)High (exact % not specified)[6]
VKDGYI (Asp-Gly sequence)1M OxymaPure in 20% Piperidine/DMF (18h)Substantially Reduced[6]
VKDNYI (Asp-Asn sequence)20% Piperidine in DMF (18h)High (exact % not specified)[6]
VKDNYI (Asp-Asn sequence)1M OxymaPure in 20% Piperidine/DMF (18h)Significantly Reduced[6]

Diketopiperazine (DKP) formation is another common side reaction, especially at the dipeptide stage, which can lead to the truncation of the peptide chain. While direct quantitative comparisons for DKP formation with this compound were not found in the immediate search results, its ability to enhance coupling efficiency indirectly contributes to minimizing the time the N-terminal amine is exposed, which can reduce the likelihood of DKP formation. Studies have shown that the use of oxime additives can improve peptide intermediate stability against DKP degradation pathways.[7][8]

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for peptide coupling using this compound/DIC and the traditional HOBt/DIC methods are outlined below.

Protocol 1: Peptide Coupling using this compound and DIC (In-situ Activation)

This protocol is a general guideline for solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • This compound (OxymaPure®) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.

  • Add the solution from step 2 to the resin.

  • Add DIC to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (B49086) test.

  • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Peptide Coupling using HOBt and DIC

This protocol outlines the traditional method for peptide coupling.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF.

  • Add the solution from step 2 to the resin.

  • Add DIC to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 1-2 hours, monitoring with a ninhydrin test.

  • Upon completion, wash the resin extensively with DMF.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows discussed.

G cluster_0 Peptide Coupling with this compound cluster_1 Peptide Coupling with HOBt Amino_Acid_Oxyma Fmoc-AA-OH + Oxyma Activated_Ester_Oxyma Activated O-acylisourea intermediate Amino_Acid_Oxyma->Activated_Ester_Oxyma + DIC Coupled_Peptide_Oxyma Fmoc-AA-NH-Peptide-Resin Activated_Ester_Oxyma->Coupled_Peptide_Oxyma Side_Product_Oxyma Minimized Racemization Activated_Ester_Oxyma->Side_Product_Oxyma Peptide_Resin_Oxyma H2N-Peptide-Resin Peptide_Resin_Oxyma->Coupled_Peptide_Oxyma Amino_Acid_HOBt Fmoc-AA-OH + HOBt Activated_Ester_HOBt Activated O-acylisourea intermediate Amino_Acid_HOBt->Activated_Ester_HOBt + DIC Coupled_Peptide_HOBt Fmoc-AA-NH-Peptide-Resin Activated_Ester_HOBt->Coupled_Peptide_HOBt Side_Product_HOBt Increased Racemization Activated_Ester_HOBt->Side_Product_HOBt Peptide_Resin_HOBt H2N-Peptide-Resin Peptide_Resin_HOBt->Coupled_Peptide_HOBt

Caption: Comparative reaction pathway for peptide coupling.

G cluster_coupling Coupling Step: Additive Comparison Start Start SPPS Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Oxyma_Protocol Add Fmoc-AA, Oxyma, then DIC HOBt_Protocol Add Fmoc-AA, HOBt, then DIC Wash Wash Resin Repeat Repeat for next amino acid Wash->Repeat Repeat->Fmoc_Deprotection No Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage Yes Oxyma_Protocol->Wash HOBt_Protocol->Wash

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The experimental evidence strongly supports the use of this compound as a superior coupling additive in peptide synthesis. Its ability to significantly reduce side reactions, particularly racemization and aspartimide formation, leads to higher crude peptide purity and simplifies downstream purification processes. Coupled with its enhanced safety profile, this compound represents a significant advancement in the field, enabling researchers and drug developers to synthesize complex peptides with greater efficiency and confidence.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl Cyanoglyoxylate-2-Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Ethyl cyanoglyoxylate-2-oxime is a versatile reagent in modern pharmaceutical research and development, prized for its role in peptide synthesis as a safer alternative to potentially explosive coupling agents. However, its handling and disposal require stringent adherence to safety protocols due to its inherent hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

I. Understanding the Hazards

This compound is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed and may cause skin and serious eye irritation[1][2]. A significant, though less documented, concern is its potential to form explosive peroxides, and it is known that contact with acids can liberate highly toxic hydrogen cyanide gas[1].

Summary of Hazards:

Hazard StatementGHS ClassificationPrimary Concerns
Toxic if swallowedH301Ingestion can be fatal[1][3].
Causes skin irritationH315Can cause skin inflammation on contact[1][2].
Causes serious eye irritationH319Can cause eye damage[1][2].
Potential for peroxide formation-May form explosive peroxides upon storage[1].
Reactivity with acids-Contact with acids liberates toxic hydrogen cyanide gas[1].

Due to these hazards, this compound must be managed as a hazardous waste. While a specific EPA waste code has not been identified, it should be treated with the caution afforded to reactive and toxic chemicals.

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact[3].

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors[1][3].

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to engage a licensed hazardous waste disposal company[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Handling and Segregation:

  • Waste Identification and Labeling:

    • Any surplus or non-recyclable this compound, as well as any grossly contaminated materials (e.g., filter paper, absorbent pads from a spill), must be designated as hazardous waste.

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste generation should also be recorded.

  • Waste Segregation - A Critical Step:

    • Isolate from Acids: Due to the severe hazard of generating hydrogen cyanide gas, waste this compound must be stored separately from all acidic materials.

    • Separate from Other Incompatibles: Keep this waste stream separate from other incompatible chemicals. When in doubt, do not mix different chemical wastes.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from heat and direct sunlight[3].

    • The storage area should be under the control of authorized personnel. The precautionary statement "Store locked up" (P405) from the safety data sheet underscores the need for secure storage[3].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Accidental Spills:

In the event of a small spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in Section II.

  • Contain and Absorb: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal[3][4]. Avoid creating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound for Disposal is_surplus Is the material surplus or non-recyclable? start->is_surplus is_contaminated Is the material (e.g., PPE, labware) grossly contaminated? start->is_contaminated collect_waste Collect in a designated, properly labeled hazardous waste container. is_surplus->collect_waste Yes end Proper Disposal Complete is_surplus->end No is_contaminated->collect_waste Yes is_contaminated->end No segregate Segregate from acids and other incompatible materials. collect_waste->segregate store Store securely in a designated, well-ventilated area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Logistical Information for Handling Ethyl Cyanoglyoxylate-2-Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for Ethyl cyanoglyoxylate-2-oxime (CAS: 3849-21-6), also known as OxymaPure.

Chemical Overview: this compound is a non-explosive coupling reagent used in peptide synthesis as a safer alternative to benzotriazole-based reagents like HOBt and HOAt.[1][2] While it offers safety advantages in synthesis, it is classified as harmful and an irritant, necessitating careful handling.[1] It is toxic if swallowed and can cause skin and eye irritation.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required protective equipment.

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or safety glasses with side shields that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][6]
Skin Protection Handle with gloves that have been inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]
Wear a chemical apron or other protective clothing to prevent skin exposure.[7] Launder contaminated clothing separately before reuse.[4]
Respiratory Protection Not generally required where there is adequate ventilation.[3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[3] A NIOSH/MSHA approved air-purifying respirator may be necessary if a risk assessment indicates it.[7]

Operational Plan: Safe Handling and Storage

Adherence to the following procedural steps is critical for safe handling.

1. Engineering Controls:

  • Work in a well-ventilated area.[4]

  • Facilities should be equipped with an eyewash station and a safety shower.[7]

  • Use appropriate exhaust ventilation at places where dust is formed.[3]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust, vapors, mist, or gas.[3][4]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wash hands thoroughly after handling.[3][4]

  • Keep containers securely sealed when not in use.[4]

3. Storage:

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep the container tightly closed.[3]

  • Recommended storage temperature is between +2°C and +8°C.[1][8]

  • Store away from incompatible materials and foodstuff containers.[4]

Emergency Procedures

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3][9]

  • In case of skin contact: Wash off with soap and plenty of water.[3][9]

  • In case of eye contact: Flush eyes with water as a precaution.[3][9]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][9]

Accidental Release Measures:

  • Avoid dust formation.[3]

  • Clean up spills immediately.[4]

  • Use dry clean-up procedures and avoid generating dust.[4]

  • Sweep up and shovel the material into a suitable, labeled, and closed container for disposal.[3][4][9]

Disposal Plan

Dispose of waste in accordance with all local, regional, national, and international regulations.

  • Unused Product: Dispose of as a hazardous chemical waste. Options include burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[4]

  • Contaminated Packaging: Dispose of as unused product.[3] Decontaminate empty containers and observe all label safeguards until they are cleaned and destroyed.[4]

Workflow for Safe Handling and Disposal of this compound

start Start: Receive Chemical assess_hazards 1. Assess Hazards (Toxic, Irritant) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area 3. Prepare Ventilated Work Area (Fume Hood, Eyewash/Shower Access) don_ppe->prepare_work_area handling 4. Handle Chemical Safely (Avoid Dust, No Eating/Drinking) prepare_work_area->handling storage 5. Store Properly (Cool, Dry, Tightly Sealed, 2-8°C) handling->storage spill Spill Occurs handling->spill end_use End of Use storage->end_use spill_cleanup 6a. Spill Cleanup (Avoid Dust, Use Dry Methods, Collect in Labeled Container) spill->spill_cleanup disposal 7. Dispose of Waste (Follow Regulations) spill_cleanup->disposal end_use->disposal decontaminate 8. Decontaminate Work Area & PPE disposal->decontaminate end End decontaminate->end

Caption: Safe handling and disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。